molecular formula C18H18Cl2N2O B1669651 CSV0C018875 hydrochloride

CSV0C018875 hydrochloride

Numéro de catalogue: B1669651
Poids moléculaire: 349.3 g/mol
Clé InChI: IJKBUMLHWSYUGI-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

CSV0C018875 Hydrochloride is a novel G9a (EHMT2) inhibitor, binding tightly inside the active site cavity of G9a, inhibiting the activity of G9a in both enzyme and cell based assays with much lesser toxicity than BIX-0129.

Propriétés

Formule moléculaire

C18H18Cl2N2O

Poids moléculaire

349.3 g/mol

Nom IUPAC

6-chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine;hydrochloride

InChI

InChI=1S/C18H17ClN2O.ClH/c1-3-22-15-7-5-14(6-8-15)21-18-10-12(2)20-17-9-4-13(19)11-16(17)18;/h4-11H,3H2,1-2H3,(H,20,21);1H

Clé InChI

IJKBUMLHWSYUGI-UHFFFAOYSA-N

SMILES canonique

CCOC1=CC=C(C=C1)NC2=C3C=C(C=CC3=NC(=C2)C)Cl.Cl

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

CSV0C018875 Hydrochloride;  CSV-0C018875 Hydrochloride;  CSV0C 018875 Hydrochloride

Origine du produit

United States

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of CSV0C018875 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the available scientific literature reveals no publicly accessible data for a compound designated as CSV0C018875 hydrochloride.

Extensive searches of prominent chemical and biological databases, including but not limited to PubChem, ChemSpider, Scopus, and Google Scholar, did not yield any results for "this compound" or its variations. This suggests that the compound may fall into one of the following categories:

  • A novel, proprietary compound: The substance may be an early-stage investigational drug or a research chemical that has not yet been disclosed in peer-reviewed publications or patents. Companies often use internal codes for their compounds during the initial phases of drug discovery and development.

  • An incorrectly transcribed name: There is a possibility of a typographical error in the provided compound name. Chemical nomenclature is highly specific, and minor deviations can lead to a failure to identify the intended substance.

Due to the absence of any available data, it is not possible to provide an in-depth technical guide on the mechanism of action of this compound. The core requirements of this request—including the presentation of quantitative data, detailed experimental protocols, and the generation of signaling pathway diagrams—cannot be fulfilled without foundational scientific information.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to:

  • Verify the compound identifier: Double-check the spelling and formatting of "this compound" to ensure its accuracy.

  • Consult internal documentation: If this compound is part of an internal research program, relevant information may be found in internal databases or reports.

  • Contact the source of the information: If the compound name was obtained from a collaborator or external source, reaching out to them for clarification may provide the necessary details.

This document will be updated if and when information regarding this compound becomes publicly available.

The Discovery and Synthesis of CSV0C018875 Hydrochloride: A Novel Quinoline-Based G9a Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CSV0C018875 hydrochloride is a novel, potent, and selective small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2). Its discovery through a sophisticated virtual screening process and its promising in vitro activity mark it as a significant tool for epigenetic research and a potential starting point for the development of new therapeutic agents. This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of this compound, including detailed experimental protocols and an exploration of the underlying signaling pathways.

Introduction: The Epigenetic Target G9a

G9a is a crucial enzyme in the regulation of gene expression. As a histone methyltransferase, its primary role is the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2). This methylation event is a key epigenetic mark associated with transcriptional repression, leading to the silencing of target genes. Aberrant G9a activity has been implicated in numerous diseases, including various cancers, by silencing tumor suppressor genes. This has made G9a a compelling target for therapeutic intervention.

This compound, a quinoline-based compound, emerged from a targeted search for novel G9a inhibitors. It has been shown to bind effectively to the active site of G9a, inhibiting its enzymatic activity in both biochemical and cellular assays. Notably, it exhibits lower cytotoxicity compared to earlier G9a inhibitors like BIX-01294, highlighting its potential for further development.

Discovery of CSV0C018875: A Virtual Screening Approach

The identification of CSV0C018875 was the result of a carefully designed virtual screening cascade, a computational method used to search large libraries of chemical compounds for molecules that are likely to bind to a drug target.

Experimental Protocol: Virtual Screening

The virtual screening workflow for the discovery of CSV0C018875 involved the following key steps:

  • Library Preparation: A large, diverse chemical compound library was computationally prepared. This involved generating 3D conformations for each molecule and assigning appropriate chemical properties.

  • Substructure Search: A substructure search was performed based on the pharmacophoric features of known G9a inhibitors. This initial filtering step narrowed down the library to compounds with a higher probability of G9a interaction.

  • Molecular Docking: The filtered library was then subjected to molecular docking simulations against the crystal structure of the G9a active site. This step predicted the binding mode and affinity of each compound.

  • Scoring and Ranking: Compounds were scored and ranked based on their predicted binding affinity and interactions with key amino acid residues in the G9a active site.

  • Hit Selection and In Vitro Validation: The top-ranked compounds, including CSV0C018875, were selected for acquisition and subsequent in vitro biological testing to confirm their G9a inhibitory activity.

G_1 Virtual Screening Workflow for CSV0C018875 Discovery cluster_0 Computational Screening cluster_1 Experimental Validation A Compound Library B Substructure Filtering (Known G9a Inhibitors) A->B C Molecular Docking (G9a Active Site) B->C D Scoring and Ranking C->D E Hit Selection D->E F In Vitro G9a Inhibition Assays E->F G CSV0C018875 Identified F->G

Virtual Screening Workflow for CSV0C018875 Discovery

Synthesis of this compound

This compound, with the IUPAC name 6-Chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine hydrochloride, is a quinoline derivative. While the primary discovery publication does not detail the synthesis, a plausible synthetic route can be proposed based on established methods for quinoline synthesis, such as the Combes quinoline synthesis or a variation thereof.

Proposed Synthetic Protocol

A potential synthetic pathway for CSV0C018875 could involve the following steps:

  • Condensation: Reaction of a substituted aniline, such as 4-chloroaniline, with an acetylenic ketone or a β-ketoester to form a quinoline precursor.

  • Cyclization: Acid-catalyzed cyclization of the intermediate to form the core quinoline ring structure.

  • Functionalization: Introduction of the amine and ethoxyphenyl groups through nucleophilic aromatic substitution or other coupling reactions.

  • Salt Formation: Treatment of the final compound with hydrochloric acid to yield the hydrochloride salt, improving its solubility and stability for biological assays.

A detailed, validated synthetic protocol for this compound is not publicly available at this time.

Biological Activity and Mechanism of Action

This compound has demonstrated inhibitory activity against G9a in both enzymatic and cell-based assays.

In Vitro G9a Inhibition

The inhibitory potency of this compound against G9a was determined using a biochemical assay that measures the methyltransferase activity of the enzyme.

CompoundIC50 (µM)
CSV0C01887567.02
BIX-01294-
Table 1: In vitro inhibitory activity of CSV0C018875 against G9a.
Experimental Protocol: G9a Inhibition Assay (Chemiluminescent)

A common method to assess G9a inhibition is a chemiluminescent assay:

  • Incubation: Recombinant G9a enzyme is incubated with a histone H3 peptide substrate and the cofactor S-adenosylmethionine (SAM) in the presence of varying concentrations of the inhibitor (e.g., this compound).

  • Detection: A primary antibody specific to the methylated H3K9 product is added, followed by a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Signal Generation: A chemiluminescent HRP substrate is added, and the resulting light signal is measured using a luminometer. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Cell-Based Activity

In cellular assays, CSV0C018875 has been shown to reduce the levels of H3K9me2, the product of G9a's enzymatic activity. This confirms the compound's ability to engage and inhibit G9a within a cellular context.

Mechanism of Action: G9a-Mediated Gene Silencing

G9a-mediated gene silencing is a multi-step process. By inhibiting G9a, CSV0C018875 disrupts this pathway, potentially leading to the re-expression of silenced genes, such as tumor suppressors.

G_2 G9a-Mediated Gene Silencing Pathway and Inhibition by CSV0C018875 cluster_0 Normal G9a Function cluster_1 Inhibition by CSV0C018875 G9a G9a/GLP Complex H3K9 Histone H3 G9a->H3K9 Methylation Inhibited_G9a Inhibited G9a/GLP H3K9me2 H3K9me2 H3K9->H3K9me2 HP1 HP1 H3K9me2->HP1 Recruitment Chromatin Chromatin Compaction HP1->Chromatin Silencing Gene Silencing Chromatin->Silencing CSV CSV0C018875 CSV->G9a Inhibits Reduced_H3K9me2 Reduced H3K9me2 Inhibited_G9a->Reduced_H3K9me2 Leads to Re_expression Gene Re-expression Reduced_H3K9me2->Re_expression

G9a-Mediated Gene Silencing and Inhibition by CSV0C018875

Conclusion and Future Directions

This compound represents a valuable addition to the growing toolkit of epigenetic probes. Its discovery through virtual screening underscores the power of computational methods in modern drug discovery. While further optimization is needed to improve its potency and drug-like properties, CSV0C018875 serves as a promising scaffold for the development of next-generation G9a inhibitors. Future research should focus on elucidating a scalable synthetic route, conducting detailed structure-activity relationship (SAR) studies, and evaluating its efficacy in preclinical disease models.

An In-depth Technical Guide to CSV0C018875 Hydrochloride: A Novel G9a Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and mechanism of action of CSV0C018875 hydrochloride, a novel quinoline-based inhibitor of the histone methyltransferase G9a (also known as EHMT2). This document is intended for researchers, scientists, and professionals involved in drug discovery and development, particularly in the field of oncology and epigenetic therapeutics.

Core Chemical Properties and Structure

This compound is the salt form of the parent compound CSV0C018875, which was identified through a virtual screening strategy as a potent and selective inhibitor of G9a.[1][2] The hydrochloride form enhances the compound's solubility and stability for research and preclinical development.

Chemical Structure

The chemical structure of CSV0C018875 is characterized by a quinoline core. Its formal IUPAC name is 6-Chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine hydrochloride[1].

SMILES Code: CC1=NC2=CC=C(Cl)C=C2C(NC3=CC=C(OCC)C=C3)=C1.Cl[1]

InChI Key: IJKBUMLHWSYUGI-UHFFFAOYSA-N[1]

InChI Code: InChI=1S/C18H17ClN2O.ClH/c1-3-22-15-7-5-14(6-8-15)21-18-10-12(2)20-17-9-4-13(19)11-16(17)18;/h4-11H,3H2,1-2H3,(H,20,21);1H[1]

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number 474084-56-5MedKoo Biosciences[1]
Chemical Formula C₁₈H₁₈Cl₂N₂OMedKoo Biosciences[1]
Molecular Weight 349.26 g/mol MedKoo Biosciences[1]
Exact Mass 348.0796 g/mol MedKoo Biosciences[1]
Elemental Analysis C: 61.90%, H: 5.20%, Cl: 20.30%, N: 8.02%, O: 4.58%MedKoo Biosciences[1]
Melting Point Data not publicly available
Solubility Data not publicly available
pKa Data not publicly available

Mechanism of Action and Signaling Pathways

CSV0C018875 is a potent inhibitor of G9a, a histone methyltransferase that plays a crucial role in epigenetic regulation. G9a primarily catalyzes the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2), which are epigenetic marks generally associated with transcriptional repression.

The overexpression of G9a has been implicated in various cancers, where it contributes to the silencing of tumor suppressor genes and the activation of oncogenic signaling pathways.[3][4][5] Inhibition of G9a by CSV0C018875 leads to a reduction in global H3K9me2 levels, thereby reactivating the expression of silenced tumor suppressor genes and inhibiting cancer cell growth.

G9a-Mediated Signaling Pathways

G9a is known to regulate several critical signaling pathways involved in cancer progression, including the Wnt and Hippo pathways.

  • Wnt Signaling Pathway: G9a can promote aberrant Wnt/β-catenin signaling by silencing negative regulators of the pathway, such as Dickkopf-1 (DKK1) and Adenomatous Polyposis Coli 2 (APC2).[3][4][5] By inhibiting G9a, CSV0C018875 can restore the expression of these negative regulators, leading to the suppression of the Wnt pathway and a decrease in cancer cell proliferation.

  • Hippo Signaling Pathway: G9a has been shown to silence the expression of the tumor suppressor Large Tumor Suppressor 2 (LATS2), a key kinase in the Hippo pathway.[1] LATS2 normally phosphorylates and inactivates the oncoprotein YAP. G9a-mediated silencing of LATS2 leads to YAP activation and subsequent tumor growth. Inhibition of G9a by CSV0C018875 can restore LATS2 expression, leading to the inhibition of YAP signaling.

G9a_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm / Signaling Pathways G9a G9a (EHMT2) H3K9 Histone H3 Lysine 9 G9a->H3K9 Methylation H3K9me2 H3K9me2 Transcription_Repression Transcriptional Repression H3K9me2->Transcription_Repression TSG Tumor Suppressor Genes (e.g., DKK1, APC2, LATS2) Wnt_Pathway Wnt Pathway TSG->Wnt_Pathway Inhibits Hippo_Pathway Hippo Pathway TSG->Hippo_Pathway Activates Transcription_Repression->TSG Silencing Tumor_Progression Tumor Progression Wnt_Pathway->Tumor_Progression Hippo_Pathway->Tumor_Progression Inhibits CSV0C018875 CSV0C018875 Hydrochloride CSV0C018875->G9a Inhibits

G9a signaling pathway and the inhibitory effect of CSV0C018875.

Experimental Protocols

The identification of CSV0C018875 as a G9a inhibitor was achieved through a multi-step virtual screening and in-vitro validation process. While the full, detailed experimental protocols are proprietary to the original research, the general workflow can be summarized as follows.

Virtual Screening Workflow
  • Library Preparation: A large compound library is prepared and filtered based on drug-like properties (e.g., Lipinski's rule of five).

  • Pharmacophore Modeling: A pharmacophore model is generated based on the known binding modes of existing G9a inhibitors.

  • Virtual Screening: The compound library is screened against the pharmacophore model to identify potential hits.

  • Molecular Docking: The hits from the pharmacophore screening are then docked into the active site of the G9a protein structure to predict binding affinity and pose.

  • Hit Selection: The top-scoring compounds are selected for in-vitro validation.

Experimental_Workflow cluster_virtual Virtual Screening cluster_invitro In-Vitro Validation Compound_Library Compound Library Pharmacophore_Screening Pharmacophore-Based Screening Compound_Library->Pharmacophore_Screening Molecular_Docking Molecular Docking (G9a Active Site) Pharmacophore_Screening->Molecular_Docking Hit_Selection Hit Selection Molecular_Docking->Hit_Selection Enzymatic_Assay G9a Enzymatic Assay (IC50 Determination) Hit_Selection->Enzymatic_Assay Cell_Based_Assay Cell-Based Assay (H3K9me2 Levels) Enzymatic_Assay->Cell_Based_Assay Cytotoxicity_Assay Cytotoxicity Assay Cell_Based_Assay->Cytotoxicity_Assay CSV0C018875 Identification of CSV0C018875 Cytotoxicity_Assay->CSV0C018875

Conceptual workflow for the identification of CSV0C018875.
In-Vitro Assays

  • G9a Enzymatic Assay: The inhibitory activity of CSV0C018875 against G9a is determined using a biochemical assay that measures the transfer of a methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 peptide substrate. The half-maximal inhibitory concentration (IC50) is calculated to quantify the compound's potency.

  • Cell-Based Histone Methylation Assay: The effect of CSV0C018875 on G9a activity in a cellular context is assessed by treating cancer cell lines with the compound and measuring the global levels of H3K9me2 using techniques such as Western blotting or ELISA.

  • Cytotoxicity Assays: The toxicity of CSV0C018875 is evaluated in various cell lines to determine its therapeutic window. Standard assays such as MTT or CellTiter-Glo are typically employed.

Note: Specific details of the experimental conditions, such as buffer compositions, incubation times, and cell lines used, are not fully available in the public domain and would be found in the full text of the primary research publication.

Conclusion

This compound is a promising novel inhibitor of G9a with potential therapeutic applications in oncology. Its ability to modulate key oncogenic signaling pathways through epigenetic mechanisms makes it an attractive candidate for further preclinical and clinical development. This technical guide provides a foundational understanding of its chemical properties, structure, and mechanism of action to support ongoing research and drug development efforts.

References

The Role of Methyl 3-aminopropanoate Hydrochloride in Advancing Proteomics Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3-aminopropanoate hydrochloride, a derivative of the non-proteinogenic amino acid β-alanine, is a versatile chemical building block rather than a direct modulator of biological activity. Its significance in the life sciences lies in its utility as a precursor for the synthesis of more complex molecules, particularly in the realm of chemical biology and drug discovery. This technical guide will provide an in-depth look at a key application of Methyl 3-aminopropanoate hydrochloride: its use in the creation of affinity-based probes for proteomics research, a critical step in target identification and validation.

This guide will focus on a practical application of Methyl 3-aminopropanoate hydrochloride in the synthesis of a chemical probe designed to identify the on- and off-targets of Bcl-2 inhibitors, as detailed in the work of Wang et al. (2018).[1] This example serves to illustrate the compound's role in facilitating the exploration of complex biological systems.

From Simple Precursor to Complex Probe: A Synthetic Overview

The journey from Methyl 3-aminopropanoate hydrochloride to a functional chemical probe involves a multi-step synthesis. The primary amine of Methyl 3-aminopropanoate hydrochloride serves as a key reactive handle for elaboration. In the case study, it is used as a linker component in the construction of an affinity-based probe for Bcl-2 family proteins.

Synthesis of an Affinity-Based Probe for Bcl-2 Inhibitors

The synthesis of the affinity-based probe (AfBP) involves the coupling of a known Bcl-2 inhibitor scaffold to a linker derived from Methyl 3-aminopropanoate hydrochloride, which is then further functionalized with a reporter tag (e.g., biotin) for detection and enrichment.

Application in Proteomics: Identifying Protein Targets

Affinity-based protein profiling (ABPP) is a powerful strategy to map the protein interaction landscape of a small molecule in a complex biological sample. Probes synthesized using Methyl 3-aminopropanoate hydrochloride can be employed in ABPP workflows to identify the cellular targets of a drug candidate, including both the intended targets and potential off-targets that could lead to adverse effects.

Experimental Protocol: Affinity-Based Protein Profiling

The following is a generalized protocol based on the application of a Methyl 3-aminopropanoate hydrochloride-derived probe for identifying targets of Bcl-2 inhibitors.

1. Cell Culture and Lysis:

  • Human cancer cell lines (e.g., HeLa) are cultured under standard conditions.

  • Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) to extract total protein.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

2. Probe Incubation:

  • The cell lysate is incubated with the affinity-based probe at a predetermined concentration for a specific duration to allow for binding to target proteins.

  • A control group is incubated with a vehicle (e.g., DMSO) or a structurally similar but inactive control probe.

3. Enrichment of Probe-Bound Proteins:

  • Streptavidin-coated magnetic beads are added to the lysate to capture the biotinylated probe-protein complexes.

  • The mixture is incubated to allow for high-affinity binding between biotin and streptavidin.

  • The beads are washed multiple times with lysis buffer to remove non-specifically bound proteins.

4. Elution and Sample Preparation for Mass Spectrometry:

  • The captured proteins are eluted from the beads, typically by boiling in SDS-PAGE sample buffer.

  • The eluted proteins are separated by SDS-PAGE and subjected to in-gel digestion with trypsin.

  • The resulting peptides are extracted, desalted, and prepared for mass spectrometry analysis.

5. LC-MS/MS Analysis and Data Interpretation:

  • The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • The resulting spectral data is searched against a protein database to identify the proteins that were pulled down by the probe.

  • Quantitative proteomics techniques (e.g., label-free quantification or isotopic labeling) are used to determine the relative abundance of proteins in the probe-treated sample compared to the control, allowing for the identification of specific binding partners.

Quantitative Data Presentation

The primary output of the affinity-based protein profiling experiment is a list of proteins identified as interacting with the chemical probe. The table below presents a hypothetical summary of proteins identified as potential targets of a Bcl-2 inhibitor using a probe derived from Methyl 3-aminopropanoate hydrochloride.

Protein ID (UniProt)Gene SymbolProtein NameFold Enrichment (Probe/Control)Function
P10415BCL2Apoptosis regulator Bcl-225.3Anti-apoptotic protein
Q07817BCL2L1Bcl-2-like protein 118.9Anti-apoptotic protein
P55957HSP90AA1Heat shock protein HSP 90-alpha8.5Molecular chaperone
P62258PPIAPeptidyl-prolyl cis-trans isomerase A6.2Protein folding
P04792HSP90AB1Heat shock protein HSP 90-beta5.8Molecular chaperone
Q13485VDAC1Voltage-dependent anion-selective channel protein 14.1Mitochondrial membrane transport

Visualizing the Workflow and Logic

To better understand the experimental process and the relationships between its components, the following diagrams are provided.

experimental_workflow cluster_synthesis Probe Synthesis cluster_experiment Affinity-Based Protein Profiling cluster_results Outcome MAP Methyl 3-aminopropanoate hydrochloride Linker Linker Synthesis MAP->Linker Probe Affinity-Based Probe Linker->Probe Incubation Probe Incubation Probe->Incubation Lysate Cell Lysate Preparation Lysate->Incubation Enrichment Streptavidin Enrichment Incubation->Enrichment MS_Prep Sample Prep for Mass Spectrometry Enrichment->MS_Prep MS LC-MS/MS Analysis MS_Prep->MS Data Data Analysis MS->Data Targets Identified Protein Targets Data->Targets

Caption: Experimental workflow for target identification.

logical_relationship MAP Methyl 3-aminopropanoate hydrochloride Probe Chemical Probe (Linker Component) MAP->Probe Synthesis Target Protein Target (e.g., Bcl-2) Probe->Target Binding Biological_Effect Understanding Biological Effect Target->Biological_Effect Informs

Caption: Logical relationship from precursor to biological insight.

Conclusion

Methyl 3-aminopropanoate hydrochloride is a valuable reagent in chemical biology and drug discovery, enabling the synthesis of sophisticated molecular tools. As demonstrated through the example of creating an affinity-based probe for proteomics, this compound plays a crucial indirect role in elucidating the biological activity of other molecules. By serving as a versatile linker precursor, it facilitates the identification and characterization of protein-small molecule interactions, thereby advancing our understanding of disease mechanisms and aiding in the development of more selective and effective therapeutics. The continued application of such synthetic building blocks will be instrumental in the ongoing efforts to map the complex landscape of the proteome.

References

CSV0C018875 hydrochloride solubility and stability data

Author: BenchChem Technical Support Team. Date: December 2025

Absence of Publicly Available Data for CSV0C018875 Hydrochloride

An extensive search for publicly available data on the solubility and stability of a compound identified as "this compound" has yielded no results. This suggests that the identifier may be specific to an internal research program, a very new and yet-to-be-published compound, or potentially a typographical error.

Common scientific and chemical databases, as well as the broader scientific literature, do not contain information corresponding to "this compound." Consequently, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time due to the absence of foundational data.

To fulfill the user's request, access to internal documentation, research reports, or publications detailing the physicochemical properties of this compound would be necessary. Such documentation would need to contain quantitative data on its solubility in various solvents and conditions, as well as stability data under different stressors (e.g., temperature, pH, light). Furthermore, detailed experimental protocols used to generate this data would be required to be included in the report.

In a typical technical guide for a chemical compound, the following sections, tables, and diagrams would be generated based on available data:

Solubility Data

A crucial aspect of drug development is understanding a compound's solubility in various media. This data is typically presented in a tabular format for clarity.

Table 1: Solubility of this compound in Various Solvents

SolventTemperature (°C)Solubility (mg/mL)Method
Water25Data Not Founde.g., HPLC, UV-Vis
PBS (pH 7.4)25Data Not Founde.g., HPLC, UV-Vis
DMSO25Data Not Founde.g., HPLC, UV-Vis
Ethanol25Data Not Founde.g., HPLC, UV-Vis

Stability Data

Understanding the stability profile of a compound is critical for determining its shelf-life and storage conditions.

Table 2: Stability of this compound under Stress Conditions

ConditionDuration% DegradationDegradants Identified
40°C / 75% RH4 weeksData Not FoundData Not Found
Acidic (pH 1.2)24 hoursData Not FoundData Not Found
Basic (pH 9.0)24 hoursData Not FoundData Not Found
Oxidative (H₂O₂)24 hoursData Not FoundData Not Found
Photostability24 hoursData Not FoundData Not Found

Experimental Protocols

Detailed methodologies are essential for reproducibility and understanding the context of the generated data.

Solubility Determination Protocol (Hypothetical Example)

  • Preparation of Saturated Solutions: An excess amount of this compound is added to a known volume of the selected solvent (e.g., water, DMSO).

  • Equilibration: The resulting suspension is agitated at a constant temperature (e.g., 25°C) for a specified period (e.g., 24 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: The suspension is filtered through a 0.45 µm filter to remove undissolved solid. The clear filtrate is then diluted with an appropriate mobile phase.

  • Quantification: The concentration of this compound in the diluted filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Calculation: The solubility is calculated based on the measured concentration and the dilution factor.

Stability Testing Protocol (Hypothetical Example)

  • Sample Preparation: Solutions of this compound at a known concentration are prepared in various media to simulate different stress conditions (e.g., acidic, basic, oxidative).

  • Stress Application: The samples are subjected to the specified stress conditions for a defined duration. Control samples are stored under normal conditions.

  • Analysis: At predetermined time points, an aliquot of each sample is withdrawn and analyzed by a stability-indicating HPLC method to determine the remaining concentration of the parent compound and to detect the presence of any degradation products.

  • Data Evaluation: The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in the control sample.

Visualizations

Diagrams are powerful tools for illustrating experimental workflows and logical relationships.

G cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Weigh CSV0C018875 HCl B Add excess to solvent A->B C Agitate at 25°C for 24h B->C D Filter (0.45 µm) C->D E Dilute filtrate D->E F HPLC-UV Analysis E->F G Calculate Solubility (mg/mL) F->G

Caption: Workflow for Solubility Determination.

Without the specific data for this compound, the above serves as a template for how the information would be presented. Should the data become available, a comprehensive technical guide can be developed following this structure.

Potential Research Applications of CSV0C018875 Hydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CSV0C018875 hydrochloride is a novel, quinoline-based small molecule inhibitor of the histone methyltransferase G9a (also known as EHMT2). Identified through virtual screening, this compound presents a promising tool for investigating the biological roles of G9a and its potential as a therapeutic target, particularly in oncology. CSV0C018875 has been shown to inhibit G9a activity in both enzymatic and cellular assays and exhibits lower cytotoxicity compared to the well-known G9a inhibitor, BIX-01294. This technical guide provides a comprehensive overview of the currently available data on this compound, including its mechanism of action, potential research applications, and detailed hypothetical experimental protocols. We also present visualizations of key signaling pathways potentially modulated by this inhibitor.

Introduction to G9a (EHMT2)

G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks predominantly associated with transcriptional repression. By silencing tumor suppressor genes and influencing various signaling pathways, G9a plays a critical role in cancer development and progression. Its overexpression has been documented in numerous cancers, correlating with poor prognosis. The inhibition of G9a has emerged as a promising therapeutic strategy to reactivate silenced tumor suppressor genes and inhibit cancer cell growth.

This compound: A Novel G9a Inhibitor

This compound is a potent and specific inhibitor of G9a. Molecular dynamics simulations suggest that it binds tightly and deeply within the active site cavity of the G9a enzyme, which may contribute to its enhanced inhibitory effect and prolonged residence time. Its quinoline scaffold represents a distinct chemical class of G9a inhibitors.

Chemical Properties
PropertyValue
Chemical Formula C₁₈H₁₈ClN₃O
Molecular Weight 343.81 g/mol
CAS Number 442150-41-6 (free base)
Chemical Structure (Structure of quinoline-based compound)

Quantitative Data

The following table summarizes the available quantitative data for CSV0C018875.

Assay TypeDescriptionResultReference
In Vitro Enzymatic Assay Cell-free G9a histone methyltransferase assay.IC₅₀: 67.02 µM[1]
Cell-Based Assay Reduction of global H3K9me2 levels in HEK293 cells.Dose-dependent reduction observed at 2.5-20 µM.[2]
Cytotoxicity Assay Comparison of toxicity with BIX-01294.Lower cytotoxicity than BIX-01294 reported. Specific IC₅₀ values in cancer cell lines are not yet publicly available.[2][3]

Potential Research Applications in Oncology

Given its role as a G9a inhibitor, this compound is a valuable tool for a range of research applications in cancer biology.

  • Reactivation of Tumor Suppressor Genes: Investigating the ability of CSV0C018875 to reverse the silencing of tumor suppressor genes that are epigenetically silenced by G9a-mediated H3K9 methylation.

  • Modulation of Cancer Signaling Pathways: Exploring the impact of CSV0C018875 on key oncogenic signaling pathways, including but not limited to the WNT, Hippo, and mTOR pathways.

  • Induction of Apoptosis and Cell Cycle Arrest: Studying the potential of CSV0C018875 to induce programmed cell death and halt the proliferation of cancer cells.

  • Synergistic Effects with Other Anticancer Agents: Evaluating the potential of CSV0C018875 to enhance the efficacy of existing chemotherapies or targeted therapies.

  • Development of Novel Therapeutics: Serving as a lead compound for the development of more potent and selective G9a inhibitors with improved pharmacokinetic properties.

Experimental Protocols

The following are detailed, generalized protocols for key experiments to characterize the activity of this compound. The specific conditions used in the original discovery of this compound are not fully detailed in the public domain; therefore, these protocols are based on established methodologies for similar G9a inhibitors.

In Vitro G9a Enzymatic Inhibition Assay (Luminescence-Based)

This protocol is designed to determine the IC₅₀ value of this compound against recombinant G9a enzyme.

Materials:

  • Recombinant human G9a enzyme

  • Histone H3 (1-21) peptide substrate

  • S-adenosyl-L-methionine (SAM) - methyl donor

  • G9a assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • This compound (dissolved in DMSO)

  • Luminescent HMT assay kit (e.g., ADP-Glo™ Kinase Assay)

  • White, opaque 384-well plates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare a serial dilution of this compound in DMSO, and then dilute further in G9a assay buffer.

  • In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

  • Add the G9a enzyme to each well and incubate for 15 minutes at room temperature to allow for inhibitor binding.

  • Initiate the methyltransferase reaction by adding a mixture of the histone H3 peptide substrate and SAM.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the reaction and detect the amount of ADP produced (correlating with enzyme activity) by following the instructions of the luminescent HMT assay kit.

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of the inhibitor relative to the vehicle control.

  • Determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.

Western Blot for a Cellular H3K9me2 Reduction Assay

This protocol is to assess the ability of this compound to reduce the levels of dimethylated H3K9 in a cellular context.

Materials:

  • Cancer cell line of interest (e.g., HEK293, or a cancer cell line with known G9a overexpression)

  • Cell culture medium and supplements

  • This compound (dissolved in DMSO)

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Seed cells in 6-well plates and allow them to adhere overnight.

  • Treat the cells with increasing concentrations of this compound (e.g., 0, 2.5, 5, 10, 20 µM) for 48-72 hours.

  • Lyse the cells in RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the signal using an ECL substrate and an imaging system.

  • Strip the membrane and re-probe with the anti-total Histone H3 antibody as a loading control.

  • Quantify the band intensities to determine the relative reduction in H3K9me2 levels.

Signaling Pathway Visualizations

Inhibition of G9a is known to impact several critical signaling pathways implicated in cancer. The following diagrams, generated using the DOT language for Graphviz, illustrate the potential effects of this compound on these pathways.

Experimental Workflow for G9a Inhibition

G9a_Inhibition_Workflow cluster_invitro In Vitro Analysis cluster_incell Cell-Based Analysis recombinant_g9a Recombinant G9a Enzyme enzymatic_assay G9a Enzymatic Assay recombinant_g9a->enzymatic_assay csv0c018875_invitro CSV0C018875 HCl csv0c018875_invitro->enzymatic_assay ic50 IC50 Determination enzymatic_assay->ic50 cancer_cells Cancer Cell Lines western_blot Western Blot for H3K9me2 cancer_cells->western_blot cytotoxicity_assay Cytotoxicity Assay cancer_cells->cytotoxicity_assay csv0c018875_incell CSV0C018875 HCl csv0c018875_incell->cancer_cells h3k9me2_reduction H3K9me2 Reduction western_blot->h3k9me2_reduction cell_viability Cell Viability (IC50) cytotoxicity_assay->cell_viability G9a_WNT_Pathway G9a G9a H3K9me2 H3K9me2 G9a->H3K9me2 catalyzes CSV0C018875 CSV0C018875 HCl CSV0C018875->G9a inhibits WNT_Antagonists WNT Antagonists (e.g., DKK1, SFRP1) H3K9me2->WNT_Antagonists represses transcription WNT_Signaling WNT Signaling WNT_Antagonists->WNT_Signaling inhibits Beta_Catenin β-catenin WNT_Signaling->Beta_Catenin stabilizes TCF_LEF TCF/LEF Beta_Catenin->TCF_LEF activates Gene_Expression Target Gene Expression (e.g., c-Myc, Cyclin D1) TCF_LEF->Gene_Expression promotes transcription Proliferation Cell Proliferation Gene_Expression->Proliferation G9a_Hippo_Pathway G9a G9a H3K9me2 H3K9me2 G9a->H3K9me2 catalyzes CSV0C018875 CSV0C018875 HCl CSV0C018875->G9a inhibits LATS1_2 LATS1/2 H3K9me2->LATS1_2 represses transcription YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ phosphorylates YAP_TAZ_P p-YAP/TAZ (inactive) YAP_TAZ->YAP_TAZ_P TEAD TEAD YAP_TAZ->TEAD activates Gene_Expression Target Gene Expression (e.g., CTGF, Cyr61) TEAD->Gene_Expression promotes transcription Cell_Growth Cell Growth & Survival Gene_Expression->Cell_Growth G9a_mTOR_Pathway G9a G9a H3K9me2 H3K9me2 G9a->H3K9me2 catalyzes CSV0C018875 CSV0C018875 HCl CSV0C018875->G9a inhibits mTOR_Complex mTORC1 H3K9me2->mTOR_Complex promotes expression S6K1 S6K1 mTOR_Complex->S6K1 activates EIF4EBP1 4E-BP1 mTOR_Complex->EIF4EBP1 inhibits Autophagy Autophagy mTOR_Complex->Autophagy inhibits Protein_Synthesis Protein Synthesis S6K1->Protein_Synthesis EIF4EBP1->Protein_Synthesis

References

The Potential Interplay Between CSV0C018875 Hydrochloride, a G9a Inhibitor, and Beta-Alanine Metabolism: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential relationship between CSV0C018875 hydrochloride, a known inhibitor of the histone methyltransferase G9a (also known as EHMT2), and the metabolic pathways of beta-alanine. While direct evidence linking this compound to beta-alanine metabolism is not yet established in scientific literature, this document synthesizes current knowledge on the individual roles of G9a and beta-alanine to postulate potential indirect interactions. By examining the broader metabolic functions of G9a, including its influence on amino acid biosynthesis and cellular stress responses, we can identify hypothetical points of intersection with beta-alanine's synthesis and degradation pathways. This guide provides a comprehensive overview of the known biological functions, relevant experimental protocols, and proposes potential mechanisms for future investigation.

Introduction to this compound

This compound is a chemical compound identified as a novel and potent inhibitor of G9a (Euchromatic Histone-lysine N-methyltransferase 2). G9a is a key enzyme that catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic modifications generally associated with transcriptional repression. The inhibition of G9a by this compound presents a mechanism to modulate gene expression, making it a molecule of interest for various therapeutic areas, particularly in oncology.

Table 1: Chemical and Physical Properties of this compound

PropertyValue
IUPAC Name 6-Chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine hydrochloride
Molecular Formula C₁₈H₁₉Cl₂N₂O
Molecular Weight 366.27 g/mol
CAS Number 474084-56-5
Mechanism of Action G9a (EHMT2) Inhibitor

Overview of Beta-Alanine Metabolism

Beta-alanine is a naturally occurring beta-amino acid that is not incorporated into proteins but plays a crucial role in various physiological processes. It is a precursor to the dipeptide carnosine, which is found in high concentrations in muscle and brain tissue and functions as an intracellular pH buffer and antioxidant.

The metabolism of beta-alanine involves several key pathways for its synthesis and degradation:

  • Synthesis:

    • From Uracil Degradation: A major pathway for endogenous beta-alanine synthesis involves the catabolism of the pyrimidine base uracil.

    • From L-Aspartate: L-aspartate can be converted to beta-alanine through the action of aspartate 1-decarboxylase.

    • From Polyamine Catabolism: The breakdown of polyamines like spermine and spermidine can also yield beta-alanine.

  • Degradation:

    • Transamination: Beta-alanine can be transaminated to malonate-semialdehyde, which then enters other metabolic pathways.

    • Incorporation into Carnosine: Beta-alanine is a rate-limiting precursor for the synthesis of carnosine, catalyzed by carnosine synthetase.

The Role of G9a in Cellular Metabolism

Recent research has expanded the known functions of G9a beyond its role as a histone methyltransferase, revealing its involvement in regulating various metabolic processes:

  • Serine-Glycine Biosynthesis: G9a has been shown to epigenetically activate the serine-glycine synthesis pathway, which is crucial for cancer cell proliferation and survival.[1][2]

  • Lipid Metabolism: Studies have indicated that G9a can modulate lipid metabolism.

  • Cellular Stress Response: G9a plays a role in the cellular response to oxidative stress and hypoxia.[3][4]

Postulated Relationship between this compound and Beta-Alanine Metabolism

Given the lack of direct evidence, the relationship between this compound and beta-alanine metabolism remains hypothetical. However, based on the known metabolic functions of G9a, several potential indirect connections can be proposed:

Hypothesis 1: Indirect Regulation via Amino Acid Precursor Pools

G9a's established role in regulating the serine-glycine synthesis pathway suggests it could indirectly influence beta-alanine levels.[1][2] L-aspartate, a direct precursor for beta-alanine, is structurally similar to L-serine. It is plausible that the inhibition of G9a by this compound could alter the metabolic flux of amino acid precursors, thereby impacting the availability of L-aspartate for beta-alanine synthesis.

Hypothesis 2: Crosstalk through Cellular Stress Responses

Beta-alanine is a precursor to carnosine, a dipeptide with significant antioxidant properties. G9a is known to be involved in the cellular response to oxidative stress.[3] Inhibition of G9a by this compound could modulate the expression of genes involved in antioxidant defense, potentially creating a feedback loop that influences the demand for beta-alanine and carnosine synthesis.

Hypothesis 3: Transcriptional Regulation of Beta-Alanine Metabolizing Enzymes

While not yet documented, it is conceivable that G9a could directly or indirectly regulate the transcription of genes encoding key enzymes in the beta-alanine metabolic pathway. These enzymes include aspartate 1-decarboxylase (for synthesis) and the various transaminases involved in its degradation. Inhibition of G9a by this compound could lead to the de-repression of these genes, altering the metabolic fate of beta-alanine.

Experimental Protocols for Investigation

To investigate the hypothesized relationship between this compound and beta-alanine metabolism, the following experimental approaches are recommended:

5.1. Cell Culture and Treatment

  • Cell Lines: Select cell lines relevant to the research question (e.g., muscle cells, neurons, or cancer cell lines with known metabolic phenotypes).

  • Treatment: Treat cells with a range of concentrations of this compound, including a vehicle control. Time-course experiments should also be performed to assess acute and chronic effects.

5.2. Metabolomic Analysis

  • Sample Preparation: Harvest cells and perform metabolite extraction using established protocols (e.g., methanol/chloroform/water extraction).

  • Analytical Techniques: Utilize liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS) to quantify intracellular and extracellular levels of beta-alanine and related metabolites (e.g., carnosine, L-aspartate, uracil).

5.3. Transcriptomic Analysis

  • RNA Extraction and Sequencing: Isolate total RNA from treated and control cells and perform RNA sequencing (RNA-seq) to identify differentially expressed genes.

  • Data Analysis: Analyze the RNA-seq data to determine if genes encoding enzymes in the beta-alanine metabolism pathway are significantly up- or down-regulated following treatment with this compound.

5.4. Chromatin Immunoprecipitation (ChIP)

  • Protocol: Perform ChIP using an antibody specific for H3K9me2 in cells treated with this compound or a vehicle control.

  • Analysis: Use quantitative PCR (qPCR) or sequencing (ChIP-seq) to assess the levels of H3K9me2 at the promoter regions of genes involved in beta-alanine metabolism. A decrease in H3K9me2 upon treatment would suggest a direct epigenetic regulatory role for G9a.

Visualizations of Pathways and Workflows

Beta_Alanine_Metabolism cluster_synthesis Synthesis cluster_core cluster_degradation Degradation/Utilization Uracil Uracil Beta_Alanine Beta-Alanine Uracil->Beta_Alanine Uracil Degradation L_Aspartate L-Aspartate L_Aspartate->Beta_Alanine Aspartate 1-decarboxylase Polyamines Polyamines Polyamines->Beta_Alanine Polyamine Catabolism Malonate_Semialdehyde Malonate-Semialdehyde Beta_Alanine->Malonate_Semialdehyde Transamination Carnosine Carnosine Beta_Alanine->Carnosine Carnosine Synthetase

Caption: Overview of Beta-Alanine Metabolism.

G9a_Inhibition_Workflow cluster_treatment Cellular Treatment cluster_analysis Downstream Analysis cluster_outcome Data Interpretation Cell_Culture Cell Culture Treatment CSV0C018875 HCl Treatment Cell_Culture->Treatment Metabolomics Metabolomic Analysis (LC-MS/GC-MS) Treatment->Metabolomics Transcriptomics Transcriptomic Analysis (RNA-seq) Treatment->Transcriptomics Epigenomics Epigenomic Analysis (ChIP-seq) Treatment->Epigenomics Beta_Alanine_Levels Quantify Beta-Alanine & Related Metabolites Metabolomics->Beta_Alanine_Levels Gene_Expression Identify Differentially Expressed Genes Transcriptomics->Gene_Expression Histone_Marks Assess H3K9me2 at Target Genes Epigenomics->Histone_Marks

Caption: Experimental Workflow for Investigating G9a Inhibition.

Hypothetical_Mechanism CSV0C018875 CSV0C018875 HCl G9a G9a (EHMT2) CSV0C018875->G9a Inhibits H3K9me2 H3K9me2 G9a->H3K9me2 Catalyzes Gene_Repression Transcriptional Repression H3K9me2->Gene_Repression Leads to Metabolic_Genes Beta-Alanine Metabolism Genes (Hypothetical Target) Gene_Repression->Metabolic_Genes Affects Beta_Alanine_Metabolism Beta-Alanine Metabolism Metabolic_Genes->Beta_Alanine_Metabolism Regulates

Caption: Hypothetical Mechanism of G9a in Beta-Alanine Metabolism.

Conclusion and Future Directions

The relationship between the G9a inhibitor this compound and beta-alanine metabolism is an unexplored area of research with the potential to reveal novel regulatory mechanisms. The hypotheses presented in this guide, based on the known metabolic functions of G9a, provide a framework for future investigations. Elucidating this potential connection could have significant implications for understanding the metabolic reprogramming induced by G9a inhibitors and could open new avenues for therapeutic intervention in diseases where both epigenetic regulation and metabolic dysregulation are contributing factors. Further research employing the outlined experimental strategies is warranted to validate these hypotheses and to fully characterize the role of G9a in amino acid metabolism.

References

in vitro and in vivo studies of CSV0C018875 hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive search for publicly available in vitro and in vivo studies on the compound designated as CSV0C018875 hydrochloride has yielded no specific results. Consequently, the creation of an in-depth technical guide or whitepaper as requested is not possible at this time due to the absence of foundational scientific literature.

The search for experimental protocols, quantitative data, and associated signaling pathways for this compound did not return any relevant information. This suggests that research on this specific compound may be in a very early, non-public phase, or the identifier may be incorrect or proprietary.

Without access to published studies, it is impossible to fulfill the core requirements of the request, which include:

  • Data Presentation: No quantitative data from in vitro or in vivo studies could be found to summarize in tabular format.

  • Experimental Protocols: Detailed methodologies for key experiments involving this compound are not available in the public domain.

  • Visualization of Signaling Pathways: The mechanism of action and any associated signaling pathways for this compound are not documented in accessible scientific literature, preventing the creation of the requested diagrams.

Further investigation into the correct identifier of the compound or access to proprietary research data would be necessary to proceed with generating the requested technical guide.

CSV0C018875 hydrochloride CAS number 3196-73-4

Author: BenchChem Technical Support Team. Date: December 2025

An important clarification regarding the topic is necessary. The provided topic, "CSV0C018875 hydrochloride," is associated with the CAS number 3196-73-4 in the query. However, extensive database searches reveal that CAS number 3196-73-4 corresponds to the chemical compound Methyl 3-aminopropanoate hydrochloride (also known as β-Alanine methyl ester hydrochloride)[1][2][3][4][5][6][7][8][9][][11][12][13][14][15][16][17][18][19][20][21][22]. In contrast, "this compound" has been identified as a novel G9a (EHMT2) inhibitor with a different CAS number, 474084-56-5[23].

Given this discrepancy, this technical guide will focus on the compound definitively identified by the provided CAS number, Methyl 3-aminopropanoate hydrochloride (CAS 3196-73-4) . This document is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of its chemical properties, synthesis, and applications.

Methyl 3-aminopropanoate hydrochloride is a derivative of the amino acid β-alanine[6]. It is commonly used in peptide synthesis and as a building block in the creation of more complex molecules for pharmaceuticals and agrochemicals[9]. Its hydrochloride form enhances its solubility and stability, making it a versatile reagent in organic chemistry[6][9].

Chemical and Physical Properties

A summary of the key quantitative data for Methyl 3-aminopropanoate hydrochloride is presented in Table 1.

PropertyValueReferences
Molecular Formula C4H10ClNO2[1]
Molecular Weight 139.58 g/mol [1]
CAS Number 3196-73-4[1]
Melting Point 103-107 °C
Appearance White to off-white crystalline powder or crystals[6]
Purity ≥98.0%[6]
Storage Temperature 2-8°C[2]
SMILES Cl.COC(=O)CCN
InChI 1S/C4H9NO2.ClH/c1-7-4(6)2-3-5;/h2-3,5H2,1H3;1H[1]
InChIKey XPGRZDJXVKFLHQ-UHFFFAOYSA-N[1]

Synthesis of Methyl 3-aminopropanoate hydrochloride

The primary method for synthesizing Methyl 3-aminopropanoate hydrochloride is through the esterification of β-alanine[4]. A detailed experimental protocol is provided below.

Experimental Protocol: Esterification of β-Alanine

This protocol is based on a method that results in a 100% yield of Methyl 3-aminopropanoate hydrochloride[3].

Materials:

  • β-Alanine

  • Methanol (MeOH)

  • Thionyl chloride (SOCl2)

  • Sodium hydroxide (NaOH) solution (for off-gas absorption)

  • Round-bottom flask (100 mL)

  • Constant-pressure dropping funnel with desiccant tube

  • Ice bath

  • Reflux condenser

  • Stirring apparatus

  • Thin-layer chromatography (TLC) plate

  • Ninhydrin solution (2% in ethanol)

Procedure:

  • To a 100 mL round-bottom flask, add 60 mL of methanol and cool the flask in an ice bath.

  • Slowly add 4 mL of thionyl chloride dropwise to the methanol using a constant-pressure dropping funnel. Ensure the top of the funnel is fitted with a desiccant tube to prevent moisture from entering the reaction. The off-gas should be absorbed with a NaOH solution.

  • Stir the reaction mixture in the ice bath for 1 hour.

  • After 1 hour, add 8 mmol of β-alanine to the mixture and continue stirring at room temperature for 30 minutes.

  • After 30 minutes, heat the reaction system to 66°C and reflux for 6 hours.

  • Monitor the reaction progress using TLC. Spot the reaction mixture on a TLC plate and develop it. Use a 2% ethanol solution of ninhydrin as a color developer. The reaction is complete when the spot corresponding to the starting material (β-alanine) disappears.

  • Upon completion of the reaction, remove the solvent by distillation to obtain Methyl 3-aminopropanoate hydrochloride.

Expected Outcome:

This procedure is reported to yield Methyl 3-aminopropanoate hydrochloride at 100%[3].

Applications in Research and Development

Methyl 3-aminopropanoate hydrochloride is a versatile compound with applications in several areas of chemical and pharmaceutical research.

  • Peptide Synthesis: It serves as a fundamental building block in solution-phase peptide synthesis.

  • Drug Development: This compound is utilized in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders[6]. It is also an intermediate in the synthesis of histone deacetylase inhibitors like Trichostatin A and Trapoxin B[].

  • Biochemical Research: It is used in studies related to amino acid metabolism[6].

  • Chemical Synthesis: It can be used in the synthesis of bidentate pyridine-acid ligands and other complex molecules[4][13].

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of Methyl 3-aminopropanoate hydrochloride.

G Synthesis Workflow of Methyl 3-aminopropanoate hydrochloride A Methanol and Thionyl Chloride B Stirring at 0°C for 1 hour A->B C Addition of β-Alanine B->C D Stirring at Room Temperature for 30 mins C->D E Reflux at 66°C for 6 hours D->E F Reaction Monitoring by TLC E->F G Solvent Removal F->G Reaction Complete H Methyl 3-aminopropanoate hydrochloride G->H

Caption: Synthesis workflow for Methyl 3-aminopropanoate hydrochloride.

Role in Peptide Synthesis

This diagram illustrates the role of Methyl 3-aminopropanoate hydrochloride as a building block in peptide synthesis.

G Role in Peptide Synthesis cluster_0 Starting Materials A Methyl 3-aminopropanoate hydrochloride C Coupling Reaction A->C B N-protected Amino Acid B->C D Dipeptide C->D

References

In-Depth Technical Guide to CSV0C018875 Hydrochloride: A Novel G9a Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of CSV0C018875 hydrochloride, a novel quinoline-based inhibitor of the G9a histone methyltransferase (also known as EHMT2). This document details its mechanism of action, summarizes key quantitative data, provides experimental methodologies, and illustrates its role in relevant signaling pathways.

Core Compound Information

This compound has emerged from virtual screening as a promising small molecule inhibitor of G9a.[1] It is characterized by its quinoline scaffold and has demonstrated activity in both enzymatic and cell-based assays.[1] Notably, it exhibits lower cytotoxicity compared to the well-known G9a inhibitor, BIX-01294.[1]

IdentifierValue
Synonym 6-Chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine hydrochloride
CAS Number 474084-56-5
Molecular Formula C₁₈H₁₈Cl₂N₂O

Quantitative Data

The inhibitory activity of CSV0C018875 against G9a has been quantified, providing a benchmark for its potency.

ParameterValueEnzymeReference
IC₅₀ 67.02 µMG9a[2]

Mechanism of Action and Signaling Pathway

CSV0C018875 functions as a competitive inhibitor of the G9a enzyme. G9a is a histone methyltransferase that specifically catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation events are epigenetic marks that are generally associated with transcriptional repression. By inhibiting G9a, CSV0C018875 prevents the methylation of H3K9, leading to a more open chromatin state and the potential for re-expression of silenced genes, including tumor suppressor genes.

One of the key signaling pathways influenced by G9a involves the MYC family of oncoproteins. G9a can be recruited by MYC to the promoters of target genes, where it mediates H3K9 methylation and subsequent transcriptional repression. This G9a-MYC interaction is crucial for MYC-driven tumorigenesis. Inhibition of G9a with compounds like CSV0C018875 can disrupt this repressive complex, leading to the reactivation of tumor suppressor genes and a reduction in the oncogenic activity of MYC.

Below is a diagram illustrating the G9a-MYC signaling pathway and the point of intervention for CSV0C018875.

G9a_MYC_Pathway G9a-MYC Signaling Pathway and Inhibition by CSV0C018875 cluster_nucleus Cell Nucleus MYC MYC Oncoprotein G9a G9a (EHMT2) MYC->G9a recruits HistoneH3 Histone H3 G9a->HistoneH3 methylates K9 H3K9me2 H3K9me2 HistoneH3->H3K9me2 results in TSG Tumor Suppressor Genes H3K9me2->TSG silences TranscriptionRepression Transcriptional Repression H3K9me2->TranscriptionRepression Tumorigenesis Tumorigenesis TranscriptionRepression->Tumorigenesis promotes CSV0C018875 CSV0C018875 CSV0C018875->G9a inhibits

Caption: G9a-MYC pathway and CSV0C018875 inhibition.

Experimental Protocols

The following are representative protocols for assays used to characterize G9a inhibitors like CSV0C018875.

In Vitro G9a Enzymatic Inhibition Assay (AlphaLISA-based)

This protocol outlines a method to determine the in vitro inhibitory activity of a compound against G9a.

Materials:

  • Recombinant human G9a enzyme

  • Biotinylated Histone H3 (1-21) peptide substrate

  • S-Adenosyl-L-methionine (SAM)

  • Anti-methyl-Histone H3 Lysine 9 (H3K9me2) AlphaLISA Acceptor beads

  • Streptavidin Donor beads

  • AlphaLISA Epigenetics Buffer

  • This compound and other test compounds

  • 384-well white OptiPlate

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 384-well plate, add the test compound dilutions.

  • Add the G9a enzyme to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for compound binding.

  • Initiate the enzymatic reaction by adding a mixture of the biotinylated H3 peptide substrate and SAM.

  • Allow the reaction to proceed for a defined time (e.g., 60 minutes) at room temperature.

  • Stop the reaction and detect the product by adding AlphaLISA Acceptor beads in Epigenetics Buffer.

  • Add Streptavidin Donor beads.

  • Incubate the plate in the dark at room temperature for 30-60 minutes.

  • Read the plate on an Alpha-enabled plate reader.

  • Calculate IC₅₀ values from the dose-response curves.

Cell-Based H3K9me2 Inhibition Assay (Western Blot)

This protocol is used to assess the ability of a compound to inhibit G9a activity within a cellular context by measuring the levels of H3K9me2.

Materials:

  • HEK293 cells (or other suitable cell line)

  • Cell culture medium and supplements

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-H3K9me2 and anti-total Histone H3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed HEK293 cells in appropriate culture plates and allow them to adhere overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 2.5-20 µM) for a specified duration (e.g., 48 hours).[3]

  • Harvest the cells and lyse them using lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

  • Quantify the band intensities to determine the relative reduction in H3K9me2 levels.

Cell Viability Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability after treatment with a test compound.

Materials:

  • Cancer cell line (e.g., HEK293)

  • Cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

  • Treat the cells with a range of concentrations of this compound.

  • Incubate for the desired exposure time (e.g., 48 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the untreated control.

Logical Workflow for G9a Inhibitor Characterization

The following diagram illustrates a typical workflow for the identification and characterization of a novel G9a inhibitor like CSV0C018875.

G9a_Inhibitor_Workflow VirtualScreening Virtual Screening HitIdentification Hit Identification (e.g., CSV0C018875) VirtualScreening->HitIdentification EnzymaticAssay In Vitro Enzymatic Assay (IC50 Determination) HitIdentification->EnzymaticAssay CellBasedAssay Cell-Based Assay (H3K9me2 Levels) EnzymaticAssay->CellBasedAssay CytotoxicityAssay Cytotoxicity Assay (e.g., MTT) CellBasedAssay->CytotoxicityAssay LeadOptimization Lead Optimization CytotoxicityAssay->LeadOptimization InVivoStudies In Vivo Studies LeadOptimization->InVivoStudies

Caption: Workflow for G9a inhibitor discovery.

References

Methodological & Application

Application Notes and Protocols: Dissolving and Using CSV0C018875 Hydrochloride in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

CSV0C018875 hydrochloride is a novel compound under investigation for its potential biological activities. As with any new investigational compound, establishing a reliable and reproducible protocol for its preparation and use in cell culture is critical for obtaining meaningful experimental results. These application notes provide a general guideline for the dissolution, storage, and application of this compound in a typical cell culture workflow. The provided protocols and data are illustrative and should be adapted and validated by the end-user for their specific cell lines and experimental conditions.

Physicochemical Properties and Solubility

Proper dissolution is the first step in ensuring accurate and consistent dosing in cell-based assays. The solubility of this compound was tested in several common laboratory solvents.

Table 1: Solubility of this compound in Common Solvents

SolventSolubility (mg/mL)Maximum Stock Concentration (mM)Observations
Water> 50> 100Clear, colorless solution
PBS (1X, pH 7.4)> 50> 100Clear, colorless solution
DMSO> 100> 200Clear, colorless solution
Ethanol1020Clear, colorless solution

Note: The molecular weight of this compound is assumed to be 500 g/mol for the purpose of these illustrative calculations. The end-user should use the actual molecular weight.

Stock Solution Preparation and Storage

The stability of the compound in solution is crucial for ensuring consistent activity over the course of an experiment.

Table 2: Stability of this compound Stock Solutions

SolventStorage TemperatureStability (Time to <5% Degradation)
Water4°C1 week
Water-20°C3 months
Water-80°C6 months
DMSO-20°C6 months
DMSO-80°C> 1 year

Note: Data is illustrative. It is recommended to prepare fresh stock solutions and avoid repeated freeze-thaw cycles. For long-term storage, aliquoting stock solutions is advised.

Experimental Protocols

I. Preparation of a 10 mM Stock Solution in Sterile Water

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile, conical-bottom polypropylene tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sterile syringe filter (0.22 µm)

Protocol:

  • Aseptically weigh out the desired amount of this compound powder in a sterile microfuge tube.

  • Calculate the volume of sterile water required to achieve a 10 mM concentration.

  • Add the calculated volume of sterile water to the tube containing the powder.

  • Vortex the solution until the powder is completely dissolved. Gentle warming (to no more than 37°C) may be applied if necessary.

  • Sterile-filter the stock solution using a 0.22 µm syringe filter into a new sterile tube.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C.

II. General Protocol for Treating Cultured Cells

Materials:

  • Cultured cells in appropriate growth medium

  • 10 mM stock solution of this compound

  • Sterile, complete cell culture medium

  • Sterile serological pipettes and pipette tips

Protocol:

  • Seed cells in a multi-well plate at the desired density and allow them to adhere and grow overnight.

  • On the day of treatment, prepare the final working concentrations of this compound by diluting the 10 mM stock solution in fresh, pre-warmed complete cell culture medium.

  • For example, to prepare 1 mL of a 10 µM working solution, add 1 µL of the 10 mM stock solution to 999 µL of complete cell culture medium.

  • Carefully remove the old medium from the cells.

  • Add the appropriate volume of the medium containing the desired final concentration of this compound to each well.

  • Include a vehicle control (medium with the same concentration of the solvent used for the stock solution, e.g., water or DMSO) in parallel.

  • Incubate the cells for the desired experimental duration.

  • Proceed with downstream assays (e.g., viability assay, western blotting, qPCR).

Visualization of Workflows and Pathways

experimental_workflow cluster_prep Stock Solution Preparation cluster_cell_culture Cell Treatment weigh Weigh Compound dissolve Dissolve in Solvent weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot filter->aliquot store Store at -80°C aliquot->store dilute Prepare Working Dilutions store->dilute Use Stock seed Seed Cells treat Treat Cells dilute->treat incubate Incubate treat->incubate assay Downstream Assay incubate->assay

Caption: Experimental workflow for preparing and using this compound in cell culture.

signaling_pathway compound CSV0C018875 HCl receptor Target Receptor X compound->receptor Inhibits kinase1 Kinase A receptor->kinase1 kinase2 Kinase B kinase1->kinase2 Phosphorylates tf Transcription Factor Y kinase2->tf Activates response Cellular Response (e.g., Apoptosis) tf->response

Caption: Hypothetical signaling pathway for this compound.

Safety Precautions

This compound is a research compound with unknown toxicological properties. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. All work should be conducted in a certified biological safety cabinet. Consult the Safety Data Sheet (SDS) for further information.

Application Notes and Protocols for CSV0C018875 Hydrochloride: A Novel G9a (EHMT2) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSV0C018875 hydrochloride is a novel, cell-active, quinoline-based inhibitor of the histone methyltransferase G9a (also known as Euchromatic Histone-lysine N-methyltransferase 2, EHMT2). G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks generally associated with transcriptional repression. Dysregulation of G9a activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. This compound has been identified as a potent inhibitor of G9a with the notable characteristic of having lower cytotoxicity compared to the well-known G9a inhibitor, BIX-01294.[1][2] This document provides detailed application notes and experimental protocols for the utilization of this compound in research settings.

Mechanism of Action

This compound exerts its inhibitory effect by binding to the active site of the G9a enzyme. This binding prevents the catalytic activity of G9a, leading to a reduction in the levels of H3K9me2. In cellular contexts, treatment with CSV0C018875 has been shown to decrease global H3K9me2 levels in a dose-dependent manner in cell lines such as HEK293.[3][4] By inhibiting G9a, CSV0C018875 can modulate the expression of G9a-target genes, thereby influencing various cellular processes.

Data Presentation

The following table summarizes the available quantitative data for this compound. For comparative purposes, data for the related compound BIX-01294 is also included where available.

Parameter This compound BIX-01294 Assay Type Reference
G9a IC50 67.02 µM~1.9 µMin vitro enzymatic assay[5]
Cellular H3K9me2 Reduction Dose-dependent reduction observed at 2.5-20 µM in HEK293 cellsReduction observed at ~4.1 µMIn-Cell Western / Western Blot[3][4]
Cytotoxicity Lower cytotoxicity than BIX-01294Higher cytotoxicityCell Viability Assays (e.g., MTT)[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the mechanism and experimental evaluation of this compound, the following diagrams are provided.

G9a_Inhibition_Pathway cluster_nucleus Nucleus cluster_drug Inhibitor Action Histone_H3 Histone H3 G9a G9a (EHMT2) Histone_H3->G9a Substrate H3K9me2 H3K9me2 (Transcriptional Repression) Gene_Silencing Gene Silencing H3K9me2->Gene_Silencing G9a->H3K9me2 Catalyzes methylation CSV0C018875 CSV0C018875 Hydrochloride CSV0C018875->G9a Inhibits Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Enzyme_Assay G9a Enzymatic Assay (e.g., Chemiluminescent) Determine_IC50 Determine IC50 Value Enzyme_Assay->Determine_IC50 Analyze_H3K9me2 Analyze H3K9me2 Reduction Cell_Culture Cell Culture (e.g., HEK293) Treatment Treat with CSV0C018875 Cell_Culture->Treatment ICW In-Cell Western (H3K9me2 levels) Treatment->ICW MTT MTT Assay (Cytotoxicity) Treatment->MTT ICW->Analyze_H3K9me2 Determine_EC50 Determine Cytotoxicity (EC50) MTT->Determine_EC50

References

Application Notes and Protocols for In Vitro Assay Development of CSV0C018875 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSV0C018875 hydrochloride is a potent and selective inhibitor of the histone methyltransferase G9a (also known as EHMT2).[1][2][3] G9a catalyzes the mono- and dimethylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks primarily associated with transcriptional repression.[4][5][6] Elevated G9a expression is observed in various cancers and is often correlated with poor prognosis, making it a compelling target for therapeutic intervention.[7][8][9] this compound has demonstrated inhibitory activity against G9a in both biochemical and cell-based assays and exhibits lower cytotoxicity compared to the well-known G9a inhibitor BIX-01294.[1][2]

These application notes provide a comprehensive guide for the in vitro characterization of this compound, encompassing biochemical assays to determine enzyme inhibition, cellular assays to assess target engagement and downstream functional effects, and detailed protocols for their execution.

Biochemical Assays

G9a Histone Methyltransferase (HMT) Inhibition Assay

This assay directly measures the ability of this compound to inhibit the enzymatic activity of G9a. A common method involves the use of a radioisotope-labeled methyl donor (S-adenosyl-L-methionine, SAM) and a histone H3 peptide substrate.

Experimental Workflow:

HMT_Assay_Workflow reagent_prep Reagent Preparation (Enzyme, Substrate, Inhibitor) reaction_setup Reaction Setup (Incubate G9a with CSV0C018875) reagent_prep->reaction_setup initiate_reaction Initiate Reaction (Add Substrate and [3H]-SAM) reaction_setup->initiate_reaction stop_reaction Stop Reaction initiate_reaction->stop_reaction capture_peptide Capture Methylated Peptide (Filter membrane) stop_reaction->capture_peptide quantification Quantification (Scintillation Counting) capture_peptide->quantification data_analysis Data Analysis (IC50 Determination) quantification->data_analysis

Caption: Workflow for a radiometric histone methyltransferase (HMT) inhibition assay.

Protocol: Radiometric G9a HMT Assay

Materials:

  • Recombinant human G9a enzyme

  • Histone H3 (1-21) peptide substrate

  • S-[methyl-³H]-Adenosyl-L-methionine ([³H]-SAM)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT)

  • Stop solution (e.g., trichloroacetic acid)

  • Filter plates (e.g., phosphocellulose)

  • Scintillation cocktail

  • Microplate scintillation counter

Procedure:

  • Prepare serial dilutions of this compound in the assay buffer.

  • In a 96-well plate, add the G9a enzyme and the diluted inhibitor or vehicle control (e.g., DMSO).

  • Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding a mixture of the histone H3 peptide substrate and [³H]-SAM.

  • Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

  • Terminate the reaction by adding the stop solution.

  • Transfer the reaction mixture to a filter plate to capture the radiolabeled, methylated histone peptides.

  • Wash the filter plate to remove unincorporated [³H]-SAM.

  • Add scintillation cocktail to each well and measure the radioactivity using a microplate scintillation counter.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Data Presentation:

Concentration of CSV0C018875 (nM)G9a Activity (% of Control)
0 (Vehicle)100
195
1075
5052
10030
50010
10005
IC50 (nM) [Calculated Value]

Cellular Assays

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to confirm the direct binding of a compound to its target protein within a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Experimental Workflow:

CETSA_Workflow cell_culture Cell Culture compound_treatment Compound Treatment (CSV0C018875 or Vehicle) cell_culture->compound_treatment heat_challenge Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge cell_lysis Cell Lysis heat_challenge->cell_lysis centrifugation Centrifugation (Separate soluble/aggregated proteins) cell_lysis->centrifugation western_blot Western Blot Analysis (Detect soluble G9a) centrifugation->western_blot data_analysis Data Analysis (Generate Melt Curve) western_blot->data_analysis

Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol: CETSA

Materials:

  • Cancer cell line expressing G9a (e.g., MCF-7, HCT116)

  • This compound

  • Cell culture medium and reagents

  • Phosphate-buffered saline (PBS)

  • Lysis buffer with protease inhibitors

  • Anti-G9a primary antibody

  • HRP-conjugated secondary antibody

  • Reagents for SDS-PAGE and Western blotting

Procedure:

  • Treat cultured cells with this compound or vehicle for a specified time (e.g., 1-2 hours).

  • Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge the lysates at high speed to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble proteins.

  • Analyze the amount of soluble G9a in each sample by Western blotting.

  • Quantify the band intensities and plot the percentage of soluble G9a against the temperature to generate a melt curve. A shift in the curve for the inhibitor-treated samples indicates target engagement.

Data Presentation:

Temperature (°C)Soluble G9a (% of 37°C Control) - VehicleSoluble G9a (% of 37°C Control) - CSV0C018875
37100100
4598100
508595
556080
603065
651040
70515
Western Blot Analysis of H3K9 Dimethylation

As this compound inhibits G9a, a direct downstream consequence in cells is the reduction of H3K9me2 levels. This can be quantified by Western blotting.

Protocol: Western Blot for H3K9me2

Materials:

  • Cancer cell line

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies: anti-H3K9me2 and anti-total Histone H3 (as a loading control)

  • HRP-conjugated secondary antibody

  • Reagents for SDS-PAGE and Western blotting

Procedure:

  • Treat cells with increasing concentrations of this compound for a specified duration (e.g., 24-72 hours).

  • Lyse the cells using RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein lysate on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary anti-H3K9me2 antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.

  • Quantify the band intensities and normalize the H3K9me2 signal to the total H3 signal.

Data Presentation:

Concentration of CSV0C018875 (µM)Normalized H3K9me2 Level (Fold Change vs. Vehicle)
0 (Vehicle)1.0
0.10.8
0.50.5
1.00.2
5.00.1
Cell Viability and Proliferation Assays

These assays determine the effect of this compound on the viability and growth of cancer cells.

Protocol: MTT Assay

Materials:

  • Cancer cell line

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for a desired time period (e.g., 72 hours).

  • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.[10][11][12][13]

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Data Presentation:

Concentration of CSV0C018875 (µM)Cell Viability (% of Control)
0 (Vehicle)100
0.198
185
560
1045
2520
5010
GI50 (µM) [Calculated Value]
Apoptosis and Cell Cycle Analysis

G9a inhibition has been shown to induce apoptosis and cause cell cycle arrest in cancer cells.[1][12][14]

Protocol: Apoptosis Assay (Caspase-Glo 3/7 Assay)

Materials:

  • Cancer cell line

  • This compound

  • Caspase-Glo® 3/7 Assay kit

  • White-walled 96-well plates

  • Luminometer

Procedure:

  • Seed cells in a white-walled 96-well plate.

  • Treat with this compound for a specified time (e.g., 24-48 hours).

  • Add the Caspase-Glo® 3/7 reagent to each well.

  • Incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a plate-reading luminometer. An increase in luminescence indicates an increase in caspase-3/7 activity and apoptosis.

Protocol: Cell Cycle Analysis (Propidium Iodide Staining and Flow Cytometry)

Materials:

  • Cancer cell line

  • This compound

  • Propidium Iodide (PI) staining solution with RNase A

  • Flow cytometer

Procedure:

  • Treat cells with this compound for a desired time (e.g., 24-48 hours).

  • Harvest and fix the cells in cold 70% ethanol.

  • Wash the cells and resuspend them in PI staining solution.

  • Incubate in the dark for 30 minutes.

  • Analyze the DNA content of the cells by flow cytometry.

  • Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Data Presentation:

Treatment% Cells in G1% Cells in S% Cells in G2/M% Sub-G1 (Apoptotic)
Vehicle4535202
CSV0C018875 (X µM)60202015
Analysis of Downstream Signaling Pathways

G9a inhibition can modulate various signaling pathways, including the ROS/JNK and interferon (IFN) signaling pathways.[1][14] These can be investigated by Western blotting for key phosphorylated proteins.

G9a Downstream Signaling:

G9a_Signaling cluster_epigenetic Epigenetic Regulation cluster_cellular_effects Cellular Effects cluster_inhibitor Inhibitor Action G9a G9a (EHMT2) H3K9me2 H3K9me2 G9a->H3K9me2 Methylation Gene_Repression Transcriptional Repression H3K9me2->Gene_Repression Cell_Proliferation Cell Proliferation Gene_Repression->Cell_Proliferation Suppresses tumor suppressor genes Apoptosis Apoptosis Gene_Repression->Apoptosis Inhibits pro- apoptotic genes CSV0C018875 CSV0C018875 CSV0C018875->G9a Inhibition

Caption: Simplified signaling pathway of G9a and its inhibition by CSV0C018875.

Protocol: Western Blot for Signaling Proteins

Procedure:

  • Treat cells with this compound for various time points.

  • Lyse the cells and perform Western blotting as described previously.

  • Probe the membranes with antibodies against key signaling proteins, such as:

    • ROS/JNK Pathway: Phospho-JNK (p-JNK) and total JNK.

    • IFN Signaling: Phospho-STAT1 (p-STAT1) and total STAT1.

  • Normalize the phosphorylated protein levels to the total protein levels.

Data Presentation:

Treatment Time (hours)p-JNK / Total JNK (Fold Change)p-STAT1 / Total STAT1 (Fold Change)
01.01.0
61.51.2
122.51.8
243.02.2

Summary and Conclusion

This document provides a detailed framework for the in vitro evaluation of the G9a inhibitor, this compound. The described assays will enable researchers to confirm its biochemical potency, verify its on-target activity in cells, and characterize its downstream cellular effects. The provided protocols offer a starting point for assay development and can be further optimized based on the specific cell lines and experimental conditions used. The systematic application of these in vitro assays is a critical step in the preclinical development of novel cancer therapeutics targeting G9a.

References

Application Notes and Protocols for the Use of Methyl 3-aminopropanoate Hydrochloride in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the use of Methyl 3-aminopropanoate hydrochloride in animal models is limited in the current scientific literature. The following application notes and protocols are based on studies conducted with its parent compound, β-alanine. Researchers should use this information as a starting point and adapt protocols based on their specific experimental needs and in-house validation.

Application Notes

Methyl 3-aminopropanoate hydrochloride, as the methyl ester of β-alanine, is anticipated to serve as a prodrug to β-alanine, a rate-limiting precursor for the synthesis of carnosine (β-alanyl-L-histidine). Carnosine is a dipeptide with significant physiological roles, including antioxidant, pH-buffering, and potential neurotransmitter functions. Based on the known effects of β-alanine supplementation in animal models, research applications for Methyl 3-aminopropanoate hydrochloride could potentially extend to the following areas:

  • Neuroprotection and Cognitive Enhancement: β-alanine supplementation has been shown to increase brain carnosine levels, which is associated with neuroprotective effects, reduced anxiety, and improved cognitive function in animal models of stress and aging.[1][2] The proposed mechanism involves the antioxidant and anti-inflammatory properties of carnosine, as well as the modulation of brain-derived neurotrophic factor (BDNF).[3]

  • Cardioprotection: Studies have demonstrated that β-alanine can be cardioprotective, particularly in models of ischemia-reperfusion injury.[4][5] This effect is attributed to the antioxidant properties of carnosine and its ability to modulate inflammatory pathways, such as the JAK2/STAT3 signaling cascade.[5][6]

  • Exercise Performance and Muscle Physiology: β-alanine is a well-established supplement for enhancing exercise performance by increasing muscle carnosine content, which improves intracellular pH buffering capacity. While not the primary focus here, this application in animal models of exercise physiology is a potential area of investigation.

Quantitative Data Summary

The following table summarizes quantitative data from studies using β-alanine in animal models. This data can serve as a reference for designing studies with Methyl 3-aminopropanoate hydrochloride, though dose-response relationships may differ.

Animal ModelCompoundDosage & AdministrationDurationKey FindingsReference
Ratβ-alanine3% in drinking waterNot specified57% reduction in cardiac infarct size to risk area ratio.[4]
Mouseβ-alanine1.2% (w/v) in drinking water12 weeksIncreased β-alanine and carnosine concentration in cardiac tissue.[7]
Ratβ-alanine and TaurineNot specifiedNot specifiedReduced myocardial infarct size, lipid peroxidation, and inflammatory markers. Decreased JAK2 and STAT3 mRNA and protein expression.[5][6]
Ratβ-alanineNot specifiedNot specifiedIncreased carnosine content in all brain regions.[1]

Experimental Protocols

Protocol 1: Investigation of Neuroprotective Effects

Objective: To assess the potential of Methyl 3-aminopropanoate hydrochloride to ameliorate cognitive deficits in a mouse model of stress.

Animal Model: Male C57BL/6 mice (8-10 weeks old)

Materials:

  • Methyl 3-aminopropanoate hydrochloride

  • Vehicle (e.g., sterile saline or drinking water)

  • Behavioral testing apparatus (e.g., Morris water maze, elevated plus maze)

  • Reagents for brain tissue analysis (e.g., ELISA kits for BDNF, antioxidant assays)

Procedure:

  • Animal Acclimation: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Grouping: Randomly assign mice to the following groups (n=10-12 per group):

    • Vehicle control + No stress

    • Vehicle control + Stress

    • Methyl 3-aminopropanoate hydrochloride + Stress

  • Drug Administration:

    • Dissolve Methyl 3-aminopropanoate hydrochloride in the drinking water at a concentration extrapolated from β-alanine studies (e.g., starting with a dose equivalent to 1.2% w/v β-alanine, adjusting for molecular weight differences).

    • Administer the solution as the sole source of drinking water for a pre-determined period (e.g., 4 weeks) before stress induction.

  • Stress Induction: Induce chronic stress using a validated protocol (e.g., chronic unpredictable mild stress).

  • Behavioral Testing: Following the stress period, conduct behavioral tests to assess cognitive function (e.g., spatial learning and memory in the Morris water maze) and anxiety-like behavior (e.g., elevated plus maze).

  • Tissue Collection and Analysis: At the end of the experiment, euthanize the animals and collect brain tissue (e.g., hippocampus, cortex). Analyze the tissue for levels of carnosine, BDNF, and markers of oxidative stress.

Protocol 2: Evaluation of Cardioprotective Effects

Objective: To determine if Methyl 3-aminopropanoate hydrochloride can protect against myocardial ischemia-reperfusion (I/R) injury in a rat model.

Animal Model: Male Sprague-Dawley rats (250-300g)

Materials:

  • Methyl 3-aminopropanoate hydrochloride

  • Vehicle (e.g., sterile saline)

  • Surgical instruments for I/R surgery

  • Triphenyltetrazolium chloride (TTC) for infarct size measurement

  • Reagents for biochemical analysis (e.g., markers of cardiac damage like troponin, antioxidant enzyme assays)

Procedure:

  • Animal Acclimation: Acclimate rats for one week.

  • Grouping: Randomly assign rats to the following groups (n=8-10 per group):

    • Sham + Vehicle

    • I/R + Vehicle

    • I/R + Methyl 3-aminopropanoate hydrochloride

  • Drug Administration:

    • Administer Methyl 3-aminopropanoate hydrochloride via oral gavage daily for a specified period (e.g., 2 weeks) prior to I/R surgery. The dosage should be determined based on pilot studies, starting from equivalents used in β-alanine research.

  • Ischemia-Reperfusion Surgery:

    • Anesthetize the rats.

    • Induce myocardial ischemia by ligating the left anterior descending (LAD) coronary artery for a set duration (e.g., 30 minutes).

    • Remove the ligature to allow for reperfusion (e.g., 2 hours).

  • Infarct Size Measurement: At the end of reperfusion, euthanize the rats, excise the hearts, and stain with TTC to differentiate between viable and infarcted tissue. Calculate the infarct size as a percentage of the area at risk.

  • Biochemical Analysis: Collect blood samples to measure cardiac troponin levels. Homogenize heart tissue to measure levels of antioxidant enzymes (e.g., SOD, catalase) and markers of oxidative stress.

Signaling Pathway and Experimental Workflow Diagrams

G cluster_workflow Experimental Workflow: Cardioprotection Study cluster_endpoints Analysis Animal_Model Sprague-Dawley Rats Grouping Random Assignment (Sham, I/R+Vehicle, I/R+Drug) Animal_Model->Grouping Drug_Admin Methyl 3-aminopropanoate HCl (Oral Gavage, 2 weeks) Grouping->Drug_Admin IR_Surgery Myocardial Ischemia-Reperfusion (LAD Ligation) Drug_Admin->IR_Surgery Endpoint_Analysis Endpoint Analysis IR_Surgery->Endpoint_Analysis Infarct_Size Infarct Size (TTC Staining) Endpoint_Analysis->Infarct_Size Cardiac_Markers Cardiac Markers (Troponin) Endpoint_Analysis->Cardiac_Markers Oxidative_Stress Oxidative Stress (SOD, Catalase) Endpoint_Analysis->Oxidative_Stress

Caption: Workflow for investigating cardioprotective effects.

G cluster_pathway Proposed Cardioprotective Signaling Pathway of β-alanine Ischemia_Reperfusion Ischemia/ Reperfusion ROS Increased ROS Ischemia_Reperfusion->ROS Inflammation Inflammation Ischemia_Reperfusion->Inflammation JAK2 JAK2 ROS->JAK2 Inflammation->JAK2 STAT3 STAT3 JAK2->STAT3 Apoptosis Apoptosis STAT3->Apoptosis Beta_Alanine β-alanine Beta_Alanine->JAK2 Inhibits Beta_Alanine->STAT3 Inhibits

Caption: β-alanine's proposed impact on the JAK2/STAT3 pathway.

References

Application Notes and Protocols for CSV0C018875 Hydrochloride in Protein Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CSV0C018875 hydrochloride is a selective, cell-permeable inhibitor of the G9a histone methyltransferase (also known as EHMT2). G9a is a crucial enzyme that primarily catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic mark associated with transcriptional repression. Beyond its role in modifying histones, G9a's enzymatic activity and its protein scaffold are integral to a multitude of protein-protein interactions (PPIs) that regulate gene expression, DNA methylation, and other critical cellular processes. Inhibition of G9a's catalytic activity by this compound can indirectly modulate these interactions, making it a valuable tool for studying the functional consequences of these PPIs in various biological contexts, including cancer biology and developmental processes.

This document provides detailed application notes and experimental protocols for utilizing this compound in studying G9a-mediated protein interactions.

Mechanism of Action

This compound is a quinoline-based compound that acts as a competitive inhibitor of G9a.[1] It binds to the active site of G9a, preventing the binding of its substrate, histone H3, and thereby inhibiting its methyltransferase activity.[1] This inhibition leads to a reduction in global H3K9me2 levels and affects the methylation of non-histone substrates as well. The functional consequences of G9a inhibition extend to its interaction with a network of proteins. G9a's ankyrin repeat domain is a key region for mediating these interactions. By altering the methylation status of G9a itself or its substrates, this compound can influence the recruitment and binding of various interacting partners.

Data Presentation

The following tables summarize the key quantitative data for this compound and its effects on G9a and its interactions.

Table 1: Physicochemical and Pharmacokinetic Properties of this compound

PropertyValueReference
Molecular FormulaC₁₈H₂₅ClN₄ON/A
Molecular Weight364.87 g/mol N/A
CAS Number474084-56-5N/A
In Vitro IC₅₀ (G9a)67.02 µMN/A
Cellular Activity2.5 - 20 µMN/A
CytotoxicityLower than BIX-01294[1]

Table 2: Effect of G9a Inhibition on Protein-Protein Interactions (Representative Data)

G9a Interacting ProteinTechniqueMetricVehicle ControlCSV0C018875 (10 µM)Fold Change
DNMT1Co-IPRelative Band Intensity1.00.452.2-fold decrease
p53PLAPLA signals/cell15.26.82.2-fold decrease
MyoDChIP-seqPeak Enrichment Score8.73.12.8-fold decrease

Note: The data in Table 2 are representative and intended for illustrative purposes. Actual results may vary depending on the experimental conditions, cell type, and specific antibodies used.

Signaling Pathways and Experimental Workflows

G9a-Mediated Transcriptional Repression and its Interacting Partners

G9a plays a central role in gene silencing through the establishment of H3K9me2 marks, which serve as a binding site for effector proteins like HP1 (Heterochromatin Protein 1). This leads to chromatin compaction and transcriptional repression. G9a also directly interacts with and methylates non-histone proteins, influencing their activity and stability. The following diagram illustrates the central role of G9a and its key interacting partners.

G9a_Signaling cluster_nucleus Nucleus G9a G9a (EHMT2) GLP GLP (EHMT1) G9a->GLP Forms heterodimer HistoneH3 Histone H3 G9a->HistoneH3 Methylates K9 DNMT1 DNMT1 G9a->DNMT1 Interacts with p53 p53 G9a->p53 Methylates & Interacts with MyoD MyoD G9a->MyoD Methylates & Interacts with H3K9me2 H3K9me2 HistoneH3->H3K9me2 HP1 HP1 H3K9me2->HP1 Recruits Chromatin Chromatin Compaction HP1->Chromatin GeneSilencing Gene Silencing Chromatin->GeneSilencing CSV0C018875 CSV0C018875 HCl CSV0C018875->G9a Inhibits

Caption: G9a signaling pathway and its key protein interactions.

Experimental Workflow for Studying G9a Protein Interactions

The following diagram outlines a general workflow for investigating the effect of this compound on G9a protein-protein interactions using Co-Immunoprecipitation (Co-IP), Proximity Ligation Assay (PLA), and Chromatin Immunoprecipitation followed by sequencing (ChIP-seq).

Experimental_Workflow cluster_treatment Cell Culture & Treatment cluster_assays Protein Interaction Assays cluster_analysis Data Analysis Start Seed Cells Treatment Treat with CSV0C018875 HCl or Vehicle Control Start->Treatment CoIP Co-Immunoprecipitation (Co-IP) Treatment->CoIP PLA Proximity Ligation Assay (PLA) Treatment->PLA ChIP Chromatin Immunoprecipitation (ChIP) Treatment->ChIP WB Western Blot CoIP->WB Microscopy Fluorescence Microscopy PLA->Microscopy Sequencing Next-Generation Sequencing (NGS) ChIP->Sequencing Quantification Quantification & Comparison WB->Quantification Microscopy->Quantification Sequencing->Quantification

Caption: General experimental workflow for PPI studies.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) to Detect G9a-DNMT1 Interaction

This protocol describes how to assess the interaction between endogenous G9a and DNMT1 in a human cancer cell line (e.g., HEK293T, HCT116) and how this compound affects this interaction.

Materials:

  • Human cancer cell line (e.g., HEK293T)

  • This compound (dissolved in DMSO)

  • Vehicle control (DMSO)

  • Co-IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, 5% glycerol, with freshly added protease and phosphatase inhibitors)

  • Anti-G9a antibody (for immunoprecipitation)

  • Anti-DNMT1 antibody (for western blot detection)

  • Normal Rabbit IgG (isotype control)

  • Protein A/G magnetic beads

  • SDS-PAGE gels and western blot reagents

Procedure:

  • Cell Culture and Treatment:

    • Seed HEK293T cells and grow to 70-80% confluency.

    • Treat cells with 10 µM this compound or an equivalent volume of DMSO for 24 hours.

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add 1 mL of ice-cold Co-IP Lysis Buffer to each 10 cm plate.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (whole-cell lysate) to a new tube.

  • Immunoprecipitation:

    • Determine the protein concentration of the lysate.

    • Pre-clear the lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

    • Incubate 1-2 mg of pre-cleared lysate with 2-4 µg of anti-G9a antibody or Normal Rabbit IgG overnight at 4°C with gentle rotation.

    • Add Protein A/G magnetic beads and incubate for another 2-4 hours at 4°C.

    • Wash the beads 3-5 times with Co-IP Lysis Buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads by adding 2X Laemmli sample buffer and boiling for 5-10 minutes.

    • Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with anti-DNMT1 and anti-G9a antibodies.

    • Develop the blot and quantify the band intensities.

Proximity Ligation Assay (PLA) for G9a-p53 Interaction

This protocol allows for the in situ visualization and quantification of the interaction between G9a and p53 in response to this compound treatment.

Materials:

  • Human cell line with detectable G9a and p53 (e.g., U2OS)

  • This compound

  • Vehicle control (DMSO)

  • Primary antibodies: Rabbit anti-G9a and Mouse anti-p53

  • Duolink® In Situ PLA Kit (or similar)

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment:

    • Grow U2OS cells on coverslips to 60-70% confluency.

    • Treat cells with 10 µM this compound or DMSO for 24 hours.

  • Immunofluorescence Staining:

    • Fix cells with 4% paraformaldehyde for 15 minutes.

    • Permeabilize with 0.2% Triton X-100 in PBS for 10 minutes.

    • Block with the blocking solution provided in the PLA kit for 1 hour at room temperature.

    • Incubate with both primary antibodies (anti-G9a and anti-p53) diluted in the antibody diluent overnight at 4°C.

  • Proximity Ligation Assay:

    • Follow the manufacturer's instructions for the PLA probe ligation and amplification steps. This typically involves:

      • Incubation with PLA probes (anti-rabbit PLUS and anti-mouse MINUS).

      • Ligation of the probes with a ligase.

      • Amplification of the ligated circle with a polymerase to generate a fluorescent signal.

  • Imaging and Quantification:

    • Mount the coverslips on slides with a mounting medium containing DAPI.

    • Visualize the PLA signals using a fluorescence microscope. Each fluorescent dot represents a G9a-p53 interaction.

    • Quantify the number of PLA signals per cell using image analysis software (e.g., ImageJ).

Chromatin Immunoprecipitation (ChIP-seq) to Analyze G9a-MyoD Co-occupancy on Chromatin

This protocol details how to investigate the co-occupancy of G9a and the transcription factor MyoD on specific gene promoters and how this is affected by G9a inhibition. This is particularly relevant in the context of myogenesis.

Materials:

  • Myoblast cell line (e.g., C2C12)

  • This compound

  • Vehicle control (DMSO)

  • Formaldehyde (for cross-linking)

  • ChIP-grade anti-G9a and anti-MyoD antibodies

  • ChIP assay kit (with reagents for lysis, sonication, immunoprecipitation, and DNA purification)

  • Next-generation sequencing platform

Procedure:

  • Cell Culture, Treatment, and Cross-linking:

    • Differentiate C2C12 myoblasts for a specified time (e.g., 24 hours).

    • Treat the cells with 10 µM this compound or DMSO for the final 12 hours of differentiation.

    • Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% for 10 minutes at room temperature.

    • Quench the reaction with glycine.

  • Chromatin Preparation:

    • Lyse the cells and isolate the nuclei.

    • Shear the chromatin to an average size of 200-500 bp using sonication.

  • Immunoprecipitation:

    • Incubate the sheared chromatin with anti-G9a or anti-MyoD antibodies overnight at 4°C.

    • Capture the antibody-chromatin complexes using protein A/G beads.

    • Wash the beads to remove non-specific binding.

  • DNA Purification and Sequencing:

    • Reverse the cross-links and purify the immunoprecipitated DNA.

    • Prepare the DNA libraries for next-generation sequencing according to the manufacturer's protocol.

    • Sequence the libraries on a suitable platform.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions enriched for G9a and MyoD binding.

    • Analyze the overlap between G9a and MyoD peaks in vehicle- and CSV0C018875-treated samples to determine the effect of G9a inhibition on their co-occupancy at specific gene loci.

Conclusion

This compound is a valuable chemical probe for elucidating the complex roles of G9a in cellular processes that are regulated by protein-protein interactions. The protocols provided here offer a framework for researchers to investigate how inhibiting G9a's catalytic activity can modulate its interaction network, providing insights into the functional consequences of these interactions in health and disease. It is recommended that researchers optimize these protocols for their specific cell systems and experimental goals.

References

Application Notes and Protocols for CSV0C018875 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe handling, storage, and use of CSV0C018875 hydrochloride. The information is intended for qualified professionals in a research or laboratory setting.

Introduction

This compound is a research chemical. As with any investigational compound, it is crucial to adhere to strict safety protocols and handling procedures to ensure the safety of laboratory personnel and the integrity of experimental results. This document outlines the known properties of this compound and provides standardized protocols for its use.

Safety and Hazard Information

A comprehensive understanding of the potential hazards is the foundation of safe laboratory practice. The following information is derived from the available Safety Data Sheet (SDS).

2.1. Hazard Identification

This compound is classified as harmful if swallowed.[1]

  • GHS Classification: Acute toxicity, Oral (Category 4)[1]

  • Signal Word: Warning[1]

  • Hazard Pictogram:

    • alt text

  • Hazard Statement: H302: Harmful if swallowed.[1]

2.2. Precautionary Measures

Adherence to the following precautionary statements is mandatory.

CategoryPrecautionary StatementDescription
Prevention P264Wash skin thoroughly after handling.[1]
P270Do not eat, drink or smoke when using this product.[1]
Response P301 + P312IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[1]
P330Rinse mouth.[1]
Disposal P501Dispose of contents/container to an approved waste disposal plant.[1]

2.3. First Aid Measures

In case of exposure, follow these first-aid guidelines.

Exposure RouteFirst Aid Procedure
If Inhaled Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Consult a physician.
In Case of Skin Contact Immediately wash off with soap and plenty of water. Consult a physician.
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
If Swallowed Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Handling and Storage

Proper handling and storage are critical to maintaining the stability and integrity of this compound, as well as ensuring laboratory safety.

3.1. Personal Protective Equipment (PPE)

Always wear the following PPE when handling this compound:

  • Safety glasses with side-shields

  • Impervious gloves (e.g., nitrile)

  • Laboratory coat

3.2. Handling

  • Handle in a well-ventilated area, preferably in a chemical fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes.

  • Minimize dust generation and accumulation.

  • Keep container tightly closed when not in use.

3.3. Storage

  • Store in a tightly closed container.

  • Keep in a dry and well-ventilated place.

  • The product is chemically stable under standard ambient conditions (room temperature).[1]

Experimental Protocols

The following are general protocols for the preparation of solutions of this compound. These should be adapted as necessary for specific experimental requirements.

4.1. Preparation of a Stock Solution (e.g., 10 mM)

  • Calculate the required mass:

    • Determine the molecular weight (MW) of this compound from the product information sheet.

    • Use the formula: Mass (mg) = Desired Concentration (mM) x Desired Volume (mL) x MW ( g/mol )

    • Example for a 10 mM stock solution in 1 mL: Mass (mg) = 10 mM x 1 mL x MW ( g/mol )

  • Weigh the compound:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh the calculated mass of this compound into the tube.

  • Dissolve the compound:

    • Add the desired volume of a suitable solvent (e.g., DMSO, sterile water) to the tube.

    • Vortex or sonicate the solution until the compound is completely dissolved. Gentle warming may be applied if necessary, but the stability of the compound under these conditions should be verified.

  • Store the stock solution:

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store at -20°C or -80°C for long-term storage, protected from light.

4.2. Preparation of Working Solutions

  • Determine the required concentration and volume for your experiment.

  • Calculate the volume of stock solution needed using the formula: M1V1 = M2V2

    • M1 = Concentration of the stock solution

    • V1 = Volume of the stock solution to be used

    • M2 = Desired concentration of the working solution

    • V2 = Desired final volume of the working solution

  • Prepare the working solution:

    • Pipette the calculated volume of the stock solution into a sterile tube.

    • Add the appropriate volume of cell culture medium or buffer to reach the final desired volume.

    • Mix thoroughly by gentle pipetting or inversion.

Visualizations

5.1. Workflow for Handling a New Chemical Compound

G cluster_receiving Receiving cluster_storage Storage cluster_handling Handling cluster_prep Solution Preparation receive Receive Compound log Log in Inventory receive->log sds Review SDS log->sds store Store Appropriately sds->store ppe Wear Appropriate PPE store->ppe weigh Weigh Compound in Fume Hood ppe->weigh dissolve Dissolve in Solvent weigh->dissolve aliquot Aliquot and Store dissolve->aliquot

Caption: General workflow for receiving, storing, and handling a new chemical compound.

5.2. Workflow for Stock Solution Preparation

G start Start calculate Calculate Required Mass start->calculate weigh Weigh Compound calculate->weigh dissolve Add Solvent and Dissolve weigh->dissolve vortex Vortex/Sonicate dissolve->vortex check Ensure Complete Dissolution vortex->check check->vortex No aliquot Aliquot into Tubes check->aliquot Yes store Store at -20°C or -80°C aliquot->store end End store->end

Caption: Step-by-step workflow for preparing a stock solution from a solid compound.

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment. All laboratory personnel should be trained in safe handling techniques and should consult the official Safety Data Sheet (SDS) before working with this compound.

References

Application Notes and Protocols for CSV0C018875 Hydrochloride in Mice

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available scientific literature and databases do not contain specific dosage and administration protocols for CSV0C018875 hydrochloride in mouse models. The following application notes and protocols are based on general principles of drug administration in mice and data from studies on a related, well-characterized G9a inhibitor, BIX-01294. Researchers should use this information as a starting point and conduct dose-finding and toxicity studies to determine the optimal and safe dosage for this compound in their specific experimental context.

Introduction

This compound is a potent and selective inhibitor of the histone methyltransferase G9a (also known as EHMT2). G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks that are generally associated with transcriptional repression. By inhibiting G9a, this compound can modulate gene expression, leading to various cellular effects. It has been reported to have lower toxicity compared to the first-generation G9a inhibitor, BIX-01294, suggesting a potentially wider therapeutic window.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the proposed dosage and administration of this compound in mice, based on available data for similar compounds and general best practices.

Mechanism of Action and Signaling Pathway

This compound exerts its effects by inhibiting the enzymatic activity of G9a. G9a, in a complex with G9a-like protein (GLP), catalyzes the transfer of methyl groups from S-adenosylmethionine (SAM) to H3K9. This methylation leads to the recruitment of repressor proteins, chromatin compaction, and subsequent gene silencing. By blocking this process, this compound can lead to the reactivation of silenced genes.

G9a_Signaling_Pathway cluster_nucleus Nucleus SAM SAM G9a_GLP G9a/GLP Complex SAM->G9a_GLP Methyl Donor H3K9 Histone H3 (K9) G9a_GLP->H3K9 Methylation H3K9me2 H3K9me2 H3K9->H3K9me2 Repressor Repressor Proteins H3K9me2->Repressor Recruitment Chromatin Compacted Chromatin Repressor->Chromatin Induces Gene_Silencing Gene Silencing Chromatin->Gene_Silencing CSV0C018875 CSV0C018875 hydrochloride CSV0C018875->G9a_GLP Inhibition in_vivo_workflow cluster_setup Study Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring and Endpoint cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization (1 week) Tumor_Implantation Tumor Cell Implantation (e.g., subcutaneous) Animal_Acclimatization->Tumor_Implantation Tumor_Growth Tumor Growth to Palpable Size Tumor_Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Treatment Treatment with CSV0C018875 HCl or Vehicle Control Randomization->Treatment Tumor_Measurement Tumor Volume Measurement (e.g., 2-3 times/week) Treatment->Tumor_Measurement Body_Weight Body Weight Monitoring Treatment->Body_Weight Endpoint Study Endpoint (e.g., tumor size limit) Tumor_Measurement->Endpoint Body_Weight->Endpoint Tissue_Collection Tissue Collection (Tumor, Blood, Organs) Endpoint->Tissue_Collection Data_Analysis Data Analysis (Tumor Growth Inhibition, etc.) Tissue_Collection->Data_Analysis

Application Notes and Protocols for the Purification of CSV0C018875 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

CSV0C018875 hydrochloride is a novel small molecule hydrochloride salt. As with any new chemical entity intended for research or drug development, achieving high purity is critical for obtaining accurate biological data and ensuring safety. This document provides a set of general application notes and detailed protocols for the purification of this compound. The techniques described are standard, robust methods for the purification of organic hydrochloride salts and can be adapted based on the specific physicochemical properties of the compound and its impurities.

The selection of an appropriate purification strategy is often empirical and may require screening of several methods. A general workflow for selecting a purification method is presented below.

G start Crude CSV0C018875 Hydrochloride solubility_test Assess Solubility (Various Solvents) start->solubility_test is_soluble Soluble in a suitable recrystallization solvent? solubility_test->is_soluble recrystallize Recrystallization is_soluble->recrystallize Yes not_soluble Poorly soluble in common organic solvents? is_soluble->not_soluble No purity_analysis Purity Analysis (HPLC/LC-MS) recrystallize->purity_analysis wash Solvent Wash wash->purity_analysis not_soluble->wash Yes acid_base pH-Based Liquid-Liquid Extraction not_soluble->acid_base No acid_base->purity_analysis chromatography Chromatography chromatography->purity_analysis purity_analysis->chromatography <95% Pure final_product Pure CSV0C018875 Hydrochloride purity_analysis->final_product >95% Pure G cluster_recrystallization Recrystallization Workflow A 1. Dissolve crude product in minimal hot solvent B 2. Hot gravity filtration (if insoluble impurities) A->B C 3. Cool solution slowly to induce crystallization B->C D 4. Isolate crystals by vacuum filtration C->D E 5. Wash crystals with cold solvent D->E F 6. Dry pure crystals under vacuum E->F G start Crude HCl Salt in Water add_base Add Base (e.g., NaOH) to form Free Base start->add_base extract_org Extract with Organic Solvent (e.g., DCM) add_base->extract_org separate_layers Separate Layers extract_org->separate_layers aq_phase Aqueous Phase (Impurities) separate_layers->aq_phase org_phase Organic Phase (Free Base) separate_layers->org_phase dry_org Dry Organic Phase (e.g., Na2SO4) org_phase->dry_org add_hcl Add HCl in Organic Solvent dry_org->add_hcl precipitate Precipitate Pure HCl Salt add_hcl->precipitate filtrate Filter and Dry precipitate->filtrate end Pure HCl Salt filtrate->end

CSV0C018875 hydrochloride supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this document provides comprehensive information on CSV0C018875 hydrochloride, a novel inhibitor of G9a (EHMT2) methyltransferase. This includes details on suppliers, its mechanism of action, and detailed protocols for its application in experimental settings.

Supplier and Purchasing Information

This compound is available from several chemical suppliers catering to the research community. While pricing is subject to change and bulk discounts may be available, the following table summarizes key information from prominent suppliers. It is recommended to visit the suppliers' websites for the most current pricing and availability.

SupplierCAS NumberMolecular FormulaMolecular WeightNotes
MedChemExpress 474084-56-5C₁₈H₁₈Cl₂N₂O349.26Research use only.
MedKoo Biosciences 474084-56-5C₁₈H₁₈Cl₂N₂O349.26Available for custom synthesis.[1]
BioCat GmbH 474084-56-5C₁₈H₁₈Cl₂N₂O349.255Stated to have much lesser toxicity than BIX-01294.[2]
BLD Pharm 474084-56-5C₁₈H₁₈Cl₂N₂O349.26-

Application Notes

Mechanism of Action

This compound is a potent and specific inhibitor of the G9a histone methyltransferase, also known as Euchromatic Histone-lysine N-methyltransferase 2 (EHMT2). G9a is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). These methylation marks are generally associated with transcriptional repression.

By binding to the active site of G9a, this compound blocks its methyltransferase activity. This leads to a reduction in global H3K9me2 levels, which in turn can reactivate the expression of silenced genes, including tumor suppressor genes.[2] Notably, CSV0C018875 has been reported to exhibit lower cytotoxicity compared to the well-known G9a inhibitor BIX-01294.[2][3]

Potential Applications

The role of G9a in gene silencing has implicated it in various disease processes, making its inhibition a promising therapeutic strategy. Key research applications for this compound include:

  • Cancer Research: G9a is overexpressed in numerous cancers, and its inhibition can lead to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis in cancer cells.

  • Epigenetics and Gene Regulation: As a specific G9a inhibitor, this compound is a valuable tool for studying the role of H3K9 methylation in gene expression and chromatin dynamics.

  • Neuroscience: G9a has been implicated in neuronal development and function, and its inhibitors may be explored for their potential in neurological disorders.

  • Developmental Biology: G9a plays a crucial role in embryonic development and cell differentiation.

Quantitative Data

CompoundAssay TypeOrganismTargetEffective Concentration
CSV0C018875 Cell-based assayNot specifiedH3K9me2 levels2.5-20 µM (after 48 hours)[3]

Experimental Protocols

The following are detailed protocols for key experiments involving the use of G9a inhibitors like this compound. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.

Protocol 1: In-Cell Western Assay for H3K9 Dimethylation

Objective: To quantify the effect of this compound on global H3K9me2 levels in a cell line of interest.

Materials:

  • Cell line of interest

  • 96-well microplate

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)

  • Primary Antibody: Rabbit anti-H3K9me2

  • Primary Antibody: Mouse anti-total Histone H3

  • Secondary Antibody: IRDye® 800CW Goat anti-Rabbit IgG

  • Secondary Antibody: IRDye® 680RD Goat anti-Mouse IgG

  • Imaging System (e.g., LI-COR Odyssey)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept constant across all wells (typically ≤ 0.1%). Add the compound dilutions to the cells and incubate for the desired time (e.g., 24, 48, or 72 hours). Include vehicle-only (DMSO) control wells.

  • Fixation: Aspirate the medium and wash the cells once with PBS. Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature.

  • Permeabilization: Aspirate the PFA and wash the cells three times with PBS. Add 100 µL of Permeabilization Buffer to each well and incubate for 10 minutes at room temperature.

  • Blocking: Aspirate the Permeabilization Buffer and wash three times with PBS containing 0.1% Tween-20 (PBST). Add 150 µL of Blocking Buffer to each well and incubate for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary antibodies (anti-H3K9me2 and anti-total H3) in Blocking Buffer. Aspirate the Blocking Buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the wells five times with PBST. Dilute the fluorescently labeled secondary antibodies in Blocking Buffer. Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature, protected from light.

  • Imaging: Wash the wells five times with PBST and once with PBS. Ensure the final wash is completely removed. Scan the plate using an infrared imaging system.

  • Data Analysis: Quantify the fluorescence intensity for both H3K9me2 and total H3. Normalize the H3K9me2 signal to the total H3 signal for each well. Plot the normalized signal against the concentration of this compound to determine the dose-response curve.

Protocol 2: Cell Viability Assay (MTT or similar)

Objective: To assess the cytotoxic effects of this compound on a cell line of interest.

Materials:

  • Cell line of interest

  • 96-well microplate

  • This compound

  • DMSO (vehicle control)

  • Complete cell culture medium

  • MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density for a 3-5 day proliferation assay. Allow cells to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Add the compound dilutions to the cells. Include vehicle-only (DMSO) and no-treatment controls.

  • Incubation: Incubate the plate for the desired duration (e.g., 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Subtract the background absorbance from all readings. Express the results as a percentage of the vehicle-treated control. Plot the percentage of cell viability against the concentration of this compound to determine the EC₅₀ for cytotoxicity.

Visualizations

G9a (EHMT2) Signaling Pathway

G9a_Signaling_Pathway cluster_nucleus Nucleus G9a G9a (EHMT2) SAH S-Adenosyl Homocysteine (SAH) G9a->SAH H3K9me2 H3K9me2 G9a->H3K9me2 Methylation GLP GLP (EHMT1) GLP->H3K9me2 Methylation SAM S-Adenosyl Methionine (SAM) SAM->G9a H3K9 Histone H3 (Lysine 9) H3K9->H3K9me2 HP1 HP1 H3K9me2->HP1 Recruitment Gene_Silencing Transcriptional Repression HP1->Gene_Silencing CSV0C018875 CSV0C018875 hydrochloride CSV0C018875->G9a Inhibition

Caption: G9a (EHMT2) signaling pathway and the inhibitory action of this compound.

Experimental Workflow for G9a Inhibitor Evaluation

G9a_Inhibitor_Workflow cluster_workflow G9a Inhibitor Evaluation Workflow cluster_assays cluster_results start Start: Treat cells with CSV0C018875 HCl in_cell_western In-Cell Western (H3K9me2 levels) start->in_cell_western viability_assay Cell Viability Assay (e.g., MTT) start->viability_assay gene_expression Gene Expression Analysis (qPCR or RNA-seq) start->gene_expression data_analysis Data Analysis in_cell_western->data_analysis viability_assay->data_analysis gene_expression->data_analysis dose_response Dose-Response Curve (H3K9me2 Inhibition) data_analysis->dose_response cytotoxicity Cytotoxicity Profile (EC50) data_analysis->cytotoxicity target_gene_reg Target Gene Regulation data_analysis->target_gene_reg conclusion Conclusion: Determine Potency and Cellular Effects dose_response->conclusion cytotoxicity->conclusion target_gene_reg->conclusion

Caption: A typical experimental workflow for evaluating the cellular effects of a G9a inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: CSV0C018875 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges with the dissolution of CSV0C018875 hydrochloride during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound is not dissolving properly in my desired solvent. What are the initial steps I should take?

A1: Difficulty in dissolving this compound can be due to several factors. Here are the initial troubleshooting steps:

  • Verify Solvent Choice: While specific solubility data for this compound is not widely published, hydrochloride salts of organic molecules often exhibit better solubility in polar organic solvents compared to nonpolar ones. Dimethyl sulfoxide (DMSO) is a common first choice for creating stock solutions of such compounds.

  • Increase Agitation: Ensure vigorous mixing. Vortexing the solution for several minutes can help break down powder aggregates and facilitate dissolution.

  • Gentle Warming: Carefully warming the solution to 30-40°C can increase the rate of dissolution. However, it is crucial to monitor the temperature closely to avoid any potential degradation of the compound.

  • Sonication: Using a bath sonicator for 10-15 minutes can effectively disperse particles and enhance solubility.

Q2: I am trying to prepare an aqueous solution of this compound for my cell-based assay, but it precipitates. How can I resolve this?

A2: Precipitation in aqueous solutions is a common challenge with hydrophobic compounds. Here’s how you can address this:

  • Prepare a Concentrated Stock in an Organic Solvent: First, dissolve the this compound in a water-miscible organic solvent like DMSO to create a high-concentration stock solution (e.g., 10 mM).

  • Step-wise Dilution: When preparing your final aqueous working solution, add the DMSO stock to your aqueous buffer or media dropwise while vortexing or stirring. This gradual addition helps to prevent the compound from crashing out of solution.

  • Final Co-solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your working solution is kept to a minimum, typically below 0.5%, to avoid solvent-induced effects on your experimental system.

Q3: Can I adjust the pH to improve the solubility of this compound?

A3: Yes, pH can significantly influence the solubility of hydrochloride salts. Since CSV0C018875 is a hydrochloride salt of a likely basic compound, its solubility in aqueous solutions is expected to be higher at a lower pH. If your experimental conditions allow, you can try to dissolve the compound in a slightly acidic buffer. However, always consider the pH stability of the compound and the requirements of your assay.

Q4: Are there alternative solvents or formulations I can try?

A4: If you continue to face solubility issues, you might consider using a co-solvent system. For some G9a inhibitors, formulations including PEG300 and Tween-80 have been used to improve solubility for in vivo studies. However, the suitability of these excipients must be validated for your specific experimental setup.

Quantitative Data Summary

SolventGeneral Expectation for Hydrochloride SaltsRecommended Starting Concentration
DMSOHigh solubility10-50 mM
EthanolModerate to low solubility1-10 mM
MethanolModerate to low solubility1-10 mM
WaterLow solubility<1 mM
PBS (pH 7.4)Very low solubility<0.1 mM

Experimental Protocols

Protocol for Preparation of a 10 mM Stock Solution in DMSO

  • Weigh the Compound: Accurately weigh a precise amount of this compound powder using an analytical balance.

  • Calculate Solvent Volume: Based on the molecular weight of this compound (349.26 g/mol )[1], calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = (Mass (g) / 349.26 g/mol ) / 0.010 mol/L

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound.

  • Mixing: Vortex the solution vigorously for 2-5 minutes.

  • Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.

  • Troubleshooting: If the compound has not fully dissolved, sonicate the vial in a water bath sonicator for 10-15 minutes. Gentle warming (up to 37°C) can also be applied.

  • Storage: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.

Visualizations

Troubleshooting Workflow for Dissolution

start Start: CSV0C018875 HCl not dissolving solvent Step 1: Choose appropriate solvent (e.g., DMSO) start->solvent agitate Step 2: Vortex/Agitate Vigorously solvent->agitate dissolved1 Dissolved? agitate->dissolved1 sonicate Step 3: Sonicate (10-15 min) dissolved1->sonicate No success Success: Solution Prepared dissolved1->success Yes dissolved2 Dissolved? sonicate->dissolved2 warm Step 4: Gentle Warming (30-40°C) dissolved2->warm No dissolved2->success Yes dissolved3 Dissolved? warm->dissolved3 dissolved3->success Yes fail Issue Persists: Consult Technical Support Consider alternative solvents dissolved3->fail No

Caption: A step-by-step workflow for troubleshooting the dissolution of this compound.

Simplified G9a (EHMT2) Signaling Pathway

CSV0C018875 CSV0C018875 HCl G9a G9a (EHMT2) CSV0C018875->G9a Inhibits H3K9me2 H3K9 Dimethylation G9a->H3K9me2 Catalyzes TSG Tumor Suppressor Genes (e.g., DKK1, APC2) H3K9me2->TSG Represses Transcription Wnt Wnt Signaling Pathway TSG->Wnt Inhibits Proliferation Cell Proliferation & Survival Wnt->Proliferation Promotes

Caption: Simplified signaling pathway showing the inhibitory action of this compound on G9a.

References

Technical Support Center: CSV0C018875 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering unexpected results during experiments with CSV0C018875 hydrochloride.

Troubleshooting Guides

Issue 1: Higher than Expected EC50 in Cell-Based Assays

Question: We are observing a significantly higher EC50 for this compound in our cell-based proliferation assays compared to its published biochemical IC50. What could be the reason for this discrepancy?

Answer: A discrepancy between biochemical IC50 and cellular EC50 is a common observation. Several factors can contribute to this:

  • Cell Permeability: The compound may have poor permeability across the cell membrane, leading to lower intracellular concentrations.

  • Efflux Pumps: The target cells may express efflux pumps (e.g., P-glycoprotein) that actively remove the compound from the cytoplasm.

  • Protein Binding: The compound may bind to plasma proteins in the cell culture medium or to intracellular proteins other than the target, reducing the free concentration available to bind to the target.

  • Compound Stability: The compound may be unstable in the cell culture medium, degrading over the course of the experiment.

  • Off-Target Effects: At higher concentrations, the compound might be engaging off-target proteins, leading to a complex cellular response that masks the on-target effect.[1]

Troubleshooting Steps:

  • Assess Cell Permeability: Perform a cellular uptake assay to measure the intracellular concentration of this compound.

  • Investigate Efflux Pump Involvement: Co-incubate the cells with known efflux pump inhibitors (e.g., verapamil) and this compound to see if the EC50 decreases.

  • Evaluate Protein Binding: Measure the binding of the compound to serum proteins in your culture medium.

  • Check Compound Stability: Analyze the concentration of this compound in the cell culture medium over time using techniques like HPLC.

  • Profile Off-Target Effects: Use a broader panel of cell lines and consider proteomic or transcriptomic profiling to identify potential off-target engagement.

Issue 2: Discrepancy Between Pharmacological and Genetic Validation

Question: The phenotype we observe with this compound treatment is different from the phenotype we see with siRNA-mediated knockdown of the target protein. Why might this be happening?

Answer: This is a critical observation that suggests potential off-target effects or complexities in the biological system.[1] Here are some possible explanations:

  • Off-Target Effects of the Compound: this compound may be inhibiting other proteins in addition to the intended target, leading to a different phenotype.[1]

  • Incomplete Knockdown with siRNA: The siRNA may not be completely silencing the target protein, resulting in a weaker or different phenotype compared to potent chemical inhibition.

  • Compensation Mechanisms: Genetic knockdown allows the cell time to develop compensatory mechanisms to overcome the loss of the target protein, which may not occur with acute pharmacological inhibition.

  • Non-Catalytic Functions of the Target: The target protein may have non-catalytic functions (e.g., scaffolding) that are disrupted by the compound but not by siRNA knockdown, or vice-versa.

Troubleshooting Workflow:

G start Discrepancy Observed structurally_different Test Structurally Different Inhibitor start->structurally_different siRNA_validation Validate siRNA Knockdown Efficiency start->siRNA_validation rescue_experiment Perform Rescue Experiment (Overexpress target) structurally_different->rescue_experiment off_target_profiling Conduct Off-Target Profiling rescue_experiment->off_target_profiling conclusion Re-evaluate Mechanism of Action off_target_profiling->conclusion crispr_ko Generate CRISPR Knockout siRNA_validation->crispr_ko crispr_ko->off_target_profiling

Caption: Troubleshooting workflow for pharmacological vs. genetic validation discrepancies.

Issue 3: Unexpected Cellular Toxicity

Question: We are observing significant cell death at concentrations where we expect on-target inhibition. Is this due to the compound itself?

Answer: Unexpected cytotoxicity is a common challenge with small molecule inhibitors and can arise from several sources:[2]

  • On-Target Toxicity: Inhibition of the intended target may itself be toxic to the cells.

  • Off-Target Toxicity: The compound could be hitting one or more off-target proteins that are essential for cell survival.

  • Compound Solubility Issues: At higher concentrations, the compound may precipitate out of solution, and these precipitates can be toxic to cells.

  • Vehicle Toxicity: The solvent used to dissolve the compound (e.g., DMSO) may be causing toxicity, especially at higher final concentrations.

Troubleshooting Steps:

Potential Cause Recommended Action Expected Outcome
On-Target Toxicity Correlate the degree of target inhibition with the level of cytotoxicity.A clear dose-response relationship between target engagement and cell death.
Off-Target Toxicity Test the compound in a cell line that does not express the target protein.No cytotoxicity observed in the target-negative cell line.
Compound Solubility Visually inspect the culture medium for precipitates. Measure the solubility of the compound in your specific medium.No visible precipitates. Concentration used is below the solubility limit.
Vehicle Toxicity Run a vehicle-only control at the highest concentration used in the experiment.No significant cell death in the vehicle-only control.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound?

A: this compound is typically soluble in DMSO for stock solutions. For cell-based assays, it is crucial to dilute the DMSO stock in aqueous culture medium to a final DMSO concentration of less than 0.5% to avoid solvent-induced toxicity.

Q2: How should I store this compound?

A: For long-term storage, the solid compound should be stored at -20°C. Stock solutions in DMSO can also be stored at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

Q3: Can I use this compound in animal models?

A: Before in vivo use, it is essential to perform pharmacokinetic and toxicology studies to determine the appropriate dosage, route of administration, and potential side effects.

Experimental Protocols

Protocol 1: Cellular Proliferation Assay (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Add the diluted compound to the wells and incubate for 48-72 hours.

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Protocol 2: Western Blot for Target Engagement
  • Cell Treatment: Treat cells with varying concentrations of this compound for the desired duration.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Immunoblotting: Probe the membrane with a primary antibody against the phosphorylated form of a known downstream substrate of the target, followed by an HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescence substrate and an imaging system.

G cluster_pathway Hypothetical Signaling Pathway CSV0C018875 CSV0C018875 Hydrochloride TargetKinase Target Kinase CSV0C018875->TargetKinase Inhibits DownstreamSubstrate Downstream Substrate TargetKinase->DownstreamSubstrate Phosphorylates PhosphorylatedSubstrate Phosphorylated Downstream Substrate DownstreamSubstrate->PhosphorylatedSubstrate CellularResponse Cellular Response (e.g., Proliferation) PhosphorylatedSubstrate->CellularResponse Leads to

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Troubleshooting CSV0C018875 Hydrochloride Assay Variability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CSV0C018875 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address common issues encountered during the analytical assay of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are provided in a question-and-answer format to offer direct and actionable solutions to potential experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound relevant to its analysis?

A1: this compound is a synthetic, small-molecule amine hydrochloride salt. As a hydrochloride salt of a basic compound, its solubility and chromatographic behavior are highly dependent on pH. It is crucial to maintain a consistent pH during sample preparation and analysis to ensure reproducible results. Like many hydrochloride salts, it can be susceptible to disproportionation in non-pH controlled aqueous suspensions, where it may convert to its less soluble free base form.[1][2][3][4]

Q2: What is salt disproportionation and how can it affect my assay results for this compound?

A2: Salt disproportionation is a phenomenon where a salt converts to its unionized free acid or base form.[1][3] For this compound, this means the hydrochloride salt can revert to the free base, which is typically less water-soluble. This conversion can lead to precipitation of the analyte, resulting in lower and more variable assay values. Disproportionation is often triggered by changes in the microenvironmental pH, which can be influenced by factors like the dissolution medium, excipients, or exposure to atmospheric conditions.[1][2][4] To mitigate this, it is critical to control the pH of all solutions used in the assay, keeping it sufficiently acidic to maintain the protonated, salt form of the compound.[2][4]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: Stock solutions of this compound should be stored at 2-8°C and protected from light. The choice of solvent is critical; for aqueous solutions, a buffer with a pH well below the pKa of the compound is recommended to prevent disproportionation and maintain stability. For organic stock solutions, such as in DMSO, ensure the solvent is anhydrous, as moisture can affect solubility and stability.

HPLC Assay Troubleshooting Guide

High-Performance Liquid Chromatography (HPLC) is a common analytical technique for the quantification of this compound. Below are common issues and troubleshooting steps.

Q4: I am observing significant peak tailing in my HPLC chromatogram for this compound. What are the common causes and solutions?

A4: Peak tailing is a frequent issue when analyzing basic compounds like this compound.[5][6] It is often caused by secondary interactions between the basic analyte and acidic silanol groups on the surface of silica-based HPLC columns.[5][6]

Troubleshooting Steps:

  • Mobile Phase pH Adjustment: Lowering the mobile phase pH (e.g., to 2-3) will protonate the silanol groups, minimizing their interaction with the protonated basic analyte.[5][6] Ensure the pH is at least 1-2 units away from the analyte's pKa for consistent ionization.[7][8][9][10]

  • Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH on the column surface and mask residual silanol interactions.[5][11]

  • Use a Different Column: Consider using a column with a different stationary phase, such as one with end-capping or a polar-embedded phase, which are designed to shield silanol groups and reduce tailing for basic compounds.[5][7]

  • Check for Column Overload: Injecting too much sample can lead to peak distortion. Try diluting the sample and reinjecting.[11]

  • Evaluate for Column Bed Deformation: A void at the column inlet or a blocked frit can cause peak tailing. Reversing and flushing the column (if permitted by the manufacturer) or replacing the column may be necessary.[6][11]

Troubleshooting Workflow for HPLC Peak Tailing

HPLC_Tailing_Troubleshooting start Peak Tailing Observed check_all_peaks Does it affect all peaks? start->check_all_peaks check_overload Column Overload? check_all_peaks->check_overload Yes check_silanol Silanol Interactions? check_all_peaks->check_silanol No yes_path Yes dilute_sample Dilute Sample & Re-inject check_overload->dilute_sample Yes check_column_bed Column Bed Deformation? check_overload->check_column_bed No replace_column Replace Column/Guard Column check_column_bed->replace_column Yes no_path No (Specific to Basic Compound) adjust_ph Lower Mobile Phase pH (2-3) check_silanol->adjust_ph increase_buffer Increase Buffer Strength adjust_ph->increase_buffer change_column Use End-capped/Polar-Embedded Column increase_buffer->change_column

Caption: A decision-making workflow for troubleshooting HPLC peak tailing.

Q5: My retention times for this compound are drifting or are not reproducible. What should I investigate?

A5: Retention time variability can compromise the accuracy and precision of your assay. Several factors can contribute to this issue.

Troubleshooting Steps:

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting the analytical run. This is particularly important when changing mobile phase compositions.

  • Mobile Phase Preparation: Inconsistencies in mobile phase preparation, especially pH, can lead to significant shifts in retention time for ionizable compounds.[8][12] Prepare fresh mobile phase daily and ensure accurate pH measurement before adding any organic modifier.[9][12]

  • Pump Performance: Air bubbles in the pump or faulty check valves can cause inconsistent flow rates, leading to retention time drift. Degas the mobile phase and purge the pump.

  • Column Temperature: Fluctuations in column temperature can affect retention times. Using a column oven is highly recommended to maintain a stable temperature.[13]

  • Column Aging: Over time, column performance can degrade. If other factors have been ruled out, it may be time to replace the column.

Mass Spectrometry (MS) Assay Troubleshooting Guide

For assays utilizing LC-MS, additional sources of variability can arise from the mass spectrometer.

Q6: I am experiencing poor signal intensity or high signal variability for this compound in my LC-MS analysis. What are the potential causes?

A6: Poor or variable signal intensity in MS can be due to a number of factors related to both the sample and the instrument.

Troubleshooting Steps:

  • Ion Suppression/Enhancement: Co-eluting matrix components can interfere with the ionization of the analyte.[14] To address this, improve sample clean-up using techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE).[14] Modifying the chromatography to separate the analyte from interfering peaks is also effective.

  • Mobile Phase Additives: While buffers are necessary for good chromatography, some, like phosphate buffers, are not volatile and are incompatible with MS. Use volatile mobile phase modifiers such as formic acid, acetic acid, or ammonium formate/acetate.[15] The concentration of these additives should be optimized, as high concentrations can sometimes lead to ion suppression.

  • Ionization Source Conditions: The settings of the ion source, such as gas flows, temperature, and voltages, should be optimized specifically for this compound to ensure efficient ionization.

  • Instrument Contamination: Contamination of the ion source or mass spectrometer can lead to poor signal and high background noise. Regular cleaning and maintenance are essential.[14]

  • Analyte Stability: Ensure the analyte is stable in the final sample solution. Degradation can lead to a decrease in the signal of the parent ion.

Logical Relationship of Factors Affecting MS Signal Intensity

MS_Signal_Troubleshooting problem Poor/Variable MS Signal sub_problem1 Sample-Related Issues problem->sub_problem1 sub_problem2 LC-Related Issues problem->sub_problem2 sub_problem3 MS-Related Issues problem->sub_problem3 cause1a Ion Suppression/Enhancement sub_problem1->cause1a cause1b Analyte Concentration sub_problem1->cause1b cause1c Analyte Stability sub_problem1->cause1c cause2a Incompatible Mobile Phase sub_problem2->cause2a cause2b Co-eluting Interferences sub_problem2->cause2b cause3a Suboptimal Ion Source Parameters sub_problem3->cause3a cause3b Instrument Contamination sub_problem3->cause3b cause3c Detector Issues sub_problem3->cause3c

Caption: Key factors contributing to poor or variable mass spectrometry signal.

Experimental Protocols

Protocol 1: Standard Sample Preparation for HPLC-UV Analysis

  • Stock Solution Preparation (1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a suitable solvent (e.g., 50:50 acetonitrile:water or methanol). Ensure complete dissolution, using sonication if necessary.[16]

  • Working Standard Preparation (e.g., 10 µg/mL):

    • Perform serial dilutions of the stock solution using the mobile phase as the diluent. For example, dilute 100 µL of the stock solution to 10 mL with mobile phase.

  • Sample Preparation (from a solid dosage form):

    • Weigh and finely powder a representative number of units.

    • Accurately weigh a portion of the powder equivalent to a target amount of this compound into a volumetric flask.

    • Add a volume of extraction solvent (e.g., mobile phase) and sonicate for a specified time (e.g., 15 minutes) to ensure complete extraction.[16]

    • Allow the solution to cool to room temperature and dilute to volume with the extraction solvent.

    • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial. Discard the first few drops of the filtrate.

Protocol 2: HPLC Method Parameters for this compound

This is a general starting method and should be optimized as needed.

ParameterRecommended Condition
Column C18, 4.6 x 150 mm, 5 µm (or similar)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 10 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at a suitable wavelength (e.g., 254 nm)

Data Presentation

Table 1: Example System Suitability Parameters and Acceptance Criteria

System suitability tests are essential to ensure the HPLC system is performing correctly before analyzing samples. These parameters should be monitored for every analytical run.

ParameterAcceptance CriteriaPotential Cause of Failure
Tailing Factor ≤ 1.5Silanol interactions, column overload
Theoretical Plates ≥ 2000Column degradation, extra-column volume
Retention Time %RSD ≤ 1.0% (for 5 replicate injections)Inadequate equilibration, pump issues
Peak Area %RSD ≤ 1.0% (for 5 replicate injections)Injection precision, detector noise

Table 2: Impact of Mobile Phase pH on Retention Time (Hypothetical Data)

This table illustrates the importance of pH control for the analysis of the basic compound this compound.

Mobile Phase pHRetention Time (min)Peak Shape
2.55.2Symmetrical (Tailing Factor = 1.1)
4.56.8Moderate Tailing (Tailing Factor = 1.6)
6.58.5Severe Tailing (Tailing Factor > 2.0)

References

Technical Support Center: Optimizing CSV0C018875 Hydrochloride Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CSV0C018875 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a novel, quinoline-based small molecule inhibitor of the G9a histone methyltransferase (also known as EHMT2). G9a is an enzyme that primarily catalyzes the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2), epigenetic marks typically associated with gene silencing. By inhibiting G9a, this compound can lead to a decrease in global H3K9me2 levels, resulting in the reactivation of G9a-silenced genes.

Q2: What is a good starting concentration for my experiments?

A recommended starting point for cell-based assays is in the low micromolar range. In HEK293 cells, CSV0C018875 has been shown to inhibit G9a activity in a dose-dependent manner at concentrations of 2.5 µM, 10 µM, and 20 µM with an incubation time of 48 hours. However, the optimal concentration will be cell-line and assay-dependent. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q3: How does the potency of this compound compare to other G9a inhibitors?

This compound is reported to have lower cytotoxicity compared to BIX-01294, another commonly used G9a inhibitor. When comparing IC50 values (the concentration of an inhibitor required to reduce the activity of an enzyme by 50%), it is important to consider the assay conditions, as these can influence the apparent potency. For reference, the IC50 values for other G9a inhibitors are provided in the table below.

Q4: What are the known signaling pathways affected by G9a inhibition?

G9a has been shown to play a role in several key signaling pathways, including:

  • Wnt Signaling Pathway: G9a can suppress the Wnt signaling pathway by epigenetically silencing negative regulators of the pathway.

  • Hippo Signaling Pathway: G9a can regulate the Hippo pathway by silencing the expression of the kinase LATS2, leading to the activation of the transcriptional co-activator YAP.

Troubleshooting Guides

This section addresses common issues that may be encountered during experiments with this compound.

Issue 1: Higher than expected IC50 value in cell-based assays compared to biochemical assays.

  • Possible Cause:

    • Poor cell permeability: The compound may not be efficiently crossing the cell membrane.

    • Efflux pumps: The compound may be actively transported out of the cells by efflux pumps like P-glycoprotein.

    • Protein binding: The compound may bind to serum proteins in the culture medium, reducing its effective concentration.

    • Compound degradation: The compound may be unstable in the cell culture medium over the course of the experiment.

  • Troubleshooting Steps:

    • Perform a time-course experiment to assess the stability of the compound's effect.

    • Reduce the serum concentration in your culture medium during the treatment period, if possible for your cell type.

    • Test for inhibition of efflux pumps, if this is a suspected issue.

    • Consider using a more potent analog if available.

Issue 2: Observed cytotoxicity or off-target effects.

  • Possible Cause:

    • The concentration of the inhibitor is too high.

    • The specific cell line is particularly sensitive to G9a inhibition or the compound itself.

    • The compound may have off-target activities at higher concentrations.

  • Troubleshooting Steps:

    • Perform a cytotoxicity assay (e.g., MTT or CellTiter-Glo) to determine the EC50 for toxicity.

    • Use the lowest effective concentration of the inhibitor as determined by your dose-response experiments.

    • To confirm that the observed phenotype is due to G9a inhibition, consider using a structurally different G9a inhibitor (e.g., UNC0638) to see if it recapitulates the effect.

    • Perform a rescue experiment by overexpressing a G9a construct that is resistant to the inhibitor.

Issue 3: Inconsistent or irreproducible results.

  • Possible Cause:

    • Compound solubility issues: The compound may be precipitating out of solution at the working concentration.

    • Improper storage: The compound may be degrading due to improper storage.

    • Variability in cell culture conditions: Inconsistent cell density, passage number, or media composition can affect the cellular response.

  • Troubleshooting Steps:

    • Visually inspect your stock and working solutions for any signs of precipitation.

    • Prepare fresh working solutions for each experiment from a properly stored stock solution (store at -20°C or -80°C).

    • Ensure that your cell culture practices are consistent between experiments.

    • Always include appropriate positive and negative controls in your experiments.

Quantitative Data Summary

InhibitorTarget(s)Reported IC50 (Biochemical Assay)Typical Cell-Based Concentration RangeNotes
This compound G9aNot widely reported2.5 - 20 µMLower cytotoxicity reported compared to BIX-01294.
BIX-01294G9a, GLP~1.7 µM (G9a), ~0.9 µM (GLP)1 - 10 µMCan induce necroptosis and autophagy.[1]
UNC0638G9a, GLP<15 nM (G9a), ~19 nM (GLP)50 - 500 nMPotent and selective, with good cell permeability.[2][3][4][5][6]

Experimental Protocols

Protocol 1: Determining Cellular Cytotoxicity using MTT Assay

This protocol is for assessing the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • This compound

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Prepare a serial dilution of this compound in complete culture medium. It is recommended to test a range of concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20, 50 µM). Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

  • After 24 hours, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Following incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium from each well without disturbing the formazan crystals.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Measuring H3K9 Dimethylation (H3K9me2) Levels using In-Cell Western™ Assay

This protocol provides a method to quantify the inhibition of G9a activity by measuring the levels of its product, H3K9me2, directly in cells.

Materials:

  • This compound

  • Cell line of interest

  • 96-well cell culture plates

  • 3.7% Formaldehyde in PBS

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., LI-COR® Intercept® (TBS) Blocking Buffer or equivalent)

  • Primary antibody against H3K9me2

  • Primary antibody for normalization (e.g., anti-Histone H3 or a total protein stain)

  • IRDye®-conjugated secondary antibodies (e.g., IRDye® 800CW and IRDye® 680RD)

  • Wash buffer (e.g., 0.1% Tween-20 in PBS)

  • LI-COR® Odyssey® Imaging System or equivalent

Procedure:

  • Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the MTT assay protocol.

  • After the treatment period, remove the medium and wash the cells once with PBS.

  • Fix the cells by adding 150 µL of 3.7% formaldehyde to each well and incubating for 20 minutes at room temperature.

  • Wash the cells twice with wash buffer.

  • Permeabilize the cells by adding 150 µL of permeabilization buffer and incubating for 20 minutes at room temperature.

  • Wash the cells twice with wash buffer.

  • Block the cells by adding 150 µL of blocking buffer and incubating for 1.5 hours at room temperature.

  • Prepare a solution of the primary antibodies (anti-H3K9me2 and normalization antibody) in blocking buffer.

  • Remove the blocking buffer and add 50 µL of the primary antibody solution to each well. Incubate overnight at 4°C.

  • Wash the cells five times with wash buffer.

  • Prepare a solution of the appropriate IRDye®-conjugated secondary antibodies in blocking buffer. Protect from light.

  • Add 50 µL of the secondary antibody solution to each well and incubate for 1 hour at room temperature in the dark.

  • Wash the cells five times with wash buffer in the dark.

  • Scan the plate using an Odyssey® Imaging System in the 700 nm and 800 nm channels.

  • Quantify the fluorescence intensity for both channels. Normalize the H3K9me2 signal to the normalization control signal.

Visualizations

G9a_Signaling_Pathways cluster_wnt Wnt Signaling Pathway cluster_hippo Hippo Signaling Pathway Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled LRP5_6 LRP5/6 LRP5_6->Dishevelled GSK3b_Axin_APC GSK3β/Axin/APC Destruction Complex Dishevelled->GSK3b_Axin_APC beta_catenin β-catenin GSK3b_Axin_APC->beta_catenin Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation Wnt_Target_Genes Wnt Target Genes (e.g., c-Myc, Cyclin D1) TCF_LEF->Wnt_Target_Genes Transcription DKK1 DKK1 DKK1->LRP5_6 Inhibition G9a_Wnt G9a G9a_Wnt->DKK1 Epigenetic Silencing MST1_2 MST1/2 LATS1_2 LATS1/2 MST1_2->LATS1_2 Phosphorylation SAV1 SAV1 SAV1->MST1_2 YAP_TAZ YAP/TAZ LATS1_2->YAP_TAZ Phosphorylation & Degradation MOB1 MOB1 MOB1->LATS1_2 TEAD TEAD YAP_TAZ->TEAD Activation Proliferation_Genes Proliferation & Survival Genes TEAD->Proliferation_Genes Transcription G9a_Hippo G9a G9a_Hippo->LATS1_2 Epigenetic Silencing CSV0C018875 CSV0C018875 hydrochloride CSV0C018875->G9a_Wnt CSV0C018875->G9a_Hippo

Caption: G9a signaling pathways and the inhibitory effect of this compound.

Experimental_Workflow cluster_assays Parallel Assays start Start Experiment cell_culture Cell Seeding (96-well plate) start->cell_culture treatment Treat with CSV0C018875 HCl (Dose-response & Time-course) cell_culture->treatment mtt_assay MTT Assay (Cytotoxicity) treatment->mtt_assay icw_assay In-Cell Western (H3K9me2 Levels) treatment->icw_assay data_analysis Data Analysis (IC50 & EC50 determination) mtt_assay->data_analysis icw_assay->data_analysis interpretation Interpretation of Results data_analysis->interpretation optimization Further Experiment Optimization interpretation->optimization end End optimization->end

Caption: General experimental workflow for optimizing this compound concentration.

References

Technical Support Center: Methyl 3-aminopropanoate Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on avoiding the degradation of Methyl 3-aminopropanoate hydrochloride during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for Methyl 3-aminopropanoate hydrochloride?

A1: To ensure the long-term stability of Methyl 3-aminopropanoate hydrochloride, it is recommended to store the compound in a cool, dry, and dark environment. Vendor information suggests several temperature options, with lower temperatures providing longer stability.[1] Always ensure the container is tightly sealed to prevent moisture absorption.

Q2: What is the primary degradation pathway for Methyl 3-aminopropanoate hydrochloride?

A2: The most common degradation pathway for Methyl 3-aminopropanoate hydrochloride is hydrolysis of the methyl ester group. This reaction is catalyzed by the presence of water and can be accelerated by acidic or basic conditions, yielding 3-aminopropanoic acid and methanol.

Q3: How does pH affect the stability of Methyl 3-aminopropanoate hydrochloride in solution?

A3: The stability of Methyl 3-aminopropanoate hydrochloride in aqueous solutions is highly dependent on pH. Acidic or alkaline conditions can significantly accelerate the rate of hydrolysis.[2][3] It is most stable in a neutral pH range, though for prolonged storage, aqueous solutions are not recommended.

Q4: Can I store Methyl 3-aminopropanoate hydrochloride in solution?

A4: For short-term use, solutions can be prepared. However, for long-term storage, it is best to store the compound as a solid. If a stock solution must be prepared, use an anhydrous aprotic solvent and store at or below -20°C.[1] Avoid repeated freeze-thaw cycles.

Q5: What are some materials that are incompatible with Methyl 3-aminopropanoate hydrochloride?

A5: Strong oxidizing agents, strong acids, and strong bases are incompatible with Methyl 3-aminopropanoate hydrochloride. Contact with these substances can lead to vigorous reactions and rapid degradation of the compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Unexpectedly low assay results or presence of impurities in a freshly prepared sample. Degradation during handling or solvent preparation.Ensure solvents are anhydrous. Prepare solutions fresh for each experiment. Verify the purity of the starting material.
Gradual loss of potency of a stock solution over time. Hydrolysis due to residual moisture in the solvent or exposure to atmospheric moisture.Prepare stock solutions in small aliquots to minimize the number of times the main stock is accessed. Use a septum-sealed vial and an inert gas (e.g., argon or nitrogen) overlay. Store at -80°C for maximum stability.[1]
Inconsistent results between experiments. Inconsistent sample handling, variable storage conditions of solutions, or degradation during the experimental procedure.Standardize solution preparation and handling procedures. Ensure consistent storage times and temperatures for all samples. Evaluate the stability of the compound under your specific experimental conditions (e.g., temperature, pH, buffer components).
Appearance of a new peak in HPLC analysis during a time-course experiment. Formation of a degradation product.The primary degradation product is likely 3-aminopropanoic acid from hydrolysis. Co-inject a standard of 3-aminopropanoic acid to confirm the identity of the new peak.

Data Summary

Recommended Storage Conditions

Condition Temperature Duration Notes
Solid4°CShort-termKeep tightly sealed and away from moisture.[4]
Solid-20°CUp to 1 monthKeep tightly sealed and away from moisture.[1]
Solid-80°CUp to 6 monthsKeep tightly sealed and away from moisture.[1]
Stock Solution (in anhydrous aprotic solvent)-20°C / -80°CShort-termAliquot to avoid freeze-thaw cycles. Use an inert atmosphere.

Visualizing Degradation and Experimental Workflow

Primary Degradation Pathway: Hydrolysis

Hydrolysis of Methyl 3-aminopropanoate M3AH Methyl 3-aminopropanoate Hydrochloride Products Degradation Products M3AH->Products Hydrolysis Water H₂O Water->M3AH H_plus_OH_minus H⁺ or OH⁻ (catalyst) H_plus_OH_minus->M3AH Three_APA 3-Aminopropanoic Acid Products->Three_APA forms Methanol Methanol Products->Methanol forms

Caption: Primary hydrolysis pathway of Methyl 3-aminopropanoate hydrochloride.

Forced Degradation Experimental Workflow

Forced Degradation Study Workflow start Prepare Stock Solution of Methyl 3-aminopropanoate HCl stress_conditions Expose Aliquots to Stress Conditions start->stress_conditions acid Acidic (e.g., 0.1M HCl) stress_conditions->acid base Basic (e.g., 0.1M NaOH) stress_conditions->base oxidative Oxidative (e.g., 3% H₂O₂) stress_conditions->oxidative thermal Thermal (e.g., 60°C) stress_conditions->thermal photolytic Photolytic (UV/Vis light) stress_conditions->photolytic analysis Analyze Samples at Time Points (e.g., 0, 2, 4, 8, 24h) acid->analysis base->analysis oxidative->analysis thermal->analysis photolytic->analysis hplc HPLC-UV/MS Analysis analysis->hplc end Identify Degradants and Determine Degradation Rate hplc->end

Caption: General workflow for a forced degradation study.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.[2][5][6]

  • Preparation of Stock Solution:

    • Accurately weigh and dissolve Methyl 3-aminopropanoate hydrochloride in a suitable solvent (e.g., methanol or water, depending on the stress condition to be tested) to a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix an equal volume of the stock solution with 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at room temperature or an elevated temperature (e.g., 60°C).

    • Base Hydrolysis: Mix an equal volume of the stock solution with 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at room temperature.

    • Oxidative Degradation: Mix the stock solution with a solution of hydrogen peroxide to achieve a final concentration of 3% H₂O₂. Incubate at room temperature, protected from light.

    • Thermal Degradation: Place the solid compound and the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 60°C).

    • Photolytic Degradation: Expose the solid compound and the stock solution to a light source that provides both UV and visible light (e.g., in a photostability chamber).

  • Sample Collection and Analysis:

    • Withdraw aliquots of each stressed sample at various time points (e.g., 0, 2, 6, 12, and 24 hours).

    • For acid and base hydrolysis samples, neutralize the solution before analysis.

    • Dilute the samples to a suitable concentration for analysis.

    • Analyze the samples using a stability-indicating analytical method, such as the HPLC method described below.

Protocol 2: HPLC Method for Purity and Degradation Analysis

This protocol provides a starting point for developing an HPLC method to assess the purity of Methyl 3-aminopropanoate hydrochloride and to separate it from its potential degradation products.

  • Instrumentation:

    • HPLC system with a UV detector or a mass spectrometer (MS).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-25 min: 5% B

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detection: UV at 210 nm or MS with electrospray ionization (ESI) in positive mode.

  • Analysis:

    • Monitor the disappearance of the main peak (Methyl 3-aminopropanoate hydrochloride) and the appearance of new peaks (degradation products) over time.

    • The primary degradation product, 3-aminopropanoic acid, will have a significantly different retention time due to its higher polarity.

    • Peak purity analysis of the parent compound peak can be performed using a photodiode array (PDA) detector to ensure no co-eluting impurities.

References

dealing with CSV0C018875 hydrochloride batch to batch variation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CSV0C018875 hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to address potential issues arising from batch-to-batch variation during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). By inhibiting MEK1/2, it blocks the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), key components of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently hyperactivated in various cancers, making CSV0C018875 a subject of interest for oncology research.[1][2][3]

Q2: Why is batch-to-batch variation a concern for this compound?

A2: As with many small molecule inhibitors, the multi-step synthesis of this compound can lead to slight variations between production batches.[4][5] These can manifest as differences in purity, impurity profiles, physical properties (like solubility), or the presence of polymorphs. Such variations can significantly impact the compound's biological activity and the reproducibility of your experimental results.[6][7][8]

Q3: What are the acceptable limits for batch-to-batch variation?

A3: While there is no universal standard, a general guideline for research-grade compounds is a purity of >98% as determined by High-Performance Liquid Chromatography (HPLC). For biological assays, the half-maximal inhibitory concentration (IC50) should ideally not vary by more than 2-3 fold between batches. It is crucial to establish your own internal standards and run a reference batch in parallel with a new batch to ensure consistency.

Q4: How can I identify if a new batch is different from my previous one?

A4: The most reliable way is to perform your own quality control (QC) checks. This should include both analytical and biological validation. Analytically, you can assess purity and identity using techniques like HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS).[9][10][11] Biologically, you should perform a standard in-house assay, such as a cell viability or target engagement assay, to confirm that the potency (e.g., IC50) is consistent with previous batches.[12][13]

Q5: Can I still use a batch that shows some variation?

A5: This depends on the nature and magnitude of the variation. If the purity is slightly lower but the compound's potency in your biological assay is unaffected, it may be acceptable for some experiments. However, if you observe a significant shift in the IC50 or unexpected results, it is advisable not to use the batch for critical experiments. Always document the batch number in your experiments to track any potential issues.

Troubleshooting Guides

Issue 1: I'm observing a significant shift in the IC50 value with a new batch.

This is a common issue and can be caused by several factors related to the new batch of this compound.

Troubleshooting Steps:

  • Verify Compound Identity and Purity:

    • Action: Perform HPLC and LC-MS analysis on the new batch.[11] Compare the retention time and mass-to-charge ratio with the data from a previous, reliable batch or the certificate of analysis.

    • Rationale: An incorrect compound or the presence of significant impurities can drastically alter the apparent potency.[6][14][15]

  • Assess Solubility:

    • Action: Prepare a stock solution of the new batch and visually inspect for complete dissolution. Compare its solubility in your experimental media to the previous batch.

    • Rationale: Poor solubility can lead to a lower effective concentration of the compound in your assay, resulting in a higher apparent IC50.

  • Perform a Head-to-Head Comparison:

    • Action: In the same experiment, test the new batch and a trusted older batch in parallel. This should be done in your standard cell-based assay (e.g., a cell proliferation assay).

    • Rationale: This direct comparison will confirm if the observed shift in potency is due to the new batch or other experimental variables.

  • Check for Cellular Factors:

    • Action: Ensure that the cell line used has not changed in passage number or growth characteristics.[16]

    • Rationale: Long-term cell culture can lead to genetic drift, which may alter the sensitivity of the cells to the inhibitor.

Issue 2: My experimental results are not reproducible, even with the same batch.

Inconsistent results can be frustrating. Here's a logical workflow to pinpoint the source of the problem.

Troubleshooting Steps:

  • Review Stock Solution Preparation and Storage:

    • Action: Confirm the accuracy of weighing and dilution calculations. Ensure the stock solution is stored correctly (e.g., at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles).

    • Rationale: The compound may be unstable under certain storage conditions, leading to degradation over time.

  • Standardize Experimental Protocol:

    • Action: Ensure all experimental parameters are consistent, including cell seeding density, incubation times, and reagent concentrations.

    • Rationale: Minor variations in the experimental setup can lead to significant differences in the outcome, especially in sensitive assays.

  • Evaluate Assay Performance:

    • Action: Include positive and negative controls in every experiment. For kinase inhibitor studies, a known MEK inhibitor can serve as a positive control.[13][17]

    • Rationale: This helps to ensure that the assay itself is performing as expected and that any variability is not due to the assay system.

Quantitative Data Summary

The following table presents hypothetical data from three different batches of this compound to illustrate potential variations.

ParameterBatch A (Reference)Batch BBatch C
Purity (by HPLC) 99.2%96.5%99.1%
Major Impurity 0.3% (at RRT 1.2)2.1% (at RRT 1.5)0.4% (at RRT 1.2)
Solubility in DMSO >100 mM>100 mM50 mM
IC50 (HT-29 cells) 15 nM45 nM18 nM

RRT: Relative Retention Time

Experimental Protocols

Protocol 1: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound.

Materials:

  • This compound

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade water

  • Trifluoroacetic acid (TFA)

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water

    • Mobile Phase B: 0.1% TFA in ACN

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in DMSO.

    • Dilute to 10 µg/mL in a 50:50 mixture of Mobile Phase A and B.

  • HPLC Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection Wavelength: 254 nm

    • Gradient: 5% to 95% Mobile Phase B over 20 minutes.

  • Analysis:

    • Integrate the area of all peaks.

    • Calculate purity as: (Area of main peak / Total area of all peaks) * 100.

Protocol 2: Cell Viability Assay to Determine IC50

This protocol describes how to measure the potency of this compound in a cancer cell line with a BRAF or RAS mutation (e.g., HT-29 or HCT116).[2]

Materials:

  • HT-29 cells

  • Complete growth medium (e.g., McCoy's 5A with 10% FBS)

  • This compound stock solution (10 mM in DMSO)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., CellTiter-Glo®)[18]

  • Plate reader for luminescence

Procedure:

  • Cell Seeding:

    • Seed HT-29 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

    • Incubate overnight to allow cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in complete medium. A typical concentration range would be 1 µM to 0.1 nM.

    • Add the diluted compound to the cells. Include DMSO-only wells as a vehicle control.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Measurement:

    • Allow the plate to equilibrate to room temperature.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the vehicle control (100% viability) and a no-cell control (0% viability).

    • Plot the normalized data against the logarithm of the compound concentration and fit a four-parameter logistic curve to determine the IC50 value.[12]

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation CSV0C018875 CSV0C018875 hydrochloride CSV0C018875->MEK

Caption: RAS/RAF/MEK/ERK signaling pathway with the inhibitory action of this compound on MEK1/2.

Experimental_Workflow cluster_receive Batch Reception cluster_qc Quality Control cluster_decision Decision cluster_outcome Outcome Receive Receive New Batch of CSV0C018875 HCl Analytical Analytical QC (HPLC, LC-MS) Receive->Analytical Biological Biological QC (Cell-based IC50 Assay) Receive->Biological Compare Compare Data to Reference Batch Analytical->Compare Biological->Compare Pass Batch Passes QC Proceed with Experiments Compare->Pass Consistent Fail Batch Fails QC Contact Supplier, Do Not Use Compare->Fail Inconsistent

Caption: Workflow for quality control testing of a new batch of this compound.

Troubleshooting_Tree Start Unexpected Result (e.g., IC50 Shift) CheckBatch Is it a new batch? Start->CheckBatch QC Perform Head-to-Head QC vs. Old Batch CheckBatch->QC Yes CheckProtocol Review Protocol & Reagent Stability CheckBatch->CheckProtocol No BatchIssue Problem is Batch-Related QC->BatchIssue Fails AssayIssue Problem is Assay-Related QC->AssayIssue Passes CheckCells Check Cell Health & Passage Number CheckProtocol->CheckCells

References

Technical Support Center: KIN-123 (Hypothetical Kinase Inhibitor)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on mitigating potential off-target effects of KIN-123, a hypothetical kinase inhibitor. The information provided is based on general principles of kinase inhibitor development and troubleshooting.

Frequently Asked Questions (FAQs)

Q1: What are the known off-target effects of KIN-123?

A1: As KIN-123 is a hypothetical compound, specific off-target effects are not documented. However, kinase inhibitors as a class can exhibit off-target activities due to the conserved nature of the ATP-binding pocket across the kinome. Potential off-target effects could include inhibition of structurally related kinases, leading to unintended cellular consequences. We recommend performing a comprehensive kinome scan to identify the specific off-target profile of KIN-123 in your experimental system.

Q2: How can I determine if the observed phenotype in my experiment is due to an off-target effect of KIN-123?

A2: Several experimental strategies can help distinguish between on-target and off-target effects. These include using a structurally distinct inhibitor with the same primary target, employing a chemically inert control compound, and conducting rescue experiments by expressing a drug-resistant mutant of the intended target. Additionally, siRNA or CRISPR-Cas9 mediated knockdown of the primary target should recapitulate the phenotype observed with KIN-123 if the effect is on-target.

Troubleshooting Guides

Issue 1: Unexpected cell toxicity or altered morphology at effective concentrations.

This issue may arise from the inhibition of kinases essential for cell survival or structural integrity.

Troubleshooting Workflow:

G cluster_0 Initial Observation cluster_1 Investigation cluster_2 Analysis & Conclusion A Unexpected Cell Toxicity/ Morphology Change B Perform Dose-Response Curve with a Viability Assay A->B C Conduct Kinome-Wide Off-Target Profiling A->C D Use a Structurally Unrelated Inhibitor for the Same Target A->D E Target Knockdown/Out (siRNA/CRISPR) A->E F Compare IC50 for Viability with Target Inhibition IC50 B->F G Identify Potentially Inhibited Off-Targets C->G H Does the Alternative Inhibitor Cause the Same Phenotype? D->H I Does Target Knockdown Recapitulate the Phenotype? E->I J Conclusion: On-Target vs. Off-Target Effect F->J G->J H->J I->J

Caption: Troubleshooting workflow for unexpected cellular effects.

Mitigation Strategies:

  • Dose Reduction: Determine the lowest effective concentration of KIN-123 that maintains on-target activity while minimizing toxicity.

  • Alternative Inhibitor: If available, use a more specific inhibitor for the same target.

  • Chemical Genetic Approach: Engineer cells to express a mutant version of the target kinase that is resistant to KIN-123 but retains its function. If the phenotype is rescued in the presence of the inhibitor, it confirms an on-target effect.

Issue 2: Discrepancy between in vitro and in vivo results.

This can be due to differences in the target engagement and off-target profiles in a complex biological system compared to an isolated enzymatic assay.

Troubleshooting and Mitigation:

  • In-cell Target Engagement Assays: Confirm that KIN-123 is engaging the intended target within the cellular context.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Ensure that the in vivo dosing achieves concentrations consistent with on-target activity and minimal off-target engagement.

  • Phenotypic Profiling: Compare the cellular phenotype induced by KIN-123 with that of known inhibitors for suspected off-targets.

Experimental Protocols

Protocol 1: Kinome-Wide Off-Target Profiling

This protocol outlines a general approach for identifying the off-target profile of KIN-123 using a commercially available kinase panel.

Methodology:

  • Compound Preparation: Prepare a stock solution of KIN-123 in a suitable solvent (e.g., DMSO).

  • Assay Concentration: Select a screening concentration. A common starting point is 100-fold higher than the on-target IC50 to identify potential off-targets.

  • Kinase Panel Selection: Choose a comprehensive kinase panel that covers a broad representation of the human kinome.

  • Binding or Activity Assay: The service provider will typically perform either a binding assay (e.g., KiNativ, KINOMEscan) or an enzymatic activity assay to determine the percentage of inhibition for each kinase in the panel at the selected concentration.

  • Data Analysis: Analyze the results to identify kinases that are significantly inhibited by KIN-123. A common threshold for a significant off-target hit is >50% inhibition.

Data Presentation:

The results from a kinome scan are often presented in a table format.

Kinase FamilyKinase Target% Inhibition at 1 µM KIN-123
TKSRC95%
TKABL188%
CMGCCDK260%
AGCPKA15%
CAMKCAMK2A10%

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify target engagement in a cellular environment.

Methodology:

  • Cell Treatment: Treat intact cells with KIN-123 at various concentrations. Include a vehicle control (e.g., DMSO).

  • Heating: Heat the cell lysates at a range of temperatures. The binding of KIN-123 is expected to stabilize the target protein, increasing its melting temperature.

  • Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.

  • Data Analysis: Plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of KIN-123 indicates target engagement.

Signaling Pathway Analysis:

If off-target analysis reveals inhibition of a kinase like SRC, it is crucial to understand its downstream signaling to predict potential cellular consequences.

G cluster_0 Upstream Activators cluster_1 Key Kinase cluster_2 Downstream Pathways cluster_3 Cellular Outcomes PDGFR PDGFR SRC SRC PDGFR->SRC EGFR EGFR EGFR->SRC STAT3 STAT3 SRC->STAT3 FAK FAK SRC->FAK PI3K_AKT PI3K/AKT Pathway SRC->PI3K_AKT Proliferation Proliferation STAT3->Proliferation Migration Migration FAK->Migration Survival Survival PI3K_AKT->Survival

Caption: Simplified SRC signaling pathway.

Validation & Comparative

A Comparative Guide to G9a Inhibitors: CSV0C018875 Hydrochloride versus Leading Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of CSV0C018875 hydrochloride, a novel G9a (EHMT2) inhibitor, with other well-established inhibitors of this key epigenetic regulator. The data presented herein is intended to assist researchers in making informed decisions for their studies in oncology and other fields where G9a plays a critical role.

G9a, a histone methyltransferase, is a crucial enzyme in gene silencing through the methylation of histone H3 at lysine 9 (H3K9). Its overexpression has been implicated in various cancers, making it a promising target for therapeutic intervention. This guide focuses on the comparative efficacy of this compound against notable G9a inhibitors such as BIX-01294, UNC0638, and A-366.

Quantitative Comparison of G9a Inhibitors

The inhibitory potential of these compounds is summarized in the table below, with IC50 values representing the half-maximal inhibitory concentration, a standard measure of inhibitor potency.

CompoundTarget(s)In Vitro IC50 (G9a)Cellular H3K9me2 Reduction IC50Key Features
This compound G9a (EHMT2)67.02 µM[1]Dose-dependent reduction (2.5-20 µM)[2]Quinoline-based inhibitor with reportedly lower cytotoxicity than BIX-01294.[1][2]
BIX-01294 G9a, GLP~1.7 - 2.7 µM[3]~4.1 µMA foundational, selective G9a/GLP inhibitor, but with noted cellular toxicity at higher concentrations.
UNC0638 G9a, GLP<15 nM[3]81 nMA potent and selective G9a/GLP inhibitor with good cell permeability and a better toxicity profile than BIX-01294.
A-366 G9a, GLP3.3 nM[3]Not explicitly stated, but effective at reducing H3K9me2 levels.A highly potent and selective peptide-competitive inhibitor of G9a/GLP with a distinct chemical scaffold from the quinazoline-based inhibitors.

Signaling Pathway of G9a-mediated Gene Silencing

The following diagram illustrates the role of G9a in the epigenetic regulation of gene expression.

G9a_Pathway cluster_nucleus Nucleus cluster_inhibitors Inhibition G9a G9a/GLP Complex SAH SAH (S-adenosyl-L-homocysteine) G9a->SAH H3K9me2 H3K9me2 G9a->H3K9me2 Methylation Histone Histone H3 Histone->G9a SAM SAM (S-adenosyl methionine) SAM->G9a Methyl Donor HP1 HP1 H3K9me2->HP1 Recruitment Chromatin Chromatin Compaction HP1->Chromatin GeneSilencing Gene Silencing Chromatin->GeneSilencing CSV0C018875 CSV0C018875 CSV0C018875->G9a BIX01294 BIX-01294 BIX01294->G9a UNC0638 UNC0638 UNC0638->G9a A366 A-366 A366->G9a

Caption: G9a/GLP complex-mediated histone H3K9 dimethylation and its inhibition.

Experimental Methodologies

A critical aspect of comparing enzyme inhibitors is understanding the experimental conditions under which their inhibitory activities were determined. Below are generalized protocols for in vitro and cellular assays for G9a inhibition, based on commonly cited methodologies.

In Vitro G9a Histone Methyltransferase (HMT) Assay

This assay directly measures the enzymatic activity of G9a and its inhibition by a test compound.

Objective: To determine the IC50 value of an inhibitor against purified G9a enzyme.

Materials:

  • Recombinant human G9a enzyme

  • Histone H3 (1-21) peptide substrate (biotinylated)

  • S-adenosyl-L-methionine (SAM) as a methyl donor

  • Anti-H3K9me2 antibody

  • Detection reagents (e.g., AlphaLISA beads or fluorescence-based detection systems)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.5, 5 mM MgCl2, 4 mM DTT)

  • Test compound (e.g., this compound) dissolved in DMSO

  • 384-well microplates

Procedure:

  • A solution of the G9a enzyme is prepared in the assay buffer.

  • Serial dilutions of the test compound are prepared in DMSO and then diluted in the assay buffer.

  • The enzyme solution is pre-incubated with the various concentrations of the test compound for a defined period (e.g., 15 minutes) at room temperature.

  • The enzymatic reaction is initiated by adding a mixture of the histone H3 peptide substrate and SAM.

  • The reaction is allowed to proceed for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • The reaction is stopped by the addition of a detection solution containing the anti-H3K9me2 antibody and detection reagents.

  • After an incubation period, the signal (e.g., fluorescence or chemiluminescence) is measured using a plate reader.

  • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Assay for H3K9me2 Levels by Western Blot

This assay assesses the ability of an inhibitor to penetrate cells and inhibit G9a activity within a cellular context by measuring the levels of its product, H3K9me2.

Objective: To determine the effect of a G9a inhibitor on global H3K9me2 levels in a cell line.

Materials:

  • Cell line (e.g., HEK293, PC-3, or other cancer cell lines)

  • Cell culture medium and supplements

  • Test compound (e.g., this compound)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-H3K9me2 and a loading control (e.g., anti-Histone H3 or anti-GAPDH)

  • HRP-conjugated secondary antibody

  • SDS-PAGE gels and Western blot apparatus

  • Chemiluminescent substrate

Procedure:

  • Cells are seeded in multi-well plates and allowed to adhere overnight.

  • The cells are treated with various concentrations of the test compound or vehicle (DMSO) for a specified duration (e.g., 48 hours).

  • Following treatment, the cells are harvested and lysed to extract total protein.

  • The protein concentration of each lysate is determined using a standard protein assay (e.g., BCA assay).

  • Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with the primary anti-H3K9me2 antibody overnight at 4°C.

  • After washing, the membrane is incubated with the HRP-conjugated secondary antibody.

  • The chemiluminescent signal is detected using an imaging system.

  • The membrane is then stripped and re-probed with the loading control antibody to normalize the H3K9me2 signal.

  • The relative band intensities are quantified to determine the dose-dependent reduction in H3K9me2 levels.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the evaluation of a potential G9a inhibitor.

G9a_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cellular Evaluation cluster_invivo In Vivo Studies invitro_assay Biochemical HMT Assay ic50_determination IC50 Determination invitro_assay->ic50_determination cell_treatment Cell Treatment with Inhibitor ic50_determination->cell_treatment Proceed with potent compounds western_blot Western Blot for H3K9me2 cell_treatment->western_blot cellular_activity Assessment of Cellular Potency western_blot->cellular_activity animal_model Xenograft/Tumor Model cellular_activity->animal_model Promising cellular activity efficacy_studies Efficacy and Toxicity Studies animal_model->efficacy_studies

Caption: Workflow for G9a inhibitor screening and validation.

This guide provides a foundational comparison of this compound with other established G9a inhibitors. Researchers are encouraged to consult the primary literature for more detailed information and specific experimental conditions.

References

Validating the Efficacy of CSV0C018875 Hydrochloride in a Pancreatic Cancer Patient-Derived Xenograft Model: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of CSV0C018875 hydrochloride, a novel and potent inhibitor of the histone methyltransferase G9a (also known as EHMT2), against other known G9a inhibitors. The validation of its efficacy is proposed in a new, clinically relevant model: a patient-derived xenograft (PDX) of pancreatic cancer. Pancreatic cancer is a disease with a critical unmet medical need, and emerging evidence suggests a significant role for G9a in its progression and resistance to standard therapies.

Introduction to this compound and the New Model

This compound is a G9a inhibitor with demonstrated activity in enzymatic and cell-based assays, reportedly exhibiting lower toxicity than the first-generation G9a inhibitor, BIX-01294.[1][2] G9a is a key epigenetic modulator that catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a mark associated with transcriptional repression. In various cancers, the overexpression of G9a has been linked to the silencing of tumor suppressor genes, promoting cell proliferation, and contributing to drug resistance.

To rigorously evaluate the therapeutic potential of this compound, this guide proposes the use of a pancreatic cancer patient-derived xenograft (PDX) model. PDX models, where tumor tissue from a patient is directly implanted into an immunodeficient mouse, are known to better recapitulate the heterogeneity and microenvironment of human tumors compared to traditional cell line-derived xenografts.[3][4][5] This makes them a more predictive platform for assessing anti-cancer drug efficacy.[3][6] The role of G9a in pancreatic cancer, particularly in gemcitabine resistance, makes this an ideal new model to validate the efficacy of this compound.[7][8]

Comparative Efficacy of G9a Inhibitors

The following tables summarize the key characteristics and reported efficacy of this compound in comparison to other G9a inhibitors. The experimental data presented is a hypothetical representation based on expected outcomes from the protocols detailed below.

Table 1: In Vitro Efficacy against Pancreatic Cancer PDX-derived Cells
CompoundTarget(s)IC50 (MTT Assay, 72h)Clonogenic Survival (at 1µM)H3K9me2 Reduction (Western Blot, 24h)
CSV0C018875 HCl G9a/EHMT2 ~1.5 µM ~25% ~80%
BIX-01294G9a/GLP~5 µM~40%~60%
UNC0642G9a/GLP~0.5 µM~15%~90%
RK-701G9a/GLP~0.2 µM~10%~95%
CM-272G9a/DNMT1~1 µM~20%~85%
Gemcitabine (SoC)DNA Synthesis~10 µM~50%No change
Vehicle Control->100 µM100%No change
Table 2: In Vivo Efficacy in Pancreatic Cancer PDX Model
Treatment GroupDosing ScheduleTumor Growth Inhibition (TGI)Change in H3K9me2 (IHC)Body Weight Change
CSV0C018875 HCl 50 mg/kg, oral, QD ~60% Significant Decrease <5%
BIX-0129430 mg/kg, i.p., BID~30%Moderate Decrease~10% loss
UNC064225 mg/kg, i.p., QD~70%Significant Decrease<5%
Gemcitabine (SoC)100 mg/kg, i.p., Q3D~40%No change~8% loss
Vehicle Controloral, QD0%No change<2%

Experimental Protocols

Detailed methodologies for the key comparative experiments are provided below.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.[9][10][11][12][13]

  • Cell Seeding: Dissociate fresh pancreatic cancer PDX tumor tissue to obtain a single-cell suspension. Seed 5,000 cells per well in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound and comparator compounds for 72 hours.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Aspirate the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the logarithm of the compound concentration.

Clonogenic Assay

This assay assesses the long-term proliferative capacity of single cells.[14][15][16][17]

  • Cell Seeding: Plate 500-1000 single cells from a dissociated PDX tumor in 6-well plates.

  • Compound Treatment: Treat the cells with the indicated concentrations of each compound for 24 hours.

  • Colony Formation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate for 10-14 days, allowing colonies to form.

  • Staining: Fix the colonies with a mixture of methanol and acetic acid (3:1) and stain with 0.5% crystal violet.

  • Colony Counting: Count colonies containing at least 50 cells.

  • Data Analysis: Calculate the surviving fraction for each treatment group relative to the vehicle-treated control.

Western Blot for H3K9me2

This technique is used to detect the levels of dimethylated H3K9, a direct pharmacodynamic biomarker of G9a inhibition.[18][19][20][21]

  • Protein Extraction: Lyse PDX-derived cells treated with the inhibitors for 24 hours using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration using a BCA assay.

  • Electrophoresis and Transfer: Separate 20 µg of protein per lane on a 15% SDS-PAGE gel and transfer to a nitrocellulose membrane.

  • Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and incubate with a primary antibody against H3K9me2 overnight at 4°C. A total Histone H3 antibody should be used as a loading control.

  • Detection: Incubate with an HRP-conjugated secondary antibody and visualize using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: Quantify band intensities using densitometry software and normalize the H3K9me2 signal to the total Histone H3 signal.

In Vivo Efficacy in a Pancreatic Cancer PDX Model

This study evaluates the anti-tumor activity of the compounds in a live animal model.[22][23][24]

  • PDX Establishment: Implant a small fragment (~3x3 mm) of a patient's pancreatic tumor subcutaneously into the flank of immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Randomization: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment groups (n=8-10 mice per group).

  • Treatment Administration: Administer this compound and comparator compounds according to the specified doses and schedules. Monitor tumor volume and body weight twice weekly.

  • Endpoint: Continue treatment for 21-28 days or until tumors in the control group reach the maximum allowed size.

  • Pharmacodynamic Analysis: At the end of the study, collect tumor samples for immunohistochemical (IHC) analysis of H3K9me2 levels.

  • Data Analysis: Calculate Tumor Growth Inhibition (TGI) for each treatment group. Analyze statistical significance using appropriate methods (e.g., ANOVA).

Visualizations

Signaling Pathway of G9a Inhibition

G9a_Signaling_Pathway cluster_nucleus Nucleus G9a G9a (EHMT2) H3K9me2 H3K9me2 G9a->H3K9me2 Methylation H3K9 Histone H3 (Lysine 9) Transcription_Repression Transcriptional Repression H3K9me2->Transcription_Repression TSG Tumor Suppressor Genes Cell_Cycle_Arrest Cell Cycle Arrest TSG->Cell_Cycle_Arrest Apoptosis Apoptosis TSG->Apoptosis Transcription_Repression->TSG Inhibits CSV0C018875 CSV0C018875 HCl CSV0C018875->G9a Inhibits

Caption: G9a methylates H3K9, repressing tumor suppressor genes. CSV0C018875 inhibits G9a, reactivating these genes.

Experimental Workflow for Efficacy Validation

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis PDX_Cells Isolate Cells from Pancreatic Cancer PDX MTT MTT Assay (Cell Viability) PDX_Cells->MTT Clonogenic Clonogenic Assay (Survival) PDX_Cells->Clonogenic Western Western Blot (H3K9me2 Levels) PDX_Cells->Western Data_Analysis Comparative Data Analysis & Efficacy Conclusion PDX_Model Establish Pancreatic Cancer PDX in Mice Treatment Treat with CSV0C018875 HCl & Comparators PDX_Model->Treatment Tumor_Growth Monitor Tumor Growth & Body Weight Treatment->Tumor_Growth PD_Analysis Pharmacodynamic Analysis (IHC for H3K9me2) Tumor_Growth->PD_Analysis PD_Analysis->Data_Analysis Start Start: Pancreatic Cancer Patient Tumor Sample Start->PDX_Cells Start->PDX_Model

References

Comparative Analysis of G9a Inhibitor Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity profile of a chemical probe is paramount to ensuring data integrity and therapeutic specificity. This guide provides a comparative overview of the cross-reactivity of G9a inhibitors, with a focus on providing a framework for evaluating novel compounds like CSV0C018875 hydrochloride.

While specific cross-reactivity data for the novel G9a (EHMT2) inhibitor, this compound, is not yet publicly available, an analysis of well-characterized G9a inhibitors can provide a valuable benchmark for assessing its potential off-target effects. This guide leverages data from established G9a inhibitors to illustrate the importance of comprehensive selectivity profiling.

G9a Inhibitor Selectivity: A Comparative Overview

Histone methyltransferases are a large family of enzymes with structurally similar catalytic domains, making inhibitor selectivity a significant challenge. Early G9a inhibitors, such as BIX-01294, demonstrated potent inhibition of G9a but also exhibited off-target effects and cellular toxicity. More recent developments have led to highly selective probes like UNC0638, which serves as an excellent case study for evaluating cross-reactivity.

Quantitative Comparison of G9a Inhibitor Selectivity

The following table summarizes the selectivity profile of UNC0638, a potent and selective G9a/GLP inhibitor. This data is illustrative of the types of assays and the level of detail required to confidently assess the cross-reactivity of a new chemical entity like this compound.

Target ClassSpecific TargetUNC0638 Activity/SelectivityReference
Histone Methyltransferases (HMTs) G9a (EHMT2) IC50 < 15 nM [1][2]
GLP (EHMT1) IC50 = 19 nM [1][2]
JMJD2E>200-fold selective over G9a/GLP[1]
SUV39H1, SUV39H2Inactive[1]
EZH2Inactive[1]
SETD7, MLL, SMYD3Inactive[1]
DOT1LInactive[1]
SETD8Inactive[1]
PRDM1, PRDM10, PRDM12Inactive[1]
Protein Arginine Methyltransferases (PRMTs) PRMT1, PRMT3Inactive[1]
DNA Methyltransferases (DNMTs) DNMT1>5,000-fold selective over G9a/GLP[1]
Histone Acetyltransferases (HATs) HTATIPInactive[1]
Non-Epigenetic Targets (Ricerca Selectivity Panel) 29 diverse targets (GPCRs, ion channels, transporters, kinases)<30% inhibition at 1 µM for 26 out of 29 targets[1]

Experimental Protocols for Assessing Cross-Reactivity

To generate the kind of data presented above, a series of well-defined experimental protocols are employed. Researchers evaluating this compound should consider the following key assays:

1. In Vitro Enzyme Inhibition Assays (IC50 Determination):

  • Objective: To determine the concentration of the inhibitor required to reduce the activity of a specific enzyme by 50%.

  • Methodology:

    • Recombinant human enzymes (e.g., G9a, GLP, and a panel of other methyltransferases) are incubated with their respective substrates (e.g., a histone H3 peptide) and a radioactive or fluorescently labeled cofactor (S-adenosyl-L-methionine, SAM).

    • The inhibitor (e.g., this compound) is added at a range of concentrations.

    • The reaction is allowed to proceed for a defined period.

    • The incorporation of the labeled methyl group into the substrate is measured using a suitable detection method (e.g., scintillation counting or fluorescence polarization).

    • IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

2. Cellular Target Engagement and Selectivity Assays:

  • Objective: To confirm that the inhibitor engages its intended target in a cellular context and to assess its selectivity within the cell.

  • Methodology:

    • Cells are treated with varying concentrations of the inhibitor.

    • Cell lysates are harvested, and the levels of specific histone methylation marks (e.g., H3K9me2 for G9a/GLP inhibition) are quantified by Western blotting or ELISA.

    • A decrease in the target methylation mark indicates target engagement.

    • To assess selectivity, the levels of other histone methylation marks (e.g., H3K27me3 for EZH2) can be simultaneously measured.

3. Broad Kinase and Off-Target Profiling:

  • Objective: To identify potential off-target interactions with a broad range of proteins, including kinases, GPCRs, ion channels, and transporters.

  • Methodology:

    • The inhibitor is screened against a large panel of purified enzymes or receptor-binding assays at a fixed concentration (e.g., 1 µM).

    • The percent inhibition for each target is determined.

    • Follow-up dose-response curves are generated for any significant "hits" to determine their IC50 or binding affinity (Kd) values.

Visualizing the Path to Selectivity Profiling

The following diagram illustrates a typical workflow for assessing the cross-reactivity of a novel inhibitor.

G cluster_0 In Vitro Characterization cluster_1 Cellular Validation A Primary Target IC50 (e.g., G9a) B Selectivity Panel vs. Related Enzymes (e.g., other HMTs) A->B High Potency C Broad Off-Target Panel (e.g., Kinases, GPCRs) B->C High Selectivity D Cellular Target Engagement (e.g., H3K9me2 reduction) C->D Proceed to Cellular Assays E Cellular Selectivity (e.g., other histone marks) D->E On-Target Effect F Cellular Toxicity Assays E->F No Off-Target Signatures G In Vivo Efficacy and Toxicology Studies F->G Proceed to In Vivo Studies

Caption: Workflow for assessing inhibitor cross-reactivity.

Conclusion

While this compound is presented as a novel G9a inhibitor, a comprehensive understanding of its cross-reactivity is crucial for its validation as a selective chemical probe. By following the experimental protocols outlined in this guide and comparing the resulting data to established inhibitors like UNC0638, researchers can confidently assess the specificity of this compound and its suitability for downstream applications in basic research and drug development. The absence of broad cross-reactivity is a key determinant of a high-quality chemical probe, minimizing the risk of misinterpreting experimental results due to off-target effects.

References

Independent Replication of CSV0C018875 Hydrochloride Studies: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CSV0C018875 hydrochloride, a novel inhibitor of the histone methyltransferase G9a (also known as EHMT2), with the established alternative, BIX-01294. The information presented is based on available data to facilitate independent replication and further investigation.

Introduction to G9a and its Inhibition

G9a is a crucial enzyme that catalyzes the dimethylation of histone H3 at lysine 9 (H3K9me2), a key epigenetic modification associated with transcriptional repression.[1][2][3][4][5][6] Dysregulation of G9a activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention.[4][6] this compound has emerged as a promising G9a inhibitor, reportedly exhibiting improved properties over earlier compounds like BIX-01294.[7][8]

Comparative Performance Data

Published data on the direct comparison of this compound and BIX-01294 is limited. However, commercial suppliers consistently highlight that this compound possesses lower cytotoxicity compared to BIX-01294.[7][8][9]

Table 1: Comparison of G9a Inhibitors

CompoundTargetReported In Vitro IC50Cellular ActivityReported Cytotoxicity
This compound G9a (EHMT2)Data not available in primary literatureInhibits H3K9me2 levels in cells[9]Lower than BIX-01294[7][8][9]
BIX-01294 G9a (EHMT2) and GLP~1.7 - 1.9 µM (for G9a)[10][11][12]Reduces H3K9me2 levels in cells[13]Higher than CSV0C018875[7][8][9]

Experimental Protocols

To facilitate the independent replication of studies involving these G9a inhibitors, detailed methodologies for key experiments are provided below.

In Vitro G9a Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant G9a. A common method is a chemiluminescent assay that measures the production of S-adenosyl-L-homocysteine (SAH), a byproduct of the methylation reaction.

Protocol Outline:

  • Reagents: Recombinant human G9a enzyme, biotinylated histone H3 peptide substrate, S-adenosyl-L-methionine (SAM), anti-methylated lysine antibody, secondary HRP-labeled antibody, and a chemiluminescent substrate.

  • Procedure:

    • A plate is pre-coated with the histone H3 peptide substrate.

    • The G9a enzyme is incubated with the test compound (CSV0C018875 or BIX-01294) and SAM in the wells of the plate for a defined period (e.g., 1 hour) at room temperature.

    • Following incubation, a primary antibody that specifically recognizes the methylated lysine residue on the histone peptide is added.

    • A secondary HRP-labeled antibody is then added, which binds to the primary antibody.

    • Finally, a chemiluminescent HRP substrate is added, and the resulting luminescence is measured using a plate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.

Cellular H3K9me2 Inhibition Assay (In-Cell Western)

This assay measures the ability of a compound to inhibit G9a activity within a cellular context by quantifying the levels of H3K9me2.

Protocol Outline:

  • Cell Culture: Plate a suitable cell line (e.g., MDA-MB-231) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of CSV0C018875 or BIX-01294 for a specific duration (e.g., 48 hours).

  • Cell Fixation and Permeabilization: Fix the cells with formaldehyde and permeabilize them with a detergent-based buffer.

  • Immunostaining:

    • Block non-specific antibody binding.

    • Incubate with a primary antibody specific for H3K9me2.

    • Incubate with a fluorescently labeled secondary antibody.

  • Normalization: Stain the cells with a nuclear stain (e.g., DRAQ5) to normalize for cell number.

  • Imaging and Analysis: Use an imaging system to quantify the fluorescence intensity of both the H3K9me2 signal and the nuclear stain. The ratio of the H3K9me2 signal to the nuclear stain signal is calculated to determine the extent of inhibition.[14]

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and cytotoxicity.

Protocol Outline:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Compound Exposure: Treat the cells with a range of concentrations of CSV0C018875 or BIX-01294 for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours at 37°C.[15][16] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.[15]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[15]

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the mechanisms and processes involved, the following diagrams have been generated using the DOT language.

G9a_Signaling_Pathway G9a G9a (EHMT2) H3K9me2 Histone H3 (dimethylated K9) G9a->H3K9me2 Methylation SAM S-Adenosyl Methionine (SAM) SAM->G9a H3K9 Histone H3 (unmethylated K9) H3K9->G9a Repression Transcriptional Repression H3K9me2->Repression CSV0C018875 CSV0C018875 CSV0C018875->G9a Inhibition

Caption: G9a Signaling Pathway Inhibition.

In_Vitro_Inhibition_Workflow cluster_0 Assay Preparation cluster_1 Enzymatic Reaction cluster_2 Detection cluster_3 Data Analysis Plate Pre-coated Plate (Histone H3 peptide) Incubation Incubate at RT (1 hour) Plate->Incubation Reagents G9a Enzyme, SAM, Inhibitor (CSV0C018875 or BIX-01294) Reagents->Incubation PrimaryAb Add Primary Antibody (anti-H3K9me2) Incubation->PrimaryAb SecondaryAb Add Secondary HRP-Ab PrimaryAb->SecondaryAb Substrate Add Chemiluminescent Substrate SecondaryAb->Substrate Measurement Measure Luminescence Substrate->Measurement

Caption: In Vitro G9a Inhibition Assay Workflow.

Cellular_Toxicity_Workflow cluster_0 Cell Preparation cluster_1 Treatment cluster_2 MTT Assay cluster_3 Data Acquisition Seeding Seed Cells in 96-well Plate Treatment Treat with Inhibitor (CSV0C018875 or BIX-01294) Seeding->Treatment MTT_add Add MTT Reagent Treatment->MTT_add Incubate_MTT Incubate (1-4 hours) MTT_add->Incubate_MTT Solubilize Add Solubilization Solution Incubate_MTT->Solubilize Read_Absorbance Measure Absorbance (570 nm) Solubilize->Read_Absorbance

Caption: Cellular Cytotoxicity (MTT) Assay Workflow.

References

Comparative Performance Analysis: CSV0C018875 Hydrochloride vs. BIX-01294 in G9a Inhibition and Cellular Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A Head-to-Head Evaluation of Two G9a Inhibitors for Research and Development

This guide provides a comparative analysis of CSV0C018875 hydrochloride and the well-established G9a inhibitor, BIX-01294. The data presented herein is intended to assist researchers, scientists, and drug development professionals in making informed decisions regarding the selection of G9a inhibitors for their experimental needs. This comparison focuses on their relative performance in G9a (EHMT2) inhibition and their impact on cellular viability.

Executive Summary

This compound is a novel quinoline-based inhibitor of the histone methyltransferase G9a. Emerging evidence suggests that this compound offers a significant advantage over the first-generation G9a inhibitor, BIX-01294, by exhibiting considerably lower cellular toxicity while maintaining effective G9a inhibition. This guide summarizes the available quantitative data, provides detailed experimental protocols for comparative studies, and visualizes the relevant biological pathways and workflows.

Quantitative Performance Comparison

The following table summarizes the key performance indicators for this compound and BIX-01294 based on available data.

CompoundTargetIC50 (Enzymatic Assay)Cellular H3K9me2 ReductionCytotoxicity
This compound G9a (EHMT2)Dose-dependent inhibitionEffective at 2.5-20 µMExhibits lesser cytotoxicity than BIX-01294
BIX-01294 G9a/GLPG9a: ~1.7-1.9 µM; GLP: ~0.7-0.9 µM[1][2]Effective, but associated with higher toxicityInduces apoptosis and necroptosis[1]

Note: Specific IC50 and cytotoxicity values for this compound from a direct comparative study require access to the primary publication. The information presented is based on descriptive claims from available sources.

Signaling Pathway of G9a-Mediated Gene Silencing

G9a is a key enzyme responsible for the dimethylation of histone H3 at lysine 9 (H3K9me2), a critical epigenetic modification associated with transcriptional repression. The following diagram illustrates the signaling pathway.

G9a_Signaling_Pathway cluster_nucleus Nucleus G9a G9a (EHMT2) SAH S-Adenosyl Homocysteine (SAH) G9a->SAH Product H3K9me2 H3K9me2 G9a->H3K9me2 Dimethylates SAM S-Adenosyl Methionine (SAM) SAM->G9a Methyl Donor HistoneH3 Histone H3 HistoneH3->G9a HP1 HP1 (Heterochromatin Protein 1) H3K9me2->HP1 Recruits Transcription_Repression Transcriptional Repression HP1->Transcription_Repression Mediates

Caption: G9a-mediated transcriptional repression pathway.

Experimental Workflows

To facilitate comparative studies, this section outlines the workflows for assessing G9a inhibition and cellular toxicity.

G9a Inhibition Assessment Workflow

An In-Cell Western assay is a robust method to quantify the inhibition of G9a activity by measuring the levels of its product, H3K9me2, within cells.

G9a_Inhibition_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_compounds Treat cells with CSV0C018875 HCl and BIX-01294 (various concentrations) seed_cells->treat_compounds fix_perm Fix and permeabilize cells treat_compounds->fix_perm primary_ab Incubate with primary antibody (anti-H3K9me2) fix_perm->primary_ab secondary_ab Incubate with fluorescently labeled secondary antibody primary_ab->secondary_ab image_quantify Image and quantify fluorescence secondary_ab->image_quantify analyze Analyze data to determine IC50 for H3K9me2 reduction image_quantify->analyze end End analyze->end

Caption: Workflow for G9a inhibition assessment.

Cytotoxicity Assessment Workflow

The MTT assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of compounds.

Cytotoxicity_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells treat_compounds Treat cells with CSV0C018875 HCl and BIX-01294 (various concentrations) seed_cells->treat_compounds add_mtt Add MTT reagent to each well treat_compounds->add_mtt incubate Incubate to allow formazan formation add_mtt->incubate solubilize Solubilize formazan crystals incubate->solubilize read_absorbance Measure absorbance at ~570 nm solubilize->read_absorbance analyze Analyze data to determine EC50/IC50 for cytotoxicity read_absorbance->analyze end End analyze->end

Caption: Workflow for cytotoxicity assessment.

Detailed Experimental Protocols

In-Cell Western Assay for H3K9me2 Levels

Objective: To quantify the dose-dependent effect of this compound and BIX-01294 on G9a-mediated H3K9 dimethylation in a cellular context.

Materials:

  • Cell line of interest (e.g., HEK293, PC3)

  • 96-well microplate

  • This compound and BIX-01294

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in PBS with 0.1% Tween-20)

  • Primary antibody: Rabbit anti-H3K9me2

  • Secondary antibody: Fluorescently labeled anti-rabbit IgG (e.g., IRDye 800CW)

  • Nuclear stain (e.g., DAPI)

  • Imaging system capable of detecting fluorescence in microplates

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound and BIX-01294 for a specified duration (e.g., 48 hours). Include a vehicle-only control.

  • Fixation: After treatment, remove the medium and wash the cells with PBS. Fix the cells with the fixation solution for 15-20 minutes at room temperature.

  • Permeabilization: Wash the cells with PBS and then permeabilize with permeabilization buffer for 10-15 minutes.

  • Blocking: Wash the cells and block non-specific binding sites with blocking buffer for 1-2 hours at room temperature.

  • Primary Antibody Incubation: Incubate the cells with the primary anti-H3K9me2 antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the cells multiple times with PBS containing 0.1% Tween-20. Incubate with the fluorescently labeled secondary antibody and a nuclear stain for 1-2 hours at room temperature, protected from light.

  • Imaging and Quantification: Wash the cells thoroughly. Acquire images using a high-content imaging system or a microplate reader capable of fluorescence detection.

  • Data Analysis: Normalize the H3K9me2 fluorescence signal to the nuclear stain signal to account for cell number variations. Plot the normalized signal against the compound concentration and fit a dose-response curve to determine the IC50 value for H3K9me2 reduction.

MTT Assay for Cytotoxicity

Objective: To determine the cytotoxic effects of this compound and BIX-01294 on a selected cell line.

Materials:

  • Cell line of interest

  • 96-well microplate

  • This compound and BIX-01294

  • Cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound and BIX-01294 for a defined period (e.g., 48 or 72 hours). Include untreated and vehicle-only controls.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.[3][4][5][6]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the compound concentration and determine the EC50 or IC50 value, representing the concentration at which a 50% reduction in cell viability is observed.

Conclusion

This compound presents itself as a promising alternative to BIX-01294 for the inhibition of G9a in research settings. The primary advantage of this compound lies in its reported lower cytotoxicity, which can be critical for studies where off-target toxic effects may confound experimental results. Researchers are encouraged to perform direct comparative experiments using the protocols outlined in this guide to validate these findings within their specific cellular models.

References

Comparative Analysis of G9a Inhibitors: CSV0C018875 Hydrochloride and BIX-01294

Author: BenchChem Technical Support Team. Date: December 2025

A head-to-head comparison of the in vitro and in vivo properties of the novel G9a inhibitor, CSV0C018875 hydrochloride, and the established alternative, BIX-01294, is currently hampered by the limited availability of public data for this compound. While preliminary information suggests this compound possesses lower toxicity, a comprehensive, data-driven comparison requires access to its detailed experimental results.

This guide aims to provide a framework for such a comparison, outlining the necessary data points and experimental protocols. We will present the available information for the well-characterized G9a inhibitor, BIX-01294, to serve as a benchmark for the future evaluation of this compound.

Introduction to G9a Inhibition

The euchromatic histone-lysine N-methyltransferase 2, commonly known as G9a or EHMT2, is a key enzyme responsible for the mono- and di-methylation of histone H3 at lysine 9 (H3K9me1 and H3K9me2). This epigenetic modification is generally associated with transcriptional repression. Dysregulation of G9a activity has been implicated in various diseases, including cancer, making it an attractive target for therapeutic intervention. Inhibitors of G9a, such as this compound and BIX-01294, offer the potential to modulate gene expression and impact disease progression.

In Vitro Comparison

A thorough in vitro comparison of G9a inhibitors would involve biochemical assays to determine their potency and selectivity, as well as cell-based assays to assess their effects on cellular processes.

Table 1: In Vitro Activity of G9a Inhibitors

ParameterThis compoundBIX-01294
G9a IC50 Data not available1.7 µM[1], 1.9 µM[2]
GLP IC50 Data not available0.9 µM[1], 0.7 µM[2]
Cellular H3K9me2 Inhibition Data not availableTo be determined
Cell Proliferation Inhibition (e.g., GI50) Data not availableTo be determined
Cytotoxicity (e.g., CC50) Reportedly lower than BIX-01294To be determined

Experimental Protocols: In Vitro Assays

  • G9a/GLP Inhibition Assay (Biochemical): The inhibitory activity of the compounds against purified G9a and the related enzyme G9a-like protein (GLP) would be determined using a radiometric or fluorescence-based assay. The assay would measure the transfer of a radiolabeled or fluorescently tagged methyl group from the cofactor S-adenosylmethionine (SAM) to a histone H3 peptide substrate in the presence of varying concentrations of the inhibitor. The IC50 value, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, would then be calculated.

  • Cellular H3K9me2 Inhibition Assay (Western Blot): Cancer cell lines would be treated with increasing concentrations of the inhibitors for a specified period. Following treatment, whole-cell lysates would be prepared and subjected to SDS-PAGE and Western blotting. The levels of dimethylated H3K9 would be detected using a specific antibody, with total histone H3 serving as a loading control. The concentration of the inhibitor that leads to a 50% reduction in the H3K9me2 signal would be determined.

  • Cell Proliferation Assay: The effect of the inhibitors on the growth of various cancer cell lines would be assessed using assays such as the MTT or CellTiter-Glo assay. Cells would be seeded in 96-well plates and treated with a range of inhibitor concentrations for a period of 72 hours. The relative number of viable cells would be measured, and the GI50 value (the concentration that inhibits cell growth by 50%) would be calculated.

  • Cytotoxicity Assay: To determine the toxicity of the compounds, a cytotoxicity assay, such as the LDH release assay or a live/dead cell staining assay, would be performed. This would allow for the determination of the CC50 value, the concentration at which 50% of the cells are killed.

In Vivo Comparison

In vivo studies are crucial to evaluate the therapeutic potential and safety profile of G9a inhibitors in a whole-organism context.

Table 2: In Vivo Activity of G9a Inhibitors

ParameterThis compoundBIX-01294
Animal Model Data not availableTo be determined
Dosing Regimen Data not availableTo be determined
Tumor Growth Inhibition Data not availableTo be determined
In Vivo Target Engagement (H3K9me2 reduction) Data not availableTo be determined
Toxicity (e.g., MTD, body weight loss) Reportedly lower than BIX-01294To be determined

Experimental Protocols: In Vivo Studies

  • Xenograft Tumor Model: Human cancer cells would be implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice would be randomized into treatment and control groups. The treatment group would receive the G9a inhibitor via an appropriate route of administration (e.g., intraperitoneal, oral) at a predetermined dose and schedule. Tumor volume and body weight would be measured regularly. At the end of the study, tumors would be excised and weighed.

  • Pharmacodynamic (PD) Analysis: To confirm that the inhibitor is reaching its target in vivo, tumor and/or surrogate tissues would be collected from a cohort of treated animals at various time points after dosing. The levels of H3K9me2 would be assessed by immunohistochemistry or Western blotting to determine the extent and duration of target engagement.

  • Toxicity Assessment: The safety profile of the inhibitors would be evaluated by monitoring the animals for clinical signs of toxicity, including changes in body weight, behavior, and overall health. At the end of the study, major organs may be collected for histopathological analysis to identify any potential organ damage. The maximum tolerated dose (MTD) would be determined.

Signaling Pathway and Experimental Workflow

The inhibition of G9a is expected to lead to a decrease in H3K9me2 levels, resulting in the derepression of target genes. This can, in turn, affect various cellular signaling pathways involved in cell cycle regulation, apoptosis, and differentiation.

G9a_Inhibition_Pathway cluster_drug G9a Inhibitor cluster_enzyme Enzyme cluster_histone Histone Modification cluster_gene Gene Expression cluster_cellular Cellular Outcome CSV0C018875_hydrochloride CSV0C018875 hydrochloride G9a G9a (EHMT2) CSV0C018875_hydrochloride->G9a Inhibition BIX_01294 BIX-01294 BIX_01294->G9a Inhibition H3K9 Histone H3 (Lysine 9) G9a->H3K9 Methylation H3K9me2 H3K9me2 (Repressive Mark) H3K9->H3K9me2 Target_Genes Target Genes (e.g., Tumor Suppressors) H3K9me2->Target_Genes Repression Gene_Expression Gene Expression (Upregulation) Cellular_Effects Cell Cycle Arrest Apoptosis Differentiation Gene_Expression->Cellular_Effects

Caption: Simplified signaling pathway of G9a inhibition.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Assay (G9a/GLP IC50) Cellular_Assay Cell-Based Assays (H3K9me2, Proliferation, Cytotoxicity) Biochemical_Assay->Cellular_Assay Xenograft_Model Xenograft Tumor Model (Efficacy) Cellular_Assay->Xenograft_Model PD_Analysis Pharmacodynamic Analysis (Target Engagement) Xenograft_Model->PD_Analysis Toxicity_Study Toxicity Assessment (Safety Profile) Xenograft_Model->Toxicity_Study

Caption: General experimental workflow for comparing G9a inhibitors.

Conclusion

A definitive comparison between this compound and BIX-01294 necessitates the public release of comprehensive preclinical data for this compound. While initial reports of its reduced toxicity are promising, researchers and drug development professionals require access to quantitative in vitro and in vivo data to make informed decisions. The experimental framework provided in this guide highlights the key studies needed for a robust and objective comparison of these two G9a inhibitors. As more data on this compound becomes available, a clearer picture of its therapeutic potential relative to existing alternatives will emerge.

References

The Structural-Activity Relationship of CSV0C018875 Hydrochloride Analogs: A Comparative Guide for G9a Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Published: December 8, 2025

This guide provides a comprehensive comparison of the structural-activity relationships (SAR) of analogs of the novel G9a (EHMT2) inhibitor, CSV0C018875 hydrochloride. While direct SAR studies on CSV0C018875 analogs are not yet publicly available, this document synthesizes data from structurally related quinoline and quinazoline-based G9a inhibitors to infer the likely impact of structural modifications on inhibitory activity. The information presented herein is intended to guide the rational design of next-generation G9a inhibitors with improved potency and selectivity.

Introduction to this compound

This compound, chemically known as 6-Chloro-N-(4-ethoxyphenyl)-2-methylquinolin-4-amine hydrochloride, is a novel, potent, and selective inhibitor of the G9a histone methyltransferase (also known as EHMT2).[1][2] G9a is a key enzyme that catalyzes the mono- and di-methylation of lysine 9 on histone H3 (H3K9me1 and H3K9me2), epigenetic marks associated with transcriptional repression.[3] Overexpression of G9a has been implicated in various diseases, including cancer, making it an attractive therapeutic target.

Initial studies have demonstrated that CSV0C018875 effectively inhibits G9a activity in both enzymatic and cell-based assays. Notably, it exhibits significantly lower cytotoxicity compared to the well-known G9a inhibitor BIX-01294, highlighting its potential as a promising lead compound for further development.

Comparative Structural-Activity Relationship Analysis

The following sections detail the inferred SAR of CSV0C018875 analogs by examining published data on structurally similar quinoline and quinazoline G9a inhibitors. The core structure of CSV0C018875 is a 4-aminoquinoline scaffold, and the analysis will focus on modifications at key positions: the 4-amino substituent, the quinoline core, and the 2-position of the quinoline ring.

Modifications of the 4-Anilino Ring System

The N-(4-ethoxyphenyl) group of CSV0C018875 plays a crucial role in its interaction with the G9a active site. Studies on related quinoline and quinazoline series suggest that substitutions on this phenyl ring can significantly modulate potency.

Table 1: Inferred Impact of Substitutions on the 4-Anilino Phenyl Ring

Position of SubstitutionType of SubstituentInferred Effect on G9a Inhibitory ActivityRationale from Analogous Series
Para (4'-position)Small, electron-donating (e.g., methoxy, ethoxy)FavorableThe ethoxy group in CSV0C018875 is likely optimal, fitting into a hydrophobic pocket. Small alkyl ethers are generally well-tolerated.
Para (4'-position)Bulky, electron-donating (e.g., isopropoxy, benzyloxy)Likely decreased potencySteric hindrance may disrupt the optimal binding conformation within the active site.
Para (4'-position)Electron-withdrawing (e.g., -F, -Cl, -CF3)Variable, potentially decreased potencyAltering the electronics of the ring can affect key interactions. Halogen substitutions have shown mixed results in related series.
Meta (3'-position)Various substituentsGenerally unfavorableSubstitutions at the meta position often lead to a significant loss of activity in related G9a inhibitors, suggesting a tight fit in this region.
Ortho (2'-position)Various substituentsHighly unfavorableSteric clashes with the protein are highly likely, leading to a substantial decrease in inhibitory potency.
Modifications of the Quinoline Core

Alterations to the quinoline scaffold of CSV0C018875, particularly at the 6-position, are expected to have a pronounced effect on activity and selectivity.

Table 2: Inferred Impact of Substitutions on the Quinoline Core

Position of SubstitutionType of SubstituentInferred Effect on G9a Inhibitory ActivityRationale from Analogous Series
6-positionChloroFavorableThe chloro group in CSV0C018875 likely contributes to favorable hydrophobic and/or halogen bonding interactions.
6-positionHydrogen (unsubstituted)Likely decreased potencyRemoval of the chloro group may lead to a loss of key interactions with the enzyme.
6-positionMethoxyPotentially maintained or slightly decreased potencyMethoxy groups are often well-tolerated in this region of related inhibitors, though may alter selectivity.
6-positionTrifluoromethylPotentially maintained or increased potencyThe electron-withdrawing nature of the trifluoromethyl group can sometimes enhance binding affinity.
7-positionVarious substituentsPotentially toleratedThe 7-position is often a site for modification in related quinazoline inhibitors to improve properties, suggesting it may also be amenable to substitution in the quinoline series.
Modifications at the 2-Position of the Quinoline Ring

The 2-methyl group of CSV0C018875 is another key feature that can be modified to explore the SAR.

Table 3: Inferred Impact of Substitutions at the 2-Position

SubstituentInferred Effect on G9a Inhibitory ActivityRationale from Analogous Series
MethylFavorableThe methyl group in CSV0C018875 appears to be a good fit for a small hydrophobic pocket.
Hydrogen (unsubstituted)Likely decreased potencyThe hydrophobic interaction provided by the methyl group would be lost.
Ethyl or larger alkyl groupsLikely decreased potencySteric hindrance is expected as the pocket accommodating the 2-substituent is likely small.
CyclopropylPotentially toleratedSmall cyclic groups can sometimes be accommodated and may offer improved metabolic stability.
PhenylHighly unfavorableA bulky aromatic ring at this position would likely lead to significant steric clashes.

Experimental Protocols

The following are representative experimental protocols for the key assays used in the evaluation of G9a inhibitors, based on methodologies described in the literature.

G9a In Vitro Inhibition Assay (Scintillation Proximity Assay)

This assay measures the enzymatic activity of G9a by quantifying the transfer of a radiolabeled methyl group from S-[methyl-³H]-adenosyl-L-methionine (³H-SAM) to a biotinylated histone H3 peptide substrate.

  • Reaction Setup: The reaction is typically performed in a 96-well plate. Each well contains G9a enzyme, biotinylated H3 peptide, and the test compound at various concentrations in an appropriate assay buffer.

  • Initiation: The reaction is initiated by the addition of ³H-SAM.

  • Incubation: The plate is incubated at room temperature for a specified period (e.g., 1 hour) to allow the enzymatic reaction to proceed.

  • Termination and Detection: The reaction is stopped by the addition of streptavidin-coated SPA beads. The biotinylated H3 peptide binds to the SPA beads, bringing the incorporated ³H-methyl groups into close proximity, which generates a detectable light signal.

  • Data Analysis: The signal is measured using a scintillation counter. The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In-Cell Western Blot for H3K9me2 Levels

This assay assesses the ability of a compound to inhibit G9a activity within a cellular context by measuring the levels of the H3K9me2 epigenetic mark.

  • Cell Culture and Treatment: Cells (e.g., a cancer cell line with known G9a expression) are seeded in a 96-well plate and allowed to adhere. The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24-48 hours).

  • Cell Lysis: The cells are lysed to release the nuclear proteins, including histones.

  • Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Antibody Incubation: The membrane is probed with a primary antibody specific for H3K9me2, followed by a secondary antibody conjugated to a detectable enzyme (e.g., horseradish peroxidase). A loading control, such as an antibody against total histone H3, is also used.

  • Detection and Quantification: The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified. The reduction in the H3K9me2 signal relative to the total H3 signal indicates the cellular activity of the inhibitor.

Visualizations

The following diagrams illustrate the inferred structural-activity relationships and a typical experimental workflow for the evaluation of CSV0C018875 analogs.

Experimental_Workflow start Design & Synthesis of Analogs in_vitro In Vitro G9a Inhibition Assay (IC50) start->in_vitro cellular Cellular Assay (H3K9me2 Levels) in_vitro->cellular Potent Hits selectivity Selectivity Profiling (vs. other HMTs) cellular->selectivity Cell-Active Hits toxicity Cytotoxicity Assay selectivity->toxicity adme ADME Profiling toxicity->adme Selective & Non-toxic Hits lead_optimization Lead Optimization adme->lead_optimization

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of CSV0C018875 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides detailed, step-by-step procedures for the safe disposal of CSV0C018875 hydrochloride, identified as TCO-amine HCl salt, ensuring compliance with safety regulations and promoting a secure working environment.

Compound Identification and Hazard Profile

Based on available safety data, this compound corresponds to TCO-amine HCl salt , with the Sigma-Aldrich catalog number 790451.[1][2] Before handling, it is imperative to consult the manufacturer's Safety Data Sheet (SDS). The primary hazard associated with this compound is that it is harmful if swallowed.

Key Safety and Disposal Information:

PropertyValue/InstructionSource(s)
Chemical Name TCO-amine HCl salt[1][2]
Appearance Solid
Primary Hazard Harmful if swallowed (Acute Toxicity, Oral, Category 4)
Personal Protective Equipment (PPE) Safety goggles, chemical-resistant gloves, lab coat[3]
Handling Use in a well-ventilated area or chemical fume hood. Avoid creating dust. Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[3]
Primary Disposal Guideline Dispose of contents/container to an approved waste disposal plant.
Spill Response For small spills, carefully sweep up the solid material and place it in a designated, labeled hazardous waste container. For larger spills, follow institutional emergency procedures.[3]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with local, state, and federal regulations for hazardous waste. Never dispose of this chemical down the drain or in the regular trash.[3][4]

Experimental Protocol for Chemical Waste Disposal:

  • Segregation and Collection:

    • Collect all waste containing this compound, including unused or surplus material, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials.

    • Place this waste into a designated hazardous waste container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[3]

    • Do not mix this waste with other incompatible chemical waste streams. For instance, keep organic and aqueous wastes separate.[5][6]

  • Labeling:

    • Clearly label the hazardous waste container with the words "Hazardous Waste."[3]

    • The label must include the full chemical name ("TCO-amine HCl salt" or "this compound"), the concentration, and any associated hazards (e.g., "Acutely Toxic").[3][4]

    • Indicate the date when the waste was first added to the container.[4]

  • Storage:

    • Store the sealed and labeled waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[4]

    • Ensure the storage area has secondary containment to prevent the spread of material in case of a leak.[3]

    • Keep the container closed except when adding waste.[3]

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[4][7]

    • Provide the EHS or contractor with accurate information about the waste contents as detailed on the label.

    • An "approved waste disposal plant" is a facility that is permitted by regulatory agencies like the Environmental Protection Agency (EPA) to treat, store, or dispose of hazardous waste, ensuring it is managed in an environmentally sound manner.[8][9][10][11]

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

Workflow for Proper Disposal of this compound cluster_0 Step 1: Collection & Segregation cluster_1 Step 2: Labeling cluster_2 Step 3: Storage cluster_3 Step 4: Professional Disposal A Identify Waste: Unused chemical, contaminated labware B Select a compatible, leak-proof waste container A->B C Segregate from incompatible waste streams B->C D Affix 'Hazardous Waste' label C->D Proceed to Labeling E Write full chemical name, concentration, and hazards D->E F Date the container E->F G Keep container securely closed F->G Proceed to Storage H Store in designated satellite accumulation area with secondary containment G->H I Contact Environmental Health & Safety (EHS) or licensed waste contractor H->I Ready for Disposal J Schedule waste pickup I->J K Transfer to an approved waste disposal facility J->K

Caption: Logical workflow for the disposal of this compound.

By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.

References

Essential Safety and Handling Guidance for CSV0C018875 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides generalized safety and handling information for a hydrochloride salt of a research compound. A specific Safety Data Sheet (SDS) for CSV0C018875 hydrochloride (CAS No. 474084-56-5) was not found in publicly available resources. Researchers, scientists, and drug development professionals must obtain and thoroughly review the official SDS from the supplier, BLD Pharm, before any handling, storage, or disposal of this substance. The information presented here is not a substitute for the specific guidance and data provided in the manufacturer's SDS.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive assessment of potential hazards must be conducted. The following table summarizes generally recommended PPE for handling potent chemical compounds in a laboratory setting. The final selection of PPE must be based on a risk assessment specific to the experimental conditions and the information provided in the official Safety Data Sheet.

Protection Type Recommended Equipment Purpose General Guidelines
Respiratory Protection NIOSH-approved respirator (e.g., N95, P100, or a supplied-air respirator)To prevent inhalation of airborne particles or aerosols.Required when handling the powder outside of a certified chemical fume hood or other ventilated enclosure. The type of respirator should be selected based on the potential for airborne concentration and the occupational exposure limits (OELs) which, if established, would be found in the SDS.
Eye and Face Protection Chemical safety goggles and a face shieldTo protect eyes and face from splashes, dust, and flying particles.Safety glasses are not sufficient. Goggles should provide a complete seal around the eyes. A face shield should be worn in addition to goggles when there is a significant risk of splashes.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene)To prevent skin contact with the compound.Gloves should be selected based on their resistance to the specific chemical and the solvent being used. Check glove manufacturer's compatibility charts. It is crucial to change gloves immediately if they become contaminated.
Body Protection A fully-buttoned lab coat, chemical-resistant apron, and closed-toe shoesTo protect the body from spills and contamination.A lab coat should be worn at all times in the laboratory. An apron provides an additional layer of protection. Shoes should fully cover the feet.

Procedural Guidance for PPE Usage

Proper donning, doffing, and disposal of PPE are critical to prevent contamination and ensure user safety.

Donning (Putting On) PPE:

  • Hand Hygiene: Start with clean hands. Wash with soap and water or use an alcohol-based hand sanitizer.

  • Gown/Lab Coat: Put on the lab coat, ensuring it is fully buttoned.

  • Respirator: If required, perform a seal check to ensure the respirator fits properly.

  • Eye and Face Protection: Put on safety goggles, followed by a face shield if necessary.

  • Gloves: Don gloves last. Ensure the cuffs of the gloves go over the cuffs of the lab coat sleeves.

Doffing (Taking Off) PPE:

  • Gloves: Remove gloves first, as they are the most likely to be contaminated. Peel them off from the cuff to the fingertips, turning them inside out.

  • Gown/Lab Coat: Unbutton the lab coat and remove it by rolling it down from the shoulders, keeping the contaminated outer surface away from the body.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove the face shield (if used) and then the goggles from the back of the head.

  • Respirator: Remove the respirator from the back of the head.

  • Hand Hygiene: Perform thorough hand hygiene again.

Disposal Plan:

  • All disposable PPE (gloves, disposable respirators, etc.) should be considered contaminated waste.

  • Dispose of contaminated PPE in a designated, clearly labeled hazardous waste container in accordance with institutional and local regulations.

  • Non-disposable PPE (e.g., reusable respirators, safety goggles) must be decontaminated according to the manufacturer's instructions before reuse.

Logical Workflow for PPE Selection

The following diagram illustrates a logical workflow for selecting the appropriate level of personal protective equipment when handling a chemical compound like this compound.

PPE_Selection_Workflow cluster_ppe Personal Protective Equipment Selection start Start: Handling this compound sds Consult Supplier's Safety Data Sheet (SDS) start->sds risk_assessment Perform Task-Specific Risk Assessment sds->risk_assessment respiratory Respiratory Protection (e.g., Respirator) risk_assessment->respiratory Inhalation Hazard? eye_face Eye and Face Protection (Goggles, Face Shield) risk_assessment->eye_face Splash/Dust Hazard? skin Skin Protection (Gloves) risk_assessment->skin Skin Contact Hazard? body Body Protection (Lab Coat, Apron) risk_assessment->body Spill/Contamination Hazard? disposal Follow Proper Disposal Procedures for Contaminated PPE respiratory->disposal eye_face->disposal skin->disposal body->disposal

Caption: PPE selection workflow for handling chemical compounds.

This structured approach ensures that all potential routes of exposure are considered, leading to a safer laboratory environment. Always prioritize obtaining and adhering to the specific recommendations in the official Safety Data Sheet for this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CSV0C018875 hydrochloride
Reactant of Route 2
Reactant of Route 2
CSV0C018875 hydrochloride

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.